1-(1H-Indazol-5-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOAPVBIBQLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653460 | |
| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001906-63-3 | |
| Record name | 1-(1H-Indazol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001906-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to the 1-(1H-Indazol-5-yl)ethanone Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-Indazol-5-yl)ethanone
Executive Summary: this compound is a key heterocyclic building block centered on the indazole scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and reactivity. Detailed protocols for its synthesis and characterization are presented, aimed at researchers and professionals in drug discovery and organic synthesis. The document highlights the molecule's potential as a versatile intermediate for developing novel therapeutic agents, grounded in the established biological significance of the indazole core.
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor Pazopanib feature the indazole core, underscoring its therapeutic relevance.[2]
This compound (also known as 5-Acetyl-1H-indazole) serves as a crucial intermediate, providing a reactive handle for the synthesis of more complex, biologically active molecules.[3] The presence of the acetyl group at the C5 position and the reactive N-H proton of the pyrazole ring allows for diverse derivatization, making it a valuable starting material for creating libraries of novel compounds for drug screening and development.
Physicochemical and Structural Properties
This compound is typically supplied as a solid with a purity of 97% or higher.[3] Its core structural and chemical identifiers are summarized in the table below. While specific experimental data for melting point and boiling point are not consistently published, data for related isomers such as 1-(1H-indazol-6-yl)ethanone (Boiling Point: 348.8 °C at 760 mmHg) provide a reasonable estimate of its thermal properties.[4]
| Property | Value | Reference(s) |
| CAS Number | 1001906-63-3 | [3][5] |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.18 g/mol | |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Acetyl-1H-indazole, 1-(1H-Indazol-5-yl)ethan-1-one | |
| Appearance | Solid | [3] |
| Storage | Room Temperature or 2-8°C | [3] |
| InChI Key | WYLOAPVBIBQLJT-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of this compound is not commonly detailed in direct literature; however, a robust and scalable route can be designed based on established methods for indazole formation, such as the Jacobson-Huber reaction.[4] This pathway involves the intramolecular cyclization of an N-nitroso-N-acetyl-o-toluidine derivative. The logical precursor for the target molecule is 4-amino-3-methylacetophenone.
Proposed Synthetic Workflow
The synthesis proceeds via a three-step sequence: N-acetylation of the starting aniline, followed by N-nitrosation, and finally, base- or heat-induced cyclization to form the indazole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 4-amino-3-methylacetophenone.
Materials:
-
4-amino-3-methylacetophenone
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or an appropriate base
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step 1: N-Acetylation of 4-Amino-3-methylacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-methylacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10°C. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. Acetic anhydride is the acetylating agent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis confirms the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: N-Nitrosation
-
Suspend the dried N-acetyl intermediate in a mixture of concentrated HCl and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. Causality: The in-situ formation of nitrous acid (HONO) from NaNO₂ and HCl is temperature-sensitive. Low temperature prevents its decomposition and minimizes side reactions.
-
Stir the resulting slurry at 0-5°C for 1-2 hours. The formation of the yellow N-nitroso intermediate indicates reaction progression.
Step 3: Cyclization to this compound
-
Carefully add a base (e.g., aqueous NaOH) to the reaction mixture to neutralize the acid and induce cyclization. Alternatively, the isolated N-nitroso intermediate can be dissolved in an inert solvent like benzene or toluene and heated to reflux.[4] Causality: The base removes a proton, initiating an intramolecular cyclization cascade that eliminates water and forms the stable aromatic indazole ring.
-
After cyclization is complete (monitored by TLC), extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel. Trustworthiness: This final step is critical to remove impurities and unreacted starting materials, ensuring the high purity required for subsequent applications.
Chemical Reactivity and Derivatization
This compound possesses three primary sites for chemical modification, making it a highly versatile intermediate.
Caption: Key reactivity sites on the this compound molecule.
-
N1-H of the Pyrazole Ring: The proton on the N1 nitrogen is acidic and can be removed by a base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N1-substituted indazoles.[6] This is a common strategy for modulating the pharmacokinetic properties of indazole-based drug candidates.
-
Acetyl Group (Carbonyl): The ketone functionality is a versatile handle for a wide range of transformations. It can undergo:
-
Reduction: To form the corresponding alcohol using reagents like sodium borohydride (NaBH₄).
-
Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Condensation: With aldehydes (Claisen-Schmidt) or other carbonyl compounds to build larger molecular frameworks.
-
Conversion to other functional groups: Such as oximes, hydrazones, or amines via reductive amination.
-
-
Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The regiochemical outcome is directed by the activating, ortho,para-directing nature of the fused pyrazole ring and the deactivating, meta-directing acetyl group. The most likely positions for substitution are C4 and C7.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons on the indazole ring will appear as a set of doublets and doublet of doublets in the δ 7.5-8.5 ppm region. The broad singlet for the N-H proton will appear further downfield (δ > 10 ppm).[7]
-
¹³C NMR: The spectrum should display 9 distinct signals corresponding to the nine carbon atoms. Key expected signals include the carbonyl carbon (C=O) around δ 197 ppm, the methyl carbon (CH₃) near δ 27 ppm, and the aromatic carbons between δ 110-140 ppm.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch around 1670-1680 cm⁻¹ and a broad absorption for the N-H stretch above 3100 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) corresponding to the molecular weight (160.18 g/mol ) will be observed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Applications in Research and Drug Discovery
This compound is not an end-product but a valuable starting material for the synthesis of high-value compounds, particularly in oncology and inflammation research. Its utility stems from its role as a scaffold that can be elaborated into potent enzyme inhibitors or receptor modulators. The acetyl group can be a key binding element or a precursor to one, while the indazole core often mimics other heterocycles like indole, interacting with biological targets.[2] Its derivatives are frequently investigated as kinase inhibitors, PARP inhibitors, and modulators of other cell signaling pathways.[1]
Safety and Handling
This compound is classified with the GHS07 pictogram and a "Warning" signal word.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 1-(1H-Indazol-5-yl)ethanone
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 1-(1H-Indazol-5-yl)ethanone, a key intermediate in the synthesis of various therapeutic agents. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, the interpretation of spectral data, and the integration of orthogonal methods to build a self-validating structural hypothesis. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for compound characterization.
The Strategic Approach to Structure Elucidation
The confirmation of a chemical structure is not a linear process but an iterative cycle of hypothesis, experimentation, and data integration. Our strategy for this compound relies on a tiered approach, beginning with foundational techniques that confirm mass and functional groups, and progressing to high-resolution methods that map the precise atomic connectivity. Each step provides a piece of the puzzle, and the congruence of data across all techniques provides the ultimate validation.
Caption: Overall strategy for structural elucidation.
Foundational Analysis: Mass and Functional Groups
Before delving into complex connectivity, we must confirm the fundamental properties of the synthesized compound: its molecular weight and the presence of key functional groups.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the first point of experimental validation. Its primary role is to confirm the molecular weight of the target compound, providing immediate feedback on the success of the synthesis. High-resolution mass spectrometry (HRMS) further allows for the determination of the elemental composition, which is critical for distinguishing between isobaric compounds.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The TOF analyzer provides high mass accuracy.
-
Analysis: Identify the protonated molecular ion peak [M+H]⁺ and compare its exact measured mass to the theoretical mass calculated from the molecular formula (C₉H₈N₂O).
Data Presentation: Expected MS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | Based on the hypothesized structure. |
| Theoretical Mass | 160.0637 g/mol | Calculated monoisotopic mass. |
| Observed [M+H]⁺ | ~161.0710 m/z | The molecule is expected to readily accept a proton on one of the nitrogen atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2] For this compound, we expect to see characteristic signals for the N-H bond of the indazole ring, the C=O of the ketone, and the aromatic C=C and C-H bonds.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3] A background spectrum of a pure KBr pellet should be collected first.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 3300 - 3100 | N-H (Indazole) | Stretching | Broad to medium peak. |
| 3100 - 3000 | Aromatic C-H | Stretching | Weak to medium peaks. |
| ~1670 | C=O (Aryl Ketone) | Stretching | Strong, sharp peak.[4] |
| 1620 - 1450 | Aromatic C=C | Stretching | Multiple medium to strong peaks. |
| ~1360 | C-CH₃ (Acetyl) | Bending | Medium peak. |
High-Resolution Analysis: Mapping the Atomic Framework via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-hydrogen framework and determine the connectivity of atoms.
Caption: Logical workflow for NMR data interpretation.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is a good choice as it will solubilize the compound and leave the N-H proton observable.[5]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C).[7]
Predicted NMR Data & Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR data. The rationale for these predictions is based on established chemical shift theory and data from analogous indazole structures.[7][8]
Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| N-H | ~13.3 | broad singlet | - | - | Typical for indazole N-H in DMSO; deshielded. |
| H-3 | ~8.2 | singlet | - | ~135.0 | Deshielded proton on the pyrazole ring. |
| H-4 | ~8.1 | doublet | ~1.0 | ~122.0 | Aromatic proton ortho to the acetyl group, showing a small meta-coupling to H-6. |
| H-6 | ~7.8 | dd | ~8.7, 1.0 | ~125.0 | Aromatic proton ortho to H-7 and meta to H-4. |
| H-7 | ~7.6 | doublet | ~8.7 | ~111.0 | Aromatic proton ortho to the pyrazole ring fusion. |
| C-3a | - | - | - | ~123.0 | Bridgehead carbon. |
| C-5 | - | - | - | ~130.0 | Carbon bearing the acetyl group; deshielded. |
| C-7a | - | - | - | ~140.0 | Bridgehead carbon adjacent to N1. |
| -COCH₃ | ~2.6 | singlet | - | ~27.0 | Methyl protons adjacent to a carbonyl group. |
| -C OCH₃ | - | - | - | ~197.0 | Carbonyl carbon; highly deshielded. |
Trustworthiness through 2D NMR: While 1D NMR provides the basic list of ingredients, 2D NMR confirms how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct correlations between each proton and the carbon it is attached to (e.g., H-3 with C-3, H-4 with C-4, etc., and the methyl protons with the methyl carbon). This validates the assignments made in the table.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. We would expect to see the following crucial long-range (2-3 bond) correlations:
-
Methyl Protons (~2.6 ppm): A strong correlation to the carbonyl carbon (~197.0 ppm) and a critical correlation to C-5 (~130.0 ppm), proving the attachment point of the acetyl group.
-
H-4 (~8.1 ppm): Correlations to C-5 , C-6 , and the bridgehead carbon C-7a .
-
H-3 (~8.2 ppm): Correlations to the bridgehead carbons C-3a and C-7a , confirming the indazole ring structure.
-
The Gold Standard: Single-Crystal X-Ray Crystallography
Expertise & Rationale: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[9] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with very high precision.[10][11] While powerful, its primary prerequisite—the growth of high-quality single crystals—can be a significant experimental challenge.[9]
Experimental Protocol: X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving techniques like slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data until the calculated and observed diffraction patterns converge.[9] The final output is a detailed model of the molecule's structure in the crystal lattice.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of this compound is a case study in modern chemical analysis. No single technique is sufficient. The process begins with Mass Spectrometry to confirm the molecular formula, followed by FTIR to identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps the intricate atomic connectivity, providing a robust structural hypothesis. Finally, where absolute proof is required, single-crystal X-ray crystallography offers the definitive answer. The power of this integrated workflow lies in its self-validating nature: the molecular formula from MS must be consistent with the functional groups seen in IR and the detailed map provided by NMR. When the data from these orthogonal techniques converge, the proposed structure can be considered confirmed with the highest degree of scientific confidence.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-(1H-Indazol-5-yl)ethanone (CAS: 1001906-63-3): A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(1H-Indazol-5-yl)ethanone, CAS number 1001906-63-3, a heterocyclic ketone of significant interest to the pharmaceutical and chemical research sectors. By virtue of its core indazole scaffold—a privileged structure in medicinal chemistry—and a synthetically versatile acetyl functional group, this compound serves as a critical intermediate for the development of novel therapeutic agents. This document details its physicochemical properties, safety protocols, plausible synthetic strategies, and a predictive analysis of its spectroscopic profile. Furthermore, it explores the compound's reactivity and its potential applications as a foundational building block in the synthesis of diverse, biologically active molecules, offering valuable insights for researchers, chemists, and professionals in drug development.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of potent biological activities.[1][3] The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and diverse substitution patterns, allows for precise molecular interactions with various biological targets.
Indazole derivatives have been successfully developed into drugs with activities including anti-tumor, anti-inflammatory, anti-bacterial, and anti-hypertensive properties.[3][4] Prominent examples include:
-
Niraparib: A PARP inhibitor used in cancer therapy.[5]
-
Pazopanib: A tyrosine kinase inhibitor for treating renal cell carcinoma.[5]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[5][6]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[2]
This compound emerges as a particularly valuable derivative. The acetyl group at the 5-position provides a reactive handle for extensive chemical modification, positioning this molecule as a strategic starting material for constructing libraries of novel, pharmacologically active indazole-based compounds.
Diagram 1: Tautomeric Forms of the Indazole Nucleus
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
1-(1H-Indazol-5-yl)ethanone molecular weight
A Technical Guide to the Molecular Weight of 1-(1H-Indazol-5-yl)ethanone: From Theoretical Calculation to Practical Application in Drug Discovery
Abstract
Molecular weight is a foundational physicochemical property that governs the behavior of a chemical entity from the synthesis flask to its ultimate biological target. This technical guide provides an in-depth examination of the molecular weight of this compound, a heterocyclic ketone of significant interest as a building block in medicinal chemistry. We will dissect the theoretical calculation of its molecular weight, detail the definitive experimental verification using high-resolution mass spectrometry, and contextualize its importance within the framework of drug discovery, particularly concerning ADME properties and established principles like Lipinski's Rule of Five. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both fundamental knowledge and actionable experimental protocols.
Introduction to this compound
This compound is a bicyclic aromatic compound featuring an indazole core functionalized with an acetyl group. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. As an intermediate, this compound provides a versatile chemical handle for elaboration into more complex molecules, making a thorough understanding of its fundamental properties, such as molecular weight, essential for its effective use in synthesis and drug design. Precise knowledge of molecular weight is critical for stoichiometric calculations, structural elucidation, and assessing the "drug-likeness" of its derivatives.
Core Physicochemical Properties
A precise understanding of a compound's identity begins with its fundamental properties. For this compound, these are summarized below. The molecular weight, the central focus of this guide, is presented as both an average value (using isotopic natural abundance) and a monoisotopic mass (using the mass of the most abundant isotopes), which is crucial for high-resolution mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Average Molecular Weight | 160.18 g/mol | [1][3] |
| Monoisotopic Mass | 160.0637 Da | [4] |
| CAS Number | 1001906-63-3 | [1][3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [3] |
Determination and Verification of Molecular Weight
The molecular weight of a compound is determined through both theoretical calculation and experimental verification. Both methods are indispensable for confirming the identity and purity of a synthesized or procured sample.
Theoretical Calculation
The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₉H₈N₂O).[5] Using the average atomic weights from the periodic table:
-
Carbon (C): 9 × 12.011 u = 108.099 u
-
Hydrogen (H): 8 × 1.008 u = 8.064 u
-
Nitrogen (N): 2 × 14.007 u = 28.014 u
-
Oxygen (O): 1 × 15.999 u = 15.999 u
-
Total Average Molecular Weight: 108.099 + 8.064 + 28.014 + 15.999 = 160.176 g/mol
For high-resolution mass spectrometry, the monoisotopic mass is calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).[6]
-
¹²C: 9 × 12.000000 u = 108.000000 u
-
¹H: 8 × 1.007825 u = 8.062600 u
-
¹⁴N: 2 × 14.003074 u = 28.006148 u
-
¹⁶O: 1 × 15.994915 u = 15.994915 u
-
Total Monoisotopic Mass: 108.000000 + 8.062600 + 28.006148 + 15.994915 = 160.063663 Da
Experimental Verification: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for experimentally determining the molecular weight of an organic compound.[7] It measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z to several decimal places, allowing for the confirmation of the elemental composition.
Fig 1. HRMS workflow for identity confirmation.
-
System Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation in positive ion mode.
-
-
Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule is expected to readily protonate at one of the basic nitrogen atoms of the indazole ring.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis:
-
The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Theoretical [M+H]⁺ m/z: 160.0637 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 161.0715 Da .
-
Locate the peak in the spectrum corresponding to this m/z value.
-
Calculate the mass error in parts per million (ppm):
-
ppm Error = [ ( |Experimental m/z - Theoretical m/z| ) / (Theoretical m/z) ] × 10⁶
-
-
Causality: A mass error of less than 5 ppm provides high confidence in the assigned elemental composition (C₉H₉N₂O⁺), thereby verifying the molecular weight and identity of the compound.
-
The Role of Molecular Weight in Drug Discovery
Molecular weight is not merely an identifying feature; it is a critical parameter in drug design that profoundly influences a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[8][9]
Lipinski's Rule of Five and Drug-Likeness
One of the most influential guidelines in oral drug development is Lipinski's Rule of Five.[8] This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons ( g/mol ).
-
An octanol-water partition coefficient (log P) not greater than 5.
With a molecular weight of 160.18 g/mol , this compound is well within the "drug-like" space defined by Lipinski's rule.[8][10] This makes it an excellent starting point or scaffold for medicinal chemistry programs, as significant structural modifications and additions can be made before the 500 Da threshold is approached.
Fig 2. Assessment of drug-likeness based on MW.
Impact on Pharmacokinetics
-
Solubility and Permeability: Generally, as molecular weight increases, aqueous solubility tends to decrease while membrane permeability can become hindered.[10] Starting with a low molecular weight scaffold allows chemists more latitude to add functional groups that modulate solubility and potency without incurring a significant penalty in size.
-
Metabolism and Clearance: Larger molecules may present more sites for metabolic enzymes (e.g., Cytochrome P450s) and are often subject to different clearance pathways.[8]
Conclusion
The molecular weight of this compound is definitively established as 160.18 g/mol (average) and 160.0637 Da (monoisotopic). This fundamental property, confirmed through both theoretical calculation and high-resolution mass spectrometry, is the cornerstone of its chemical identity. For the drug discovery scientist, this low molecular weight is a highly advantageous feature, positioning the molecule as an ideal starting point for creating more complex, potent, and selective drug candidates that adhere to established principles of good pharmacokinetic properties. The protocols and concepts outlined in this guide provide a robust framework for the characterization and strategic utilization of this valuable chemical intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 1001906-63-3 [m.chemicalbook.com]
- 3. This compound | 1001906-63-3 [sigmaaldrich.com]
- 4. 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Find the Molecular Mass of a Compound [thoughtco.com]
- 6. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comprehensive Technical Guide to 1-(1H-Indazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold and the Emergence of 1-(1H-Indazol-5-yl)ethanone
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This has led to the development of several successful drugs, such as the anti-cancer agents niraparib and pazopanib, which feature the indazole core.
Within this important class of compounds, this compound, also known as 5-acetyl-1H-indazole, emerges as a key synthetic intermediate and a molecule of significant interest for drug discovery programs. Its acetyl group at the 5-position provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, covering its synthesis, detailed characterization, and potential applications in modern drug development.
Physicochemical Properties and Identification
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[5] |
| Synonyms | 5-Acetyl-1H-indazole | CymitQuimica[6] |
| CAS Number | 1001906-63-3 | Sigma-Aldrich[5] |
| Molecular Formula | C₉H₈N₂O | Sigma-Aldrich[5] |
| Molecular Weight | 160.18 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Purity | Typically ≥97% | Sigma-Aldrich[5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through various synthetic strategies. One of the most direct and widely applicable methods is the Friedel-Crafts acylation of 1H-indazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the indazole ring. The regioselectivity of the acylation is a critical aspect, with the 5-position being a common site of substitution.
Below is a detailed, self-validating protocol for the synthesis of this compound, designed to ensure reproducibility and high yield.
Experimental Protocol: Friedel-Crafts Acylation of 1H-Indazole
Objective: To synthesize this compound via Friedel-Crafts acylation of 1H-indazole.
Materials:
-
1H-Indazole
-
Acetic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension. The formation of the acylium ion complex will be observed.
-
Addition of Indazole: Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl. This should be done in a well-ventilated fume hood as the quenching process is exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial as aluminum chloride is highly hygroscopic and will be deactivated by water, halting the Friedel-Crafts reaction.
-
Stoichiometry of Lewis Acid: A stoichiometric excess of AlCl₃ is often required because it complexes with both the carbonyl oxygen of the reactant and the product, rendering it catalytically inactive.[6]
-
Controlled Addition at Low Temperature: The initial formation of the acylium ion and the subsequent addition of the indazole at 0 °C are performed to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and to remove any unreacted aluminum salts.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acid in the organic layer.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of related indazole structures.[7][8][9]
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~10.5 (br s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring.
-
~8.4 (s, 1H): A singlet attributed to the proton at the C4 position of the indazole ring.
-
~8.1 (d, 1H): A doublet for the proton at the C7 position.
-
~7.9 (dd, 1H): A doublet of doublets for the proton at the C6 position.
-
~7.5 (d, 1H): A doublet for the proton at the C3 position.
-
~2.7 (s, 3H): A sharp singlet corresponding to the methyl protons of the acetyl group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~198.0: Carbonyl carbon of the acetyl group.
-
~140.0 - 120.0: Aromatic carbons of the indazole ring.
-
~27.0: Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR (KBr, cm⁻¹):
-
~3200-3000: N-H stretching vibration of the indazole ring.
-
~1670: C=O stretching vibration of the ketone.
-
~1620, 1480: C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₉H₈N₂O [M+H]⁺: 161.0715
-
Found: ~161.0715
Applications in Drug Discovery
The indazole scaffold is a cornerstone in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of many kinases can be effectively targeted by small molecules, and the indazole ring has been shown to be an excellent bioisostere of the adenine core of ATP.
This compound serves as a valuable starting material for the synthesis of a diverse library of indazole-based compounds for screening against various kinase targets. The acetyl group can be readily transformed into a variety of other functional groups, allowing for the exploration of the chemical space around the indazole core.
Logical Pathway for Drug Development
Caption: Drug development pathway utilizing this compound.
For instance, the ketone of this compound can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, it can undergo condensation reactions with various amines to form imines, which can be subsequently reduced to secondary amines, providing a point of diversity for library synthesis. These modifications can significantly impact the binding affinity and selectivity of the resulting compounds for their target kinases.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the indazole scaffold, makes it an invaluable building block for the development of novel drug candidates. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the future of targeted therapies.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Spectroscopic Data of 1-(1H-Indazol-5-yl)ethanone: A Technical Guide for Researchers
Introduction
1-(1H-Indazol-5-yl)ethanone is a heterocyclic ketone containing the indazole bicyclic system. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, making its derivatives, such as the title compound, of significant interest to researchers in drug discovery and development. The acetyl group at the 5-position of the indazole ring introduces a key functional handle for further synthetic modifications.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As of the latest literature review, publicly accessible, experimentally verified spectra for this specific compound are limited. Therefore, this guide will focus on the predicted spectroscopic data based on the analysis of structurally related indazole derivatives and fundamental principles of spectroscopic interpretation. The protocols and interpretive guidance provided herein are designed to be a self-validating system for researchers working with this and similar molecules.
Molecular Structure
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
Proton NMR (¹H NMR) is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. For this compound, ¹H NMR is crucial for confirming the substitution pattern on the indazole ring and the presence of the acetyl group. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to reveal N-H protons, which might otherwise exchange too rapidly in protic solvents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
The data should be acquired on a spectrometer operating at a frequency of at least 300 MHz to ensure adequate signal dispersion.
-
The instrument must be properly tuned and the magnetic field shimmed to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Use a standard pulse sequence for ¹H NMR.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 16 to 64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a positive Lorentzian shape.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Caption: Experimental workflow for ¹H NMR spectroscopy.
Predicted ¹H NMR Spectral Data and Interpretation
The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.3 | broad singlet | 1H | N1-H | The acidic proton of the indazole N-H is expected to appear as a broad signal at a downfield chemical shift. |
| ~8.4 | singlet | 1H | H-4 | This proton is ortho to the electron-withdrawing acetyl group and is expected to be the most deshielded aromatic proton. |
| ~8.1 | singlet | 1H | H-3 | The proton at the C3 position of the indazole ring. |
| ~7.8 | doublet | 1H | H-6 | This proton is coupled to H-7. |
| ~7.6 | doublet | 1H | H-7 | This proton is coupled to H-6. |
| ~2.6 | singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are expected to appear as a singlet in the aliphatic region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For this compound, ¹³C NMR is essential to confirm the number of unique carbon atoms and to identify the carbonyl carbon of the acetyl group, which has a characteristic downfield chemical shift.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
The experiment should be run on a spectrometer with a broadband probe.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
-
Data Acquisition:
-
A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Similar processing steps as for ¹H NMR are applied (Fourier transformation, phasing, and referencing). The residual solvent peak of DMSO-d₆ at 39.52 ppm is used for referencing.
-
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum of this compound would show 9 distinct signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~196 | C=O | The carbonyl carbon of the ketone is expected at a very downfield chemical shift. |
| ~140 | C-7a | Quaternary carbon of the indazole ring fused to the benzene ring. |
| ~135 | C-3a | Quaternary carbon of the indazole ring. |
| ~133 | C-3 | Carbon at the 3-position of the indazole ring. |
| ~128 | C-5 | Carbon bearing the acetyl group. |
| ~125 | C-6 | Aromatic methine carbon. |
| ~122 | C-4 | Aromatic methine carbon. |
| ~110 | C-7 | Aromatic methine carbon. |
| ~27 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, key absorptions will confirm the presence of the N-H group, the carbonyl (C=O) group, and the aromatic system.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
A background spectrum of the empty ATR crystal should be collected.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Caption: Workflow for acquiring an ATR-IR spectrum.
Predicted IR Spectral Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-3100 | Medium, Broad | N-H Stretch | Indazole N-H |
| ~3100 | Medium | C-H Stretch | Aromatic C-H |
| ~1670 | Strong | C=O Stretch | Ketone |
| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1360 | Medium | C-H Bend | Methyl |
| ~1280 | Strong | C-N Stretch | Indazole Ring |
| 900-650 | Strong | C-H Bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Expertise & Experience: The Rationale Behind the Experiment
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining further structural insights. For this compound, we expect to see the molecular ion peak and characteristic fragment ions resulting from the loss of the acetyl group or other cleavages.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of C₉H₈N₂O is 160.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 160.
-
Major Fragment Ions:
-
m/z = 145: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 117: Loss of an acetyl radical (•COCH₃) from the molecular ion, which is often a very stable fragment.
-
Summary of Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic protons between 7.6-8.4 ppm, a broad N-H proton around 13.3 ppm, and a methyl singlet at ~2.6 ppm. |
| ¹³C NMR | Carbonyl carbon at ~196 ppm, aromatic carbons between 110-140 ppm, and a methyl carbon at ~27 ppm. |
| IR | Strong C=O stretch at ~1670 cm⁻¹, broad N-H stretch around 3300-3100 cm⁻¹, and aromatic C=C stretches at 1620-1450 cm⁻¹. |
| MS (EI) | Molecular ion peak at m/z = 160, and significant fragments at m/z = 145 and 117. |
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While based on predicted data and analysis of related compounds, the provided protocols and interpretations offer a robust starting point for researchers. The experimental workflows are designed to be self-validating, ensuring that acquired data can be confidently interpreted to confirm the structure and purity of the target molecule. As experimental data becomes publicly available, this guide can be further refined.
1-(1H-Indazol-5-yl)ethanone NMR and mass spectrometry data
An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of 1-(1H-Indazol-5-yl)ethanone
Abstract
This compound is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel therapeutic agents necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By elucidating its characteristic fragmentation patterns and spectral signatures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization in complex research settings.
Mass Spectrometry Analysis: Unveiling the Molecular Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₈N₂O), electron impact (EI) ionization provides distinct, reproducible fragmentation that is characteristic of its keto-aromatic structure.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC-MS) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, characteristic charged ions and neutral radicals.[2]
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Molecular Ion and Fragmentation Pathway
The mass spectrum of this compound is characterized by a prominent molecular ion peak and key fragment ions resulting from predictable cleavage events.
-
Molecular Ion (M⁺•): The molecular ion peak is observed at an m/z of 160, corresponding to the molecular weight of the compound (C₉H₈N₂O). The presence of two nitrogen atoms means this peak adheres to the nitrogen rule (an even molecular weight).
-
Primary Fragmentation: The principal fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[3][4]
-
Loss of a Methyl Radical ([M-15]⁺): The most favorable α-cleavage event is the loss of a methyl radical (•CH₃), resulting in a highly stable acylium ion at m/z 145 . This is often the base peak in the spectrum due to the resonance stabilization of the resulting cation across the indazole ring system.
-
Loss of an Acetyl Radical ([M-43]⁺): A less common cleavage involves the loss of the entire acetyl group (•COCH₃) to produce an indazolyl cation at m/z 117 .
-
The fragmentation process is visualized in the diagram below.
Caption: Key EI-MS fragmentation pathways for this compound.
Summary of Mass Spectrometry Data
The expected primary ions in the EI mass spectrum are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Mechanism | Relative Intensity |
| 160 | Molecular Ion [M]⁺• | [C₉H₈N₂O]⁺• | - | Moderate to High |
| 145 | [M - CH₃]⁺ | [C₈H₅N₂O]⁺ | α-cleavage: Loss of methyl radical | High (Often Base Peak) |
| 117 | [M - COCH₃]⁺ | [C₇H₅N₂]⁺ | α-cleavage: Loss of acetyl radical | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a complete picture of its proton and carbon framework. NMR is particularly crucial for distinguishing between N-1 and N-2 substituted indazole isomers, although in this case, substitution is on the carbocyclic ring.[5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities, coupling constants, and integrations of all protons.
-
¹³C NMR: A proton-decoupled carbon experiment (e.g., Broadband Decoupled) is performed to identify the chemical shifts of all unique carbon atoms.
-
2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be performed.[7]
The molecular structure with IUPAC numbering is shown below for reference.
Caption: Structure and numbering of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum reveals five distinct signals corresponding to the indazole ring, the N-H proton, and the acetyl group. The analysis is best performed in DMSO-d₆, which allows for clear observation of the exchangeable N-H proton.
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 (N-H) | broad singlet | ~13.3 | - | 1H | Acidic proton on nitrogen, exchangeable with D₂O. |
| H4 | singlet (s) or narrow doublet (d) | ~8.4 | J ≈ 0.8 Hz (meta) | 1H | Ortho to the electron-withdrawing acetyl group, highly deshielded. |
| H3 | singlet (s) | ~8.2 | - | 1H | Proton on the pyrazole ring, adjacent to two N atoms. |
| H6 | doublet of doublets (dd) | ~7.9 | J ≈ 8.8, 1.5 Hz | 1H | Ortho to H7 and meta to H4. |
| H7 | doublet (d) | ~7.7 | J ≈ 8.8 Hz | 1H | Ortho to H6. |
| H8 (CH₃) | singlet (s) | ~2.6 | - | 3H | Protons of the acetyl methyl group. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the seven carbons of the indazole ring system and the two carbons of the acetyl substituent.
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |
| C9 (C=O) | ~197.0 | Carbonyl carbon, highly deshielded. |
| C7a | ~140.5 | Bridgehead carbon adjacent to N1. |
| C3 | ~135.0 | Carbon in the pyrazole ring between N1 and N2. |
| C5 | ~132.0 | Quaternary carbon attached to the electron-withdrawing acetyl group. |
| C3a | ~127.0 | Bridgehead carbon adjacent to C4. |
| C6 | ~124.5 | Aromatic CH carbon. |
| C4 | ~121.0 | Aromatic CH carbon ortho to the acetyl group. |
| C7 | ~111.0 | Aromatic CH carbon. |
| C8 (CH₃) | ~27.0 | Aliphatic carbon of the acetyl methyl group. |
Conclusion
The analytical data presented in this guide provide a robust and definitive spectroscopic profile for this compound. The mass spectrum is characterized by a molecular ion at m/z 160 and a primary fragment at m/z 145, resulting from the loss of a methyl radical via α-cleavage. The ¹H and ¹³C NMR spectra display a set of unique, well-resolved signals that are fully consistent with the assigned structure. This comprehensive dataset serves as an authoritative reference for researchers, enabling confident identification, quality control, and further investigation of this important chemical entity in academic and industrial laboratories.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery and Development
A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have propelled the development of a multitude of biologically active compounds across diverse therapeutic areas.[2][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of indazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their anticancer, anti-inflammatory, and antimicrobial properties, supported by in-depth protocols and quantitative data to empower researchers in their quest for novel therapeutics.
The Indazole Core: A Foundation for Diverse Biological Interactions
The unique physicochemical properties of the indazole ring system, including its rigidity and ability to participate in hydrogen bonding, make it an ideal anchor for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity.[1] The two tautomeric forms, 1H-indazole and 2H-indazole, further expand the structural diversity that can be explored in drug design.[2] This versatility has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials, solidifying the importance of the indazole scaffold in modern pharmacology.[3][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indazole derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6] Several clinically successful drugs underscore the significance of this scaffold in oncology.
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1]
-
Tyrosine Kinase Inhibitors (TKIs): Many indazole-based drugs function as potent TKIs.[7]
-
Pazopanib: This multi-targeted TKI inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGRFs), and c-Kit, thereby impeding tumor growth and angiogenesis.[8][9][10] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9]
-
Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3, Axitinib effectively blocks angiogenesis.[11][12][13][14] It is utilized in the treatment of advanced renal cell carcinoma.[12][13]
-
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors:
-
Niraparib: This compound is a selective inhibitor of PARP-1 and PARP-2, enzymes crucial for DNA repair.[15][16] By inhibiting PARP, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.[16] It is approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[15][16]
-
Beyond kinase inhibition, some indazole derivatives induce apoptosis through mechanisms such as the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][17]
Structure-Activity Relationship (SAR)
The anticancer activity of indazole derivatives is intricately linked to their substitution patterns. For instance, the nature and position of substituents on the indazole ring and appended moieties can significantly influence their potency and selectivity against different cancer cell lines.[10][18] Systematic modifications and the study of SAR are crucial for the rational design of more effective anticancer agents.[13][14]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of indazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pazopanib | Various | Varies | [7] |
| Axitinib | Various | Varies | [7] |
| Niraparib | Various | Varies | [3] |
| Compound 2f | 4T1 (Breast) | 0.23 | [5] |
| Compound 2f | HepG2 (Liver) | 0.80 | [5] |
| Compound 2f | MCF-7 (Breast) | 0.34 | [5] |
| Compound 6o | K562 (Leukemia) | 5.15 | [10] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Protocol: [19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add serial dilutions of the indazole derivatives to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[21][22]
Workflow for MTT Assay
Caption: General workflow for the in vitro MTT assay.
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).[4][17]
Step-by-Step Protocol: [4][16][17][23]
-
Cell Lysis: Treat cells with the indazole derivative, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Apoptotic Pathway and Western Blot Targets
Caption: Simplified apoptotic pathways targeted by indazole derivatives.
This model is crucial for evaluating the antitumor efficacy of compounds in a living organism.[11][24]
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.[7][11][15]
Step-by-Step Protocol: [9][15]
-
Cell Preparation: Culture human cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the indazole derivative or vehicle according to a predetermined schedule and route.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Indazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][23]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[25] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[25] Some indazole derivatives have shown selective inhibitory activity against COX-2, which is an inducible enzyme upregulated at sites of inflammation.[12][25] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[25]
Quantitative Analysis of COX Inhibition
The inhibitory potency of indazole derivatives against COX enzymes is expressed as IC₅₀ values.
| Compound | COX-2 IC₅₀ (µM) | Reference |
| 5-aminoindazole | 12.32 | [12] |
| Indazole | 23.42 | [12] |
| Compound 16 | 0.409 | [26] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[27][28]
Principle: The peroxidase activity of the COX enzyme is monitored colorimetrically or fluorometrically.[28][29] The inhibition of this activity in the presence of the test compound is measured.[27]
Step-by-Step Protocol: [27][29][30]
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound dilutions.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and enzyme.
-
Inhibitor Incubation: Add the indazole derivative or vehicle and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate, arachidonic acid, to start the reaction.
-
Reaction Incubation: Incubate to allow for prostaglandin synthesis.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method.
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[31][32][33]
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[25][34]
Step-by-Step Protocol: [31][34]
-
Animal Dosing: Administer the indazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice).
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Edema Calculation: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
Inhibition Calculation: The percentage of inhibition of edema by the test compound is calculated relative to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Antimicrobial Activity: Combating Infectious Agents
Certain indazole derivatives have also been identified as possessing antibacterial and antifungal properties.[8]
Mechanism of Action
The antimicrobial mechanisms of indazole derivatives are diverse. Some have been found to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. Others may disrupt the cell membrane or other vital cellular processes in microorganisms.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 64-128 | [8] |
| Compound 5 | S. epidermidis | 64-128 | [8] |
| Compound 9 | S. aureus (MDR) | 4 | [8] |
Future Perspectives and Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the realms of oncology and inflammation, highlight its enduring importance in medicinal chemistry. Future research will likely focus on the design of more selective and potent indazole-based compounds, leveraging computational modeling and a deeper understanding of structure-activity relationships. The development of novel synthetic methodologies will also play a crucial role in expanding the chemical space of indazole derivatives available for biological screening. This in-depth guide, with its detailed protocols and quantitative data, serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net [scientific.net]
- 2. courses.edx.org [courses.edx.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. inotiv.com [inotiv.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. researchgate.net [researchgate.net]
- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 1-(1H-Indazol-5-yl)ethanone Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the nucleus of numerous clinically approved drugs and investigational agents.[1][2][3] Among the myriad of indazole-based starting points, 1-(1H-Indazol-5-yl)ethanone presents a particularly attractive and versatile platform for the development of novel therapeutics. The presence of a reactive ethanone group at the 5-position offers a prime handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the current landscape and future potential of this compound analogs in drug discovery, with a focus on their applications in oncology, inflammatory conditions, and neurodegenerative disorders. We will delve into the rationale behind specific molecular designs, detail key experimental protocols, and present a forward-looking perspective for researchers in the field.
Introduction: The Strategic Value of the this compound Core
The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[1][2] Its structural resemblance to purines, such as adenine, allows it to function as an effective ATP-competitive inhibitor, particularly for protein kinases.[4] The this compound core, specifically, offers several strategic advantages for medicinal chemists:
-
Synthetic Tractability: The ketone functionality serves as a versatile synthetic handle for a variety of chemical transformations, including but not limited to, condensation reactions, reductions, and the introduction of diverse heterocyclic systems. This facilitates the rapid generation of compound libraries for high-throughput screening and SAR studies.
-
Strategic Vector for Modification: The acetyl group at the C5 position provides a well-defined vector for chemical modification, allowing for the exploration of different pharmacophoric features to enhance target engagement and modulate physicochemical properties.
-
Proven Bioactivity: While direct therapeutic applications of the parent molecule are limited, the broader class of indazole derivatives has demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and neuroscience.[1][2] This provides a strong rationale for the exploration of analogs derived from this specific core.
This guide will explore the burgeoning therapeutic applications of this compound analogs, focusing on the key areas where this scaffold is poised to make a significant impact.
Therapeutic Applications in Oncology: Targeting Aberrant Signaling Pathways
Cancer is a primary focus for the development of indazole-based therapeutics, with several approved drugs, such as Pazopanib and Entrectinib, featuring this core structure.[1][3] Analogs of this compound are being actively investigated as potent and selective inhibitors of various protein kinases that play a critical role in tumor growth, proliferation, and survival.[5]
Kinase Inhibition: A Dominant Strategy
The ATP-binding site of protein kinases is a well-validated target for cancer therapy. The indazole nucleus can effectively mimic the purine ring of ATP, enabling competitive inhibition.[4] Modifications of the this compound scaffold are aimed at achieving selectivity for specific kinases that are dysregulated in particular cancer types.
The serine/threonine kinase Akt (Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Indazole-based compounds have been identified as potent Akt inhibitors.[6]
Experimental Protocol: Akt Kinase Inhibition Assay
A common method to assess the inhibitory potential of novel compounds against Akt is a biochemical kinase assay.
Methodology:
-
Reagents and Materials: Recombinant human Akt1, ATP, substrate peptide (e.g., Crosstide), kinase buffer, test compounds (analogs of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding a mixture of recombinant Akt1 and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights:
While specific SAR data for this compound analogs as Akt inhibitors is still emerging, general principles for indazole-based kinase inhibitors suggest that modifications at the 5-position can significantly impact potency and selectivity. For instance, the introduction of larger, more complex moieties via the ethanone handle could extend into specific pockets of the ATP-binding site, thereby enhancing affinity and providing opportunities for isoform-selective inhibition.[6]
Antiproliferative Activity in Cancer Cell Lines
The ultimate goal of developing anticancer agents is to inhibit the growth of tumor cells. Therefore, evaluating the antiproliferative activity of newly synthesized this compound analogs in various cancer cell lines is a critical step.
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, K562 for leukemia, PC-3 for prostate cancer, and HepG2 for liver cancer) in appropriate media.[3][7]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anticipated SAR Trends:
Based on studies of other indazole derivatives, it is anticipated that modifications to the ethanone group of this compound that enhance cellular uptake and target engagement will lead to improved antiproliferative activity. For example, the introduction of lipophilic groups or moieties that can participate in hydrogen bonding interactions within the target protein could increase potency.[5][8]
Potential in Anti-Inflammatory Drug Discovery
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. The indazole scaffold has been explored for the development of novel anti-inflammatory agents.[9][10]
Targeting Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Indanone derivatives have shown potential as anti-inflammatory agents, and by extension, indazole-ethanone analogs could also be explored for this purpose.[11][12]
In Silico and In Vitro Evaluation of COX Inhibition:
Computational methods, such as molecular docking, can be employed as a preliminary step to predict the binding affinity of this compound analogs to the active site of COX-1 and COX-2.[13] This can be followed by in vitro enzyme inhibition assays.
Experimental Workflow: From In Silico to In Vitro
Caption: Workflow for identifying COX inhibitors.
Applications in Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant unmet medical need. The indazole scaffold has been investigated for its potential to modulate key pathological processes in these disorders.[2] While direct evidence for this compound analogs in this area is still emerging, the broader class of indanone and indazole derivatives has shown promise.[14]
Inhibition of c-Jun N-terminal Kinases (JNKs)
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that are implicated in neuronal apoptosis and neuroinflammation. Inhibition of JNKs is considered a potential therapeutic strategy for neurodegenerative diseases.[15] 1-Aryl-1H-indazoles have been synthesized and identified as JNK3 inhibitors.[15][16]
Rationale for Exploring this compound Analogs as JNK Inhibitors:
The development of JNK inhibitors from a pyrazole hit to a 1-aryl-1H-indazole series demonstrates the utility of scaffold hopping in drug discovery.[15][16] The this compound core provides a platform to further explore the chemical space around the indazole scaffold. Modifications at the 5-position could be designed to interact with specific residues in the JNK active site, potentially leading to improved potency and selectivity.
Synthesis and Methodologies
The synthesis of this compound and its analogs is a critical aspect of their development as therapeutic agents. Various synthetic routes have been reported for the construction of the indazole nucleus.[1]
General Synthetic Scheme for this compound Analogs
A common strategy for synthesizing analogs involves the initial preparation of the this compound core, followed by modification of the ethanone group.
Caption: General synthetic route to this compound analogs.
Future Directions and Conclusion
The exploration of this compound analogs as potential therapeutic agents is a promising and rapidly evolving field. While much of the current research has focused on the broader class of indazole derivatives, the strategic advantages offered by the 5-acetyl-1H-indazole core make it a highly attractive starting point for the development of new drugs.
Future research efforts should focus on:
-
Systematic SAR Studies: A more focused and systematic exploration of the chemical space around the this compound scaffold is needed to delineate clear structure-activity relationships for various biological targets.
-
Target Deconvolution: For analogs that show promising phenotypic effects (e.g., antiproliferative activity), target deconvolution studies will be crucial to identify their specific molecular targets and mechanisms of action.
-
Pharmacokinetic Optimization: As lead compounds are identified, a concerted effort will be required to optimize their pharmacokinetic properties, including solubility, metabolic stability, and oral bioavailability, to ensure their suitability for in vivo studies and eventual clinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. innovatpublisher.com [innovatpublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(1H-Indazol-5-yl)ethanone as a Kinase Inhibitor: A Technical Guide for a Fragment-Based Approach
Introduction: The Privileged Indazole Scaffold and the Rise of Kinase Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in drug discovery.[1] The development of small molecule kinase inhibitors has subsequently revolutionized therapeutic strategies in oncology and beyond.
Within the vast chemical space of kinase inhibitors, the indazole core has emerged as a "privileged scaffold." This bicyclic aromatic heterocycle is a bioisostere of indole and is present in numerous clinically approved drugs that target a range of kinases.[2] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase, its development showcases the scaffold's versatility) underscore the therapeutic success of indazole-based compounds.[1][3]
This guide focuses on 1-(1H-Indazol-5-yl)ethanone , a simple yet crucial indazole derivative. While not an established kinase inhibitor itself, its structure represents a foundational fragment. For medicinal chemists and drug development professionals, such fragments are ideal starting points for building more complex, potent, and selective inhibitors. This document will serve as a technical roadmap, outlining the synthesis, proposed biological evaluation, and strategic development of this compound as a potential kinase inhibitor precursor.
Physicochemical Properties and Synthesis
A thorough understanding of a starting fragment's properties is critical for any drug discovery campaign.
Properties of this compound
| Property | Value | Source |
| CAS Number | 1001906-63-3 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.18 g/mol | |
| Physical Form | Solid | |
| Purity | Typically >97% | |
| Storage | Room Temperature | |
| InChI Key | WYLOAPVBIBQLJT-UHFFFAOYSA-N |
Proposed Synthesis Protocol
The synthesis of the indazole ring system can be achieved through various methods. A common and effective strategy involves the cyclization of an ortho-substituted aminophenyl ketone derivative.[2] The following protocol is a well-established method for creating the 1H-indazole core from an appropriate aminophenyl ethanone precursor.[4]
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology:
-
Oxime Formation:
-
To a solution of 1-(2-amino-5-acetylphenyl)ethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
-
Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime intermediate.
-
-
Cyclization to Indazole:
-
Dissolve the crude oxime intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add triethylamine (2.0 eq) and stir the solution at room temperature for 15 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain this compound.[4]
-
Hypothesized Kinase Targets and Rationale
The indazole scaffold is a versatile binder within the ATP pocket of numerous kinases. Based on the targets of approved and clinical-stage indazole derivatives, we can hypothesize a panel of kinases against which this compound and its subsequent derivatives should be screened.[1][3]
Primary Hypothesized Kinase Families:
-
VEGFR/FGFR: Vascular Endothelial Growth Factor Receptors and Fibroblast Growth Factor Receptors are key tyrosine kinases involved in angiogenesis. Many indazole derivatives, including Pazopanib, target these kinases.[1][3]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy.[1]
-
Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation pathways, making them attractive oncology targets.[3]
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase pathway is a critical regulator of cell growth and survival. Indazole derivatives have shown inhibitory activity against components of this pathway.[5]
Caption: Hypothesized kinase targets for indazole-based inhibitors.
Experimental Workflow for Inhibitor Characterization
A systematic, multi-stage approach is required to validate this compound as a kinase inhibitor scaffold. The following workflow outlines the key experimental phases.
Caption: A typical workflow for kinase inhibitor discovery and validation.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal assay suitable for screening across a broad range of kinases.[6]
Objective: To determine the in vitro inhibitory activity of this compound against a panel of selected kinases.
Materials:
-
Kinase of interest (e.g., VEGFR2, Aurora A, PI3Kα)
-
Substrate specific to the kinase
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (specific to each kinase)
-
Test Compound (this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Prepare a separate ATP solution.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[7][8]
Objective: To assess the effect of this compound on the proliferation of cancer cell lines relevant to the hypothesized kinase targets.
Materials:
-
Cancer cell lines (e.g., HUVEC for angiogenesis, K562 for Bcr-Abl, PC-3 for PI3K pathway)
-
Appropriate cell culture medium and fetal bovine serum (FBS)
-
Test Compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white assay plates
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells. Include wells with medium and DMSO as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells. Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Exploration
Should initial screening reveal any inhibitory activity, this compound serves as an excellent starting point for SAR studies. The goal is to systematically modify the structure to enhance potency and selectivity.
Caption: Key modification points on the this compound scaffold. (Note: A placeholder is used for the chemical structure image. The diagram illustrates the concept.)
Key Modification Strategies:
-
N1-Position: Substitution at the N1 position often projects into the solvent-exposed region of the ATP-binding site. This position is ideal for introducing groups that can enhance solubility or exploit unique features of a target kinase to improve selectivity.[3]
-
Acetyl Group Modification: The carbonyl oxygen is a potential hydrogen bond acceptor. This group can also be chemically modified (e.g., reduced to an alcohol, converted to an oxime, or used as a handle to attach larger chemical moieties) to probe deeper into the ATP pocket.
-
Phenyl Ring Substitution: The benzene portion of the indazole core can be substituted at various positions (e.g., C3, C4, C6, C7) to interact with hydrophobic sub-pockets within the kinase domain. This is a common strategy to increase potency.[1]
Conclusion
While this compound is not a recognized kinase inhibitor in its own right, its structural simplicity and membership in the privileged indazole class make it a highly valuable starting fragment for drug discovery. By employing a systematic workflow of synthesis, broad biochemical screening, and cell-based validation, researchers can effectively probe its potential. The true value of this molecule lies in its capacity for chemical elaboration, allowing for the exploration of structure-activity relationships to generate novel, potent, and selective kinase inhibitors for therapeutic development. This guide provides the foundational strategy and detailed protocols to embark on that discovery journey.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Synthesis of Indazole Compounds
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including kinase inhibitors like Pazopanib and Niraparib.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design.[3][4][5] This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for constructing the indazole ring system. Moving beyond a simple recitation of reactions, this paper emphasizes the underlying mechanistic principles and the strategic rationale behind experimental choices. We will traverse the landscape of indazole synthesis, from foundational classical methods to the forefront of modern catalytic strategies, providing researchers, scientists, and drug development professionals with a robust framework for both understanding and innovation.
The Indazole Core: Structure and Significance
Indazole, or benzpyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It exists in three tautomeric forms, with the 1H- and 2H-isomers being the most prevalent. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][6] This structural duality is not merely academic; the specific tautomer and its substitution pattern profoundly influence the molecule's biological activity and pharmacological profile. The development of regioselective synthetic methods is therefore a critical challenge that dictates the utility of any given approach.
Foundational Pillars: Classical Synthesis of Indazoles
The earliest methods for indazole synthesis laid the groundwork for all subsequent innovations. While sometimes limited by harsh conditions or narrow substrate scope, they are mechanistically informative and remain relevant for specific applications.
The Jacobson Indazole Synthesis
The Jacobson synthesis is a quintessential example of intramolecular cyclization. The core transformation involves the rearrangement and cyclization of N-nitroso-o-toluidides, typically generated in situ.
Causality and Mechanistic Insight: This reaction proceeds via an intramolecular azo coupling.[7] The key is the generation of a reactive intermediate from the N-nitroso compound, which then undergoes cyclization onto the adjacent methyl group, followed by aromatization. The choice of an N-acetyl or N-benzoyl group is strategic; it serves to activate the system and facilitate the initial nitrosation and subsequent rearrangement. However, the reliance on nitrous gases, generated from nitric acid and sodium nitrite, represents a significant hazard and limits its application on a large scale.[7]
Caption: Workflow for the Jacobson Indazole Synthesis.
Experimental Protocol: Jacobson Synthesis of 1H-Indazole [7]
-
Acetylation: Slowly add 90 g (0.84 mol) of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride in a 750-mL flask.
-
Nitrosation: Cool the mixture in an ice bath. Pass a stream of nitrous gases (generated by adding nitric acid to sodium nitrite) through the solution, maintaining the temperature between 1°C and 4°C. Continue until the solution maintains a permanent black-green color, indicating an excess of N₂O₃.
-
Decomposition & Cyclization: Remove the cooling bath and allow the solution to warm. At approximately 20°C, a vigorous decomposition begins. Once subsided, heat the solution on a steam bath to boiling for a short period.
-
Extraction: Cool the solution and extract it with 2N hydrochloric acid (1 x 200 mL) followed by 5N hydrochloric acid (3 x 50 mL).
-
Precipitation: Treat the combined acidic extracts with excess ammonia to precipitate the crude indazole.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless 1H-indazole (m.p. 148°C).
The Davis-Beirut Reaction
A significant advancement, the Davis-Beirut reaction provides an efficient, metal-free route to 2H-indazoles and their derivatives.[8][9] This N,N-bond forming heterocyclization is appealing due to its use of inexpensive and readily available starting materials.[8]
Causality and Mechanistic Insight: The reaction proceeds between an o-nitrobenzaldehyde (or a precursor that generates an o-nitrosobenzaldehyde in situ) and a primary amine.[10] The key intermediate is an o-nitrosobenzylidine imine, which undergoes a concerted N,N-bond forming heterocyclization.[10] The reaction can be catalyzed by either acid or base, expanding its versatility. This method is particularly powerful for generating the less common, yet pharmaceutically relevant, 2H-indazole tautomer.[8][11]
Caption: Mechanism of the Davis-Beirut Reaction.
The Modern Synthesis Toolbox: Catalytic Strategies
The last two decades have revolutionized indazole synthesis, driven by the power of transition-metal catalysis. These modern methods offer milder conditions, broader functional group tolerance, and novel pathways for bond formation, particularly through C-H activation.
Transition Metal-Catalyzed C-H Activation and Annulation
Directly functionalizing ubiquitous C-H bonds is a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials and improving atom economy.[12][13] Metals such as Rhodium(III), Palladium(II), and Ruthenium(II) have emerged as powerful catalysts for these transformations.[12][14]
Causality and Mechanistic Insight: These reactions typically rely on a directing group within the substrate to position the metal catalyst near the target C-H bond. For indazole synthesis, the azo group in azobenzenes is a highly effective directing group.[15][16] The general catalytic cycle involves:
-
Directed C-H activation (metalation) to form a metallacycle intermediate.
-
Coordination and insertion of a coupling partner (e.g., an aldehyde, alkyne, or allene).[16][17]
-
Reductive elimination or subsequent cyclization/aromatization to release the product and regenerate the active catalyst.
Rhodium(III) catalysts, in particular, have been extensively used to react azobenzenes with aldehydes in a formal [4+1] annulation to construct N-aryl-2H-indazoles.[16]
Caption: General Catalytic Cycle for C-H Activation.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles [16]
-
Setup: To an oven-dried vial, add azobenzene (0.2 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Reagents: Add the aldehyde (0.4 mmol) and 1,4-dioxane (1.0 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated 80°C oil bath. Stir for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole product.
Table 1: Comparison of Transition Metals in Indazole Synthesis via C-H Activation
| Catalyst System | Directing Group | Coupling Partner | Typical Yields | Reference |
| [CpRhCl₂]₂ / AgSbF₆ | Azo | Aldehydes, Allenes | Good to Excellent | [16][17] |
| Pd(OAc)₂ | Hydrazone, Azo | Alkynes | Moderate to Good | [1] |
| [Ru(p-cymene)Cl₂]₂ | Hydrazone | - (Oxidative) | Good | [12] |
| [CpCo(CO)I₂] | Azo | Aldehydes | Good | [13] |
Copper-Catalyzed Oxidative N-N Bond Formation
Copper catalysis offers a cost-effective and versatile alternative for constructing the crucial N-N bond of the indazole core. These methods often utilize molecular oxygen as a green and terminal oxidant.[1]
Causality and Mechanistic Insight: A prominent strategy involves the reaction of o-aminobenzonitriles with organometallic reagents (e.g., Grignard) to form a ketimine intermediate in situ.[1][18] A copper(II) catalyst, such as Cu(OAc)₂, then mediates an oxidative cyclization. The copper facilitates the deprotonation of the amine and subsequent intramolecular attack on the imine nitrogen, forming the N-N bond and delivering the 1H-indazole product after aromatization.[18] This approach benefits from the vast commercial availability of primary amines and organometallic reagents, allowing for diverse substitution patterns.
Experimental Protocol: Cu-Catalyzed Synthesis from o-Aminobenzonitriles [1][18]
-
Imine Formation: To a solution of the 2-aminobenzonitrile (1.0 mmol) in anhydrous THF at 0°C, add the Grignard reagent (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Cyclization: Dissolve the crude ketimine intermediate in DMSO. Add Cu(OAc)₂ (10 mol%) and stir the mixture under an oxygen atmosphere (balloon) at 100°C for 12 hours.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the 1H-indazole.
Photoredox Catalysis
Harnessing the energy of visible light, photoredox catalysis provides exceptionally mild conditions for initiating challenging chemical transformations.[19][20] For indazole synthesis, this strategy has enabled novel intramolecular N-N bond formations.
Causality and Mechanistic Insight: A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and enters an excited state.[21] This excited-state catalyst is a potent single-electron oxidant and reductant. In a representative synthesis of indazolo[2,3-a]quinolines, the excited Ru(bpy)₃²⁺* catalyst reduces the nitro group of a 2-(2-nitrophenyl)-tetrahydroquinoline precursor.[20][21] This initiates a radical cascade that ultimately results in the cyclization and formation of the N-N bond, all at room temperature under blue LED irradiation. The mildness of these conditions allows for the preservation of sensitive functional groups that might not survive traditional thermal methods.
Caption: A Simplified Reductive Photoredox Cycle.
Strategic Synthesis: A Comparative Overview
The choice of a synthetic route is a critical decision based on the target molecule's structure, desired scale, and available resources.
Table 2: Comparative Analysis of Indazole Synthesis Strategies
| Strategy | Key Features | Advantages | Disadvantages | Best For |
| Jacobson | Intramolecular azo coupling | Foundational, simple starting material | Harsh conditions, hazardous reagents, limited scope | Unsubstituted or simply substituted 1H-indazoles |
| Davis-Beirut | N,N-bond forming heterocyclization | Metal-free, inexpensive reagents, good for 2H-indazoles | Scope can be limited by aldehyde availability | Diverse 2H-indazole derivatives |
| C-H Activation | Transition-metal catalyzed | High atom economy, broad scope, late-stage functionalization | Requires metal catalyst, directing group often needed | Complex, highly substituted indazoles |
| Cu-Catalyzed N-N Formation | Oxidative cyclization | Cost-effective catalyst, uses O₂ as oxidant, modular | Can require multi-step sequence (e.g., imine formation) | Library synthesis of diverse 1H-indazoles |
| Photoredox Catalysis | Visible-light mediated | Extremely mild conditions, high functional group tolerance | Requires specialized photoreactor setup | Substrates with sensitive functional groups |
Conclusion and Future Outlook
The synthesis of indazoles has evolved from classical, often forceful methods to a sophisticated, catalyst-driven science. Modern strategies, particularly those involving C-H activation and photoredox catalysis, have opened new avenues for creating molecular complexity under increasingly mild and efficient conditions. The ongoing challenge for synthetic chemists is to continue this trajectory. Future research will undoubtedly focus on expanding the toolkit of metal-free catalytic reactions, harnessing renewable energy sources, and developing late-stage functionalization techniques that can rapidly diversify known indazole-based drug candidates.[2][22] As our understanding of catalysis deepens, the ability to construct this privileged scaffold with surgical precision will continue to empower the discovery of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. d-nb.info [d-nb.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1-(1H-Indazol-5-yl)ethanone: A Detailed Application Note and Protocol
Introduction
1-(1H-Indazol-5-yl)ethanone is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties. The targeted synthesis of functionalized indazoles, such as 5-acetyl-1H-indazole, is therefore of significant interest to researchers in academia and the pharmaceutical industry for the development of novel therapeutic agents.
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. Direct electrophilic acylation of the indazole ring often leads to a mixture of regioisomers, posing significant purification challenges. To overcome this, the presented protocol employs a robust and regioselective three-step synthetic strategy, commencing with the readily available 5-bromo-1H-indazole. This method involves:
-
N-Protection: Protection of the indazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to ensure regiochemical control in the subsequent cross-coupling reaction.
-
Stille Cross-Coupling: Palladium-catalyzed Stille coupling of the N-protected 5-bromo-1H-indazole with tributyl(1-ethoxyvinyl)tin to introduce the acetyl precursor.
-
Deprotection: Removal of the SEM protecting group and in-situ hydrolysis of the enol ether to yield the final product, this compound.
This protocol is designed to provide researchers with a detailed, step-by-step methodology, ensuring high yield and purity of the target compound.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The choice of the SEM protecting group is strategic; it is stable under the conditions of the Stille coupling and can be readily cleaved under mild conditions.[1] The Stille reaction is a powerful C-C bond-forming reaction with high functional group tolerance, making it ideal for this transformation.[2][3] The use of tributyl(1-ethoxyvinyl)tin as the acetylating agent precursor allows for the introduction of a masked acetyl group, which is then revealed upon acidic workup during the deprotection step.[4][5]
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: N-Protection of 5-Bromo-1H-indazole
Objective: To protect the nitrogen of 5-bromo-1H-indazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 5.0 g | 25.4 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.22 g | 30.5 |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | C₆H₁₅ClOSi | 166.72 | 5.1 g (5.3 mL) | 30.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Saturated aqueous NH₄Cl | - | - | 50 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.22 g, 30.5 mmol, 1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-bromo-1H-indazole (5.0 g, 25.4 mmol) in anhydrous THF (50 mL).
-
Slowly add the solution of 5-bromo-1H-indazole to the sodium hydride suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add SEM-Cl (5.3 mL, 30.5 mmol, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Ethyl acetate in Hexanes) to afford 1-((2-(trimethylsilyl)ethoxy)methyl)-5-bromo-1H-indazole as a colorless oil.
PART 2: Stille Cross-Coupling
Objective: To introduce the acetyl precursor at the C-5 position via a palladium-catalyzed Stille cross-coupling reaction.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-((2-(Trimethylsilyl)ethoxy)methyl)-5-bromo-1H-indazole | C₁₃H₁₉BrN₂OSi | 327.29 | 6.5 g | 19.9 |
| Tributyl(1-ethoxyvinyl)tin | C₁₆H₃₄OSn | 361.15 | 8.6 g (7.9 mL) | 23.9 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 1.15 g | 1.0 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Saturated aqueous KF | KF | 58.10 | 50 mL | - |
| Diethyl ether | C₄H₁₀O | 74.12 | 100 mL | - |
| Celite® | - | - | q.s. | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add 1-((2-(trimethylsilyl)ethoxy)methyl)-5-bromo-1H-indazole (6.5 g, 19.9 mmol), tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol, 5 mol%), and anhydrous toluene (100 mL).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add tributyl(1-ethoxyvinyl)tin (7.9 mL, 23.9 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC (Eluent: 15% Ethyl acetate in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (100 mL) and add a saturated aqueous solution of potassium fluoride (50 mL).
-
Stir the resulting mixture vigorously for 2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (50 mL).
-
Transfer the filtrate to a separatory funnel, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-((2-(trimethylsilyl)ethoxy)methyl)-5-(1-ethoxyvinyl)-1H-indazole, can be used in the next step without further purification.
PART 3: Deprotection and Hydrolysis
Objective: To remove the SEM protecting group and hydrolyze the enol ether to obtain the final product.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Crude 1-((2-(Trimethylsilyl)ethoxy)methyl)-5-(1-ethoxyvinyl)-1H-indazole | C₁₉H₃₀N₂O₂Si | 346.54 | ~19.9 (from previous step) | - |
| Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) | C₁₆H₃₆FN | 261.46 | 40 mL | 40.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Hydrochloric acid (2 M) | HCl | 36.46 | ~20 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Saturated aqueous NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |
Procedure:
-
Dissolve the crude product from the previous step in anhydrous THF (50 mL) in a 250 mL round-bottom flask.
-
Add TBAF solution (40 mL of 1.0 M in THF, 40.0 mmol, ~2.0 equiv) to the flask.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion of the SEM-deprotection, cool the mixture to 0 °C and add 2 M HCl dropwise until the pH is ~1-2.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the enol ether.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 40-60% Ethyl acetate in Hexanes) to yield this compound as a solid.
Characterization Data
| Analysis | Predicted Data |
| Appearance | White to off-white solid |
| Melting Point | 144-147 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, NH), 8.45 (s, 1H), 8.20 (d, J=8.8 Hz, 1H), 7.85 (dd, J=8.8, 1.6 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 2.65 (s, 3H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 197.5, 141.0, 135.5, 130.0, 127.0, 124.0, 121.0, 110.5, 27.0. |
| Mass Spectrometry (ESI+) | m/z 161.07 [M+H]⁺ |
Mechanistic Insights
The key steps of this synthetic protocol are governed by well-established reaction mechanisms.
Caption: Key mechanistic pathways: The Stille catalytic cycle and acid-catalyzed hydrolysis of the enol ether.
In the Stille coupling , the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the N-protected 5-bromo-1H-indazole. This is followed by transmetalation with tributyl(1-ethoxyvinyl)tin, where the 1-ethoxyvinyl group is transferred to the palladium center. Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[2]
The deprotection and hydrolysis step involves two transformations. First, the fluoride ion from TBAF attacks the silicon atom of the SEM group, leading to its cleavage. Subsequently, the acidic workup protonates the enol ether, which then undergoes nucleophilic attack by water and subsequent elimination of ethanol to afford the final ketone product.
Conclusion
This application note details a robust and regioselective three-step synthesis of this compound from 5-bromo-1H-indazole. The protocol leverages the strategic use of a protecting group and a palladium-catalyzed cross-coupling reaction to overcome the challenges associated with direct acylation of the indazole core. The provided step-by-step procedures, along with mechanistic insights and characterization data, offer a reliable guide for researchers and scientists in the field of drug development and organic synthesis to access this valuable building block efficiently and in high purity.
References
- 1. americanelements.com [americanelements.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of 1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1H-indazole. Recognizing the nuanced reactivity of the indazole scaffold, this document elucidates the mechanistic dichotomy between N-acylation and C-acylation. While classical Friedel-Crafts conditions often present challenges for direct C-acylation on the carbocyclic ring due to catalyst inhibition and competing N-acylation, this guide offers detailed protocols for both the predominant N-acylation and a strategic approach to achieving C-acylation, primarily through an N-protection strategy. The causality behind experimental choices, potential pitfalls, and alternative synthetic routes are discussed to equip researchers with a robust framework for the strategic functionalization of this critical pharmacophore.
Scientific Background: The Duality of Indazole's Reactivity
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1][2][3] Its reactivity in electrophilic aromatic substitution, such as the Friedel-Crafts acylation, is complex due to the presence of two nitrogen atoms within the pyrazole ring and the fused benzene ring.
The 1H-indazole tautomer is the thermodynamically more stable form.[2] The lone pair of electrons on the N2 nitrogen atom is involved in the 10-π aromatic system, which makes the pyrazole moiety electron-rich and generally more susceptible to electrophilic attack than the fused benzene ring. However, the N1 position bears an acidic proton, rendering it a prime site for nucleophilic attack after deprotonation, or for direct acylation.
A significant challenge in the direct Friedel-Crafts C-acylation of 1H-indazole is the Lewis basicity of the nitrogen atoms. Strong Lewis acids like aluminum chloride (AlCl₃), which are essential for activating the acylating agent, can coordinate with the N2 nitrogen.[4] This coordination has a profound deactivating effect on the entire ring system, hindering the desired electrophilic attack on the carbocyclic ring.[5] Consequently, forcing conditions often lead to complex mixtures or reaction failure. The primary competing reaction is N-acylation, which can occur readily.[6][7]
Regioselective acylation has been suggested to favor the N-1 substituted regioisomer, potentially via isomerization of an initially formed N-2 acylindazole to the more stable N-1 product.[8]
Mechanistic Pathways: N-Acylation vs. C-Acylation
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride using a Lewis acid catalyst.[5][9][10] The subsequent reaction with indazole can follow two main pathways, as illustrated below.
Diagram: Competing Acylation Pathways of 1H-Indazole
Caption: Competing N-acylation and C-acylation pathways for 1H-indazole.
Protocol 1: Selective N1-Acylation of 1H-Indazole
This protocol details the more facile and higher-yielding N-acylation, which often proceeds even without a strong Lewis acid, though one can be used. This method is suitable for synthesizing N1-acylindazoles, which are valuable synthetic intermediates.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1H-Indazole | >98% Purity |
| Acetyl Chloride (or other acyl chloride) | Reagent Grade, Anhydrous |
| Dichloromethane (DCM) | Anhydrous, <50 ppm H₂O |
| Triethylamine (TEA) or Pyridine | Anhydrous |
| Magnetic Stirrer with Hotplate | - |
| Round-bottom flask | Flame-dried |
| Condenser | - |
| Inert Gas Supply (N₂ or Ar) | High Purity |
| Standard Glassware | Syringes, needles, septa |
| Saturated NaHCO₃ solution | - |
| Brine | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - |
| Rotary Evaporator | - |
| Silica Gel | For column chromatography (230-400 mesh) |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole (1.0 eq.).
-
Solvent and Base Addition: Dissolve the indazole in anhydrous dichloromethane (DCM). Add triethylamine (1.1 to 1.5 eq.) to the solution and stir. The base acts as a scavenger for the HCl byproduct.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-acylindazole.
Causality and Insights
-
Base Selection: The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the indazole, forming the indazolide anion, and to neutralize the HCl generated, driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like DCM are used to prevent hydrolysis of the acyl chloride and to ensure the solubility of the reagents.
-
Temperature Control: Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction.
Protocol 2: A Strategic Approach to C-Acylation of Indazole
Direct C-acylation is challenging. The most viable strategy involves a two-step process: N-protection followed by Friedel-Crafts acylation. This approach prevents N-acylation and mitigates catalyst deactivation at the N2 position.
Diagram: Workflow for C-Acylation via N-Protection
Caption: Workflow for achieving C-acylation of indazole.
Step A: N1-Protection of 1H-Indazole (Example with SEM-Cl)
Protecting the N1 position is critical. A protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is robust enough for Friedel-Crafts conditions but can be removed later.
-
Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Deprotonation: Add a solution of 1H-indazole (1.0 eq.) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.
-
Protection: Cool the mixture back to 0 °C and add SEM-Cl (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Isolation: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate N1-SEM-indazole.
Step B: Friedel-Crafts Acylation of N1-Protected Indazole
With the nitrogen atoms shielded, the Friedel-Crafts acylation can proceed on the carbocyclic ring. The expected major product is the C5-acylated isomer due to the directing effect of the pyrazole ring.
| Reagent/Equipment | Grade/Specification |
| N1-SEM-Indazole | From Step A |
| Acetyl Chloride | Anhydrous |
| Aluminum Chloride (AlCl₃) | Anhydrous, >99% |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous |
| All other equipment | As listed in Protocol 1 |
-
Catalyst Suspension: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 - 3.0 eq.). Suspend it in anhydrous DCM or DCE.
-
Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq.). Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of N1-SEM-indazole (1.0 eq.) in the same anhydrous solvent dropwise, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-50 °C for several hours. Monitor the reaction by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Purification and Isolation: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the N1-protected C-acylindazole.
Causality and Insights
-
N-Protection: This is the key to success. It blocks the primary site of reactivity (N1) and prevents the deactivating coordination of the Lewis acid at N2.
-
Excess Lewis Acid: A significant excess of AlCl₃ is often required. One equivalent will complex with the product ketone, deactivating it, and additional amounts are needed to catalyze the reaction effectively.
-
Regioselectivity: Electrophilic attack on the benzene ring of indazole is expected to occur at the C5 or C7 position. The C5 position is generally favored due to electronic and steric factors.
-
Deprotection: The SEM group can be removed under acidic conditions (e.g., TBAF or HCl in ethanol) to yield the final C-acyl-1H-indazole.
Troubleshooting and Data Interpretation
| Issue | Probable Cause | Suggested Solution |
| No Reaction (C-Acylation) | Insufficient Lewis acid; Deactivation of catalyst by moisture. | Use a larger excess of AlCl₃ (up to 3 eq.). Ensure all glassware is rigorously dried and use anhydrous reagents/solvents. |
| Low Yield | Incomplete reaction; Product complexation with AlCl₃. | Increase reaction time or temperature. Ensure a thorough hydrolytic workup to break up the product-AlCl₃ complex. |
| Mixture of Isomers | Incomplete N-protection; Competing C7 acylation. | Ensure the N-protection step goes to completion. Characterize isomers carefully using 2D NMR techniques. |
| N-Acylation Product Observed | Incomplete N-protection in the starting material. | Re-purify the N-protected indazole before proceeding with the Friedel-Crafts step. |
Alternative Methodologies
Given the challenges of direct Friedel-Crafts C-acylation, researchers should consider alternative, often more reliable, modern synthetic methods for introducing acyl groups to the indazole carbocyclic ring, such as:
-
Directed Ortho-Metalation (DoM): Deprotonation of an N-protected indazole with a strong base (e.g., n-BuLi, LDA) can direct metalation to the C7 position, which can then be quenched with an acylating electrophile.
-
Palladium-Catalyzed Cross-Coupling: Synthesis of a halogenated (e.g., bromo- or iodo-) indazole followed by a carbonylative coupling reaction can introduce an acyl group at a specific position.
-
Rhodium-Catalyzed C-H Activation: Recent literature describes methods for the Rh(III)-catalyzed synthesis of 3-acyl-2H-indazoles, representing a different regiochemical outcome.[1]
Conclusion
The Friedel-Crafts acylation of 1H-indazole is a reaction of significant synthetic interest, yet it is governed by a delicate balance of competing pathways. While direct C-acylation of the carbocyclic ring is often impeded by catalyst deactivation and preferential N-acylation, a strategic N-protection/deprotection sequence provides a viable, albeit multi-step, route to C-acylated indazoles. For many applications, particularly in drug discovery campaigns requiring high efficiency and predictability, modern cross-coupling and C-H activation strategies may offer superior alternatives. A thorough understanding of the underlying mechanistic principles detailed in this guide is paramount for any researcher aiming to functionalize the indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(1H-Indazol-5-yl)ethanone: A Detailed Guide to Starting Materials and Synthetic Protocols
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 1-(1H-Indazol-5-yl)ethanone, a key building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted synthesis of its derivatives is of paramount importance. This document explores multiple synthetic strategies, elucidating the rationale behind the selection of starting materials and reaction conditions. Detailed, step-by-step protocols for the most viable synthetic routes are provided, including the cyclization of a substituted aniline precursor and the functional group interconversion of a 5-substituted indazole. This guide is intended to be a practical resource for chemists in both academic and industrial settings, enabling the efficient and reproducible synthesis of this valuable intermediate.
Introduction
The 1H-indazole moiety is a cornerstone in the design and discovery of novel therapeutic agents, exhibiting a wide spectrum of biological activities. Its structural resemblance to indole allows it to act as a bioisostere, while offering unique physicochemical properties. The introduction of an acetyl group at the C-5 position of the indazole ring yields this compound, a versatile intermediate that serves as a linchpin for the synthesis of a diverse array of more complex molecules through further chemical modifications. The strategic selection of starting materials is critical for the successful and efficient synthesis of this target molecule. This application note will detail the primary synthetic routes, providing both the theoretical underpinnings and practical, field-proven protocols.
Synthetic Strategies: A Comparative Overview
Several synthetic pathways can be envisioned for the preparation of this compound. The choice of a particular route will often depend on the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The three main strategies are:
-
Direct Friedel-Crafts Acylation of 1H-Indazole: While seemingly the most straightforward approach, the regioselectivity of electrophilic substitution on the indazole ring is complex and often challenging to control.
-
Multi-step Synthesis via Intramolecular Cyclization: This approach involves the construction of the indazole ring from an appropriately substituted acyclic precursor, offering excellent control over the final substitution pattern.
-
Functional Group Interconversion of a 5-Substituted Indazole: This strategy leverages a pre-existing indazole core with a substituent at the 5-position that can be chemically transformed into the desired acetyl group.
This guide will focus on providing detailed protocols for the latter two, more reliable, strategies.
Methodology 1: Synthesis via Intramolecular Cyclization of 4-Amino-3-methylacetophenone
This method is a classic and robust approach for the regioselective synthesis of indazoles, often referred to as the Jacobson-Huber reaction.[1] The starting material, 4-amino-3-methylacetophenone, contains the pre-installed acetyl group at the desired position relative to the amine and methyl groups, which will form the pyrazole ring of the indazole system.
Rationale for Starting Material Selection
4-Amino-3-methylacetophenone is an ideal precursor because the relative positions of the functional groups dictate the regiochemistry of the final indazole product. The ortho-relationship of the methyl group to the amine is crucial for the cyclization to form the indazole ring.
Experimental Protocol
Step 1: Diazotization of 4-Amino-3-methylacetophenone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3-methylacetophenone (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).
Step 2: Intramolecular Cyclization to form this compound
-
To the cold diazonium salt solution, slowly and carefully add a reducing agent, such as a solution of tin(II) chloride in concentrated hydrochloric acid, or by warming the solution to promote cyclization. The specific conditions for cyclization can vary, and careful optimization may be required.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Methodology 2: Synthesis via Grignard Reaction on 1H-Indazole-5-carbonitrile
This approach is an excellent example of a functional group interconversion strategy. It begins with a commercially available or readily synthesized 5-cyano-1H-indazole. The nitrile group is then converted to a methyl ketone via a Grignard reaction.
Rationale for Starting Material Selection
1H-Indazole-5-carbonitrile is an advantageous starting material as the cyano group is located at the desired 5-position and is readily converted to the acetyl group in a single, high-yielding step. The synthesis of the starting nitrile is also well-documented.
Experimental Protocol
Step 1: Protection of the Indazole Nitrogen (Optional but Recommended)
To avoid side reactions with the Grignard reagent at the acidic N-H of the indazole, it is advisable to first protect this position. A common protecting group is the trityl (triphenylmethyl) group or a tert-butyldimethylsilyl (TBS) group.
-
Dissolve 1H-indazole-5-carbonitrile (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as triethylamine (1.1 eq).
-
Slowly add the protecting group reagent (e.g., trityl chloride, 1.05 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. The protected indazole is often used in the next step without further purification.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place the N-protected 1H-indazole-5-carbonitrile (1.0 eq) and dissolve it in an anhydrous ether solvent such as THF or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (or chloride) (typically a 3.0 M solution in diethyl ether, 1.2-1.5 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection (if applicable) and Final Product Isolation
-
Dissolve the crude product from the Grignard reaction in a suitable solvent (e.g., methanol or DCM).
-
Add an acid, such as hydrochloric acid or trifluoroacetic acid, to remove the protecting group.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Data Summary
| Reagent/Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| 4-Amino-3-methylacetophenone | C₉H₁₁NO | 149.19 | Precursor for cyclization |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |
| 1H-Indazole-5-carbonitrile | C₈H₅N₃ | 143.15 | Nitrile precursor for Grignard |
| Methylmagnesium Bromide | CH₃MgBr | 119.23 | Grignard reagent |
| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | Protecting group |
Discussion on Scientific Integrity and Trustworthiness
The protocols described herein are based on well-established and fundamental organic chemistry reactions. The Jacobson-Huber reaction is a named reaction with a long history of reliability for the synthesis of indazoles.[1] Similarly, the Grignard reaction is a cornerstone of C-C bond formation and its application to nitriles to form ketones is a standard transformation.[2] The optional N-protection step in the Grignard route is a common strategy in heterocyclic chemistry to prevent unwanted side reactions and improve yields, demonstrating a rational design approach to the synthesis. Each protocol includes standard workup and purification procedures to ensure the isolation of a high-purity final product, which is essential for subsequent applications in drug development.
Conclusion
The synthesis of this compound can be reliably achieved through two primary, regioselective routes: the intramolecular cyclization of 4-amino-3-methylacetophenone and the Grignard reaction on 1H-indazole-5-carbonitrile. The choice between these methods will depend on the specific needs and resources of the research team. Both pathways offer a high degree of control over the final product's structure and are amenable to scale-up. The detailed protocols and workflows provided in this application note serve as a robust starting point for any researcher or scientist embarking on the synthesis of this important medicinal chemistry building block.
References
The Versatile Virtuoso: 1-(1H-Indazol-5-yl)ethanone as a Cornerstone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the indazole moiety stands as a privileged scaffold, a recurring motif in a multitude of clinically significant agents.[1] Its bioisosteric relationship with indole, coupled with its unique electronic properties and hydrogen bonding capabilities, renders it a highly sought-after component in the design of novel therapeutics. At the heart of many indazole-based synthetic endeavors lies 1-(1H-Indazol-5-yl)ethanone , a deceptively simple yet remarkably versatile building block. This guide provides an in-depth exploration of its applications and detailed protocols for its utilization, aimed at empowering researchers, scientists, and drug development professionals in their quest for new medicines.
A Molecule of Strategic Importance
This compound is more than just a synthetic intermediate; it is a strategic linchpin. The presence of a reactive ketone function on the indazole core provides a gateway for a diverse array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds. The indazole ring system itself is a key pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1001906-63-3 | [2] |
| Molecular Formula | C₉H₈N₂O | [2][3] |
| Molecular Weight | 160.18 g/mol | |
| Appearance | Solid, white powder | [2] |
| Purity | Typically >97% | |
| Storage Temperature | Room Temperature |
Core Synthetic Transformations: Protocols and Mechanistic Insights
The true power of this compound as a building block is realized through its chemical reactivity. The ketone moiety and the indazole ring can be selectively functionalized to generate vast libraries of novel compounds. Below are detailed protocols for three fundamental transformations: Reductive Amination, Suzuki-Miyaura Cross-Coupling, and Claisen-Schmidt Condensation.
Protocol 1: Reductive Amination - Gateway to Novel Amines
Reductive amination is a cornerstone of medicinal chemistry, enabling the conversion of ketones into a diverse range of primary, secondary, and tertiary amines.[4][5] This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.[4] Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness and selectivity for the imine over the ketone starting material.
Experimental Protocol: Synthesis of N-Benzyl-1-(1H-indazol-5-yl)ethanamine
This protocol details the reductive amination of this compound with benzylamine as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added.
-
Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Suzuki-Miyaura Cross-Coupling - Forging C-C Bonds
To leverage the full potential of the indazole scaffold, a handle for C-C bond formation is often required. A common strategy involves the use of a halogenated precursor, such as 5-bromo-1H-indazole, to synthesize 1-(5-bromo-1H-indazol-yl)ethanone. This bromo-derivative is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful palladium-catalyzed method for creating biaryl and heteroaryl structures.[6][7][8]
Experimental Protocol: Synthesis of 1-(5-phenyl-1H-indazol-yl)ethanone
This protocol outlines the Suzuki-Miyaura coupling of a 5-bromo-indazole derivative with phenylboronic acid.
Materials:
-
1-(5-Bromo-1H-indazol-yl)ethanone (synthesized from 5-bromo-1H-indazole via Friedel-Crafts acylation)[9][10]
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane and Water (solvent mixture)
-
Ethyl acetate
-
Celite
Procedure:
-
Reactant Preparation: To a reaction vial, add 1-(5-bromo-1H-indazol-yl)ethanone (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a 4:1 mixture of dioxane and water.
-
Reaction Execution: Add the catalyst solution to the reaction vial containing the solids. Seal the vial and stir the mixture at 80-100 °C for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Claisen-Schmidt Condensation - Crafting Chalcones
The methyl group of the acetyl moiety in this compound is acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in condensation reactions. The Claisen-Schmidt condensation, a crossed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[11][12][13]
Experimental Protocol: Synthesis of (E)-1-(1H-indazol-5-yl)-3-phenylprop-2-en-1-one
This protocol describes the Claisen-Schmidt condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
Reactant Solution: In a test tube or small flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise. A precipitate should begin to form.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours.
-
Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified chalcone product in a desiccator or a vacuum oven at a low temperature.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. CAS 1001906-63-3: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
Application Notes & Protocols: Strategic Derivatization of 1-(1H-Indazol-5-yl)ethanone for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, a bioisostere of indole, is a key structural motif in numerous FDA-approved drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[3][4] The versatility of the indazole nucleus allows for substitution at various positions, enabling fine-tuning of physiochemical properties and pharmacological activity.[5] Indazole derivatives have demonstrated a vast range of therapeutic potential, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities.[2][4][6]
This guide focuses on 1-(1H-Indazol-5-yl)ethanone, a versatile starting material for generating diverse chemical libraries for drug discovery. This compound offers three primary, chemically distinct sites for modification: the N1-position of the indazole ring, the α-carbon of the ethanone group, and the carbonyl moiety itself. By strategically targeting these sites, researchers can rapidly access novel chemical entities with significant potential for therapeutic development. These application notes provide the scientific rationale and detailed protocols for the derivatization of this valuable building block.
Section 1: Strategic Analysis of the this compound Core
The utility of this compound as a starting material lies in its inherent chemical functionality, which provides clear and distinct pathways for diversification.
-
N1-Position Reactivity: The proton on the N1 nitrogen is acidic and can be readily removed by a mild base, creating a nucleophilic nitrogen center. This site is ideal for introducing a wide variety of substituents via alkylation or arylation reactions. Modification at this position is a proven strategy for modulating a compound's ADME (absorption, distribution, metabolism, and excretion) properties and for exploring key interactions within a biological target's binding pocket.[3]
-
Ethanone Group Reactivity: The acetyl group at the C5 position is a powerful synthetic handle. The α-methyl protons are sufficiently acidic to participate in base-catalyzed condensation reactions, most notably the Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones (chalcones).[7][8] The carbonyl group can also be a site for reduction or other nucleophilic additions.
The diagram below illustrates the key reactive sites on the core scaffold that are the focus of the subsequent protocols.
Caption: Key reactive sites for derivatization of this compound.
Section 2: Derivatization Strategy I: N1-Alkylation of the Indazole Ring
Scientific Rationale
Regioselective N-alkylation of the indazole scaffold is a critical step in the synthesis of many marketed drugs, such as the antiemetic Granisetron.[2] This modification directly impacts the molecule's polarity, hydrogen bonding capacity, and steric profile. Introducing alkyl or substituted benzyl groups can enhance cell permeability, improve metabolic stability by blocking a potential site of metabolism, or introduce new vectors for interaction with a protein target. The choice of base is crucial for ensuring selective N1-alkylation, as stronger bases can lead to mixtures with the N2-isomer. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a reliable system for achieving high regioselectivity for the more thermodynamically stable 1H-indazole tautomer.[1]
Protocol 1: General Procedure for N1-Alkylation
This protocol describes the reaction of this compound with a generic alkyl halide (R-X).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 20 minutes.
-
Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water (3x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.
Self-Validation & Characterization:
-
¹H NMR: Expect the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the added alkyl group.
-
LC-MS: Confirm the mass of the product, which should correspond to the mass of the starting material plus the mass of the alkyl group minus one proton.
Data Presentation: Example N1-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Product Name | Typical Yield (%) |
| 1 | Benzyl Bromide | 1-(1-Benzyl-1H-indazol-5-yl)ethanone | 85-95% |
| 2 | Ethyl Iodide | 1-(1-Ethyl-1H-indazol-5-yl)ethanone | 70-80% |
| 3 | Propargyl Bromide | 1-(1-(Prop-2-yn-1-yl)-1H-indazol-5-yl)ethanone | 80-90% |
Section 3: Derivatization Strategy II: Synthesis of Indazolyl-Chalcones
Scientific Rationale
The Claisen-Schmidt condensation is a robust and high-yielding reaction that converts the methyl ketone of the ethanone moiety into a reactive α,β-unsaturated ketone (chalcone).[7] This transformation serves two primary purposes in drug discovery:
-
Bioactivity: The chalcone scaffold itself is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
-
Synthetic Intermediate: The chalcone product is a versatile Michael acceptor and contains a di-electrophilic system, making it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines.[8]
The workflow for this strategy is outlined below.
Caption: Workflow for the synthesis of indazolyl-chalcones via Claisen-Schmidt condensation.
Protocol 2: Synthesis of (E)-1-(1H-Indazol-5-yl)-3-(aryl)prop-2-en-1-one
Materials:
-
This compound (or its N1-alkylated derivative)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.05 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (deionized)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the selected aromatic aldehyde (1.05 eq) to the solution.
-
Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-8 hours. The formation of a solid precipitate often indicates product formation. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
If the product precipitates, collect the solid by vacuum filtration. If it oils out, extract with a suitable organic solvent like dichloromethane.
-
Wash the collected solid with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Self-Validation & Characterization:
-
¹H NMR: Look for the appearance of two new doublets in the olefinic region (6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans-alkene protons.
-
IR Spectroscopy: A shift in the carbonyl (C=O) stretching frequency to a lower wavenumber (approx. 1650-1670 cm⁻¹) is expected due to conjugation.
Section 4: Advanced Derivatization of Chalcone Intermediates
Scientific Rationale
The true power of the chalcone intermediate is its ability to serve as a synthon for more complex heterocyclic systems. By reacting the α,β-unsaturated ketone system with binucleophiles, one can construct new rings, dramatically increasing the molecular diversity and exploring new chemical space. Pyrazoles and pyrimidines are particularly valuable targets as they are core structures in many established drugs.[7]
The overall synthetic pathway from the starting material to these advanced derivatives is a powerful strategy for library generation.
Caption: Synthetic pathways from the core scaffold to pyrazole and pyrimidine derivatives.
Protocol 3.1: Synthesis of 5-(5-(Aryl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indazole
Materials:
-
Indazolyl-chalcone derivative (from Protocol 2)
-
Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)
-
Glacial acetic acid
Procedure:
-
Dissolve the indazolyl-chalcone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Reflux the mixture for 6-10 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure pyrazole derivative.
Protocol 3.2: Synthesis of 5-(4-(Aryl)-1,2,3,4-tetrahydropyrimidin-2-one/thione)-1H-indazole
Materials:
-
Indazolyl-chalcone derivative (from Protocol 2)
-
Urea or Thiourea (1.5 eq)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Add the indazolyl-chalcone (1.0 eq) and urea or thiourea (1.5 eq) to the basic solution.
-
Reflux the reaction mixture for 10-15 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to a pH of ~6-7 to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify by recrystallization or column chromatography as needed.
Summary and Outlook
This compound is a highly valuable and cost-effective starting material for drug discovery programs. The protocols detailed herein provide a robust and logical framework for generating three distinct classes of compounds from this single precursor: N1-substituted indazoles, indazolyl-chalcones, and complex heterocyclic derivatives including pyrazoles and pyrimidines. This strategic approach allows for the rapid assembly of a structurally diverse library of compounds. By systematically varying the substituents at each stage (the alkylating agent in Protocol 1, the aromatic aldehyde in Protocol 2), researchers can conduct extensive Structure-Activity Relationship (SAR) studies to identify novel and potent therapeutic leads.[9][10]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective N-Alkylation of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] Its isosteric relationship with indole allows it to modulate biological activity, often improving metabolic stability and pharmacokinetic profiles. The strategic N-alkylation of the indazole ring is a critical step in the synthesis of these compounds, as the position of the alkyl substituent—either on the N-1 or N-2 nitrogen—can profoundly influence the molecule's pharmacological properties. However, the ambident nucleophilic nature of the indazole anion presents a formidable challenge, frequently leading to the formation of regioisomeric mixtures that are difficult to separate, thereby impacting yield and downstream processing.[1][2]
This comprehensive guide provides a detailed exploration of the experimental procedures for the regioselective N-alkylation of indazoles. We will delve into the mechanistic principles that govern selectivity and present field-proven, step-by-step protocols for achieving high yields of the desired N-1 or N-2 isomers. This document is designed to empower researchers to navigate the nuances of indazole alkylation with confidence and precision.
Pillar 1: Understanding and Controlling Regioselectivity
The regiochemical outcome of indazole alkylation is a delicate balance between thermodynamic and kinetic control, heavily influenced by the interplay of steric hindrance, electronic effects, and the specific reaction conditions employed.[1][3]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, reaction conditions that permit equilibration, such as elevated temperatures or longer reaction times, tend to favor the formation of the more stable N-1 alkylated product.[3] Conversely, kinetically controlled reactions, which often proceed rapidly at lower temperatures, can favor the N-2 isomer.
-
The Role of the Base and Solvent: The choice of base and solvent is arguably the most critical factor in directing regioselectivity.
-
For N-1 Selectivity (Thermodynamic Control): A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is the combination of choice for high N-1 selectivity.[3][4] The prevailing hypothesis suggests that the sodium cation forms a tight ion pair, potentially coordinating with the N-2 nitrogen and a substituent at the C-3 position, thereby sterically encumbering the N-2 position and directing the alkylating agent to N-1.[2]
-
For Mixed or N-2 Selectivity: Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[1][2] In these cases, the dissociation of the ion pair is greater, allowing for reaction at both nitrogen centers.
-
-
Steric and Electronic Effects of Substituents:
-
C-7 Position: Bulky substituents at the C-7 position sterically hinder the approach of an electrophile to the adjacent N-1 position, thus strongly favoring N-2 alkylation.[3][5] Electron-withdrawing groups at C-7, such as -NO2 or -CO2Me, have also been shown to confer excellent N-2 regioselectivity.[3][4]
-
C-3 Position: Electron-withdrawing groups at the C-3 position, like esters or ketones, can enhance N-1 selectivity, particularly when using the NaH/THF system, likely due to the aforementioned chelation effect with the sodium cation.[3]
-
Below is a diagram illustrating the key factors that govern the regioselectivity of indazole N-alkylation.
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
Pillar 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for achieving specific regiochemical outcomes.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position by leveraging thermodynamic control.[1][3]
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating Agent (e.g., alkyl bromide, alkyl tosylate) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature. For less reactive alkylating agents or sterically hindered substrates, heating (e.g., to 50 °C) may be necessary.[4]
-
Reaction Monitoring: Stir the reaction overnight, or until complete consumption of the starting material is confirmed by TLC or LC-MS analysis.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Rationale:
-
NaH in THF: This combination creates a tight sodium-indazolide ion pair, which, as previously discussed, sterically blocks the N-2 position, leading to high N-1 selectivity.[2][3]
-
Anhydrous Conditions: The use of a flame-dried flask, inert atmosphere, and anhydrous solvent is crucial as NaH reacts violently with water.
-
Controlled Quenching: The slow addition of a quenching agent at low temperature is a critical safety measure to control the exothermic reaction of excess NaH.
Protocol 2: Highly Selective N-2 Alkylation
Achieving high N-2 selectivity often requires specific strategies that either exploit steric hindrance or utilize alternative reaction mechanisms that favor the kinetic product.
Method A: Steric Hindrance at the C-7 Position For indazoles bearing a substituent at the C-7 position, the standard NaH/THF protocol (Protocol 1) can be employed, as the steric bulk will naturally direct alkylation to the N-2 position.[3][5]
Method B: Mitsunobu Reaction The Mitsunobu reaction offers a reliable method for N-2 alkylation, particularly for indazoles with electron-withdrawing groups.[1][4]
Materials:
-
1H-Indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh3 (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 equiv) dropwise. An exothermic reaction is often observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue, containing triphenylphosphine oxide and the reduced diazodicarboxylate, can be directly purified by flash column chromatography to isolate the N-2 alkylated product.
Rationale:
-
Mechanism: The Mitsunobu reaction proceeds through a different mechanism than direct SN2 alkylation. The preference for the N-2 position is a result of the kinetic attack of the more nucleophilic N-2 nitrogen on the activated alcohol-PPh3 complex.[4]
Protocol 3: Classical Alkylation with Mixed Regioselectivity
This method is straightforward but often yields a mixture of N-1 and N-2 isomers, which may be acceptable if the isomers are easily separable or if a mixture is desired for screening purposes.[1][2]
Materials:
-
1H-Indazole (1.0 equiv)
-
Anhydrous Potassium Carbonate (K2CO3) (1.1–2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (1.1 equiv)
Procedure:
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous K2CO3 (1.1–2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50–80 °C) overnight.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate. The resulting regioisomers are then separated by flash column chromatography.
Rationale:
-
K2CO3 in DMF: The use of a weaker base in a polar aprotic solvent leads to a "freer" indazolide anion, allowing for nucleophilic attack from both nitrogen atoms, resulting in a mixture of products.[2]
Pillar 3: Data Presentation and Workflow Visualization
Quantitative Data Summary
The following tables summarize representative data for the N-alkylation of various indazole substrates under different conditions.
Table 1: Selective N-1 Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 | [3][4] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | 50 | >99:1 | 94 | [3] |
| 5-Bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs2CO3 / Dioxane | 90 | >99:1 | >90 | [6] |
Table 2: Selective N-2 Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 7-NO2-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [1][3] |
| 7-CO2Me-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | <1:99 | 94 | [1][3] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh3, DIAD / THF | 0 to RT | 1:2.5 | 58 (N-2), 20 (N-1) | [1][4] |
Experimental Workflow Visualization
The general workflow for a typical indazole N-alkylation experiment is depicted below.
Caption: General experimental workflow for the N-alkylation of indazoles.
Advanced and Modern Methodologies
While the classical and Mitsunobu reactions are workhorses in the field, other modern catalytic methods are applicable for C-N bond formation and can be adapted for indazole N-alkylation.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds between aryl halides/triflates and amines. While less commonly reported for the alkylation of indazoles, its principles can be applied, particularly for N-arylation. The general catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
-
Phase-Transfer Catalysis (PTC): PTC offers a green and efficient alternative, often allowing the use of inexpensive inorganic bases (like NaOH or K2CO3) in biphasic systems with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the indazolide anion into the organic phase for reaction.[8][9] This can avoid the need for hazardous reagents like NaH and expensive anhydrous solvents.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfer.com [phasetransfer.com]
Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of 1-(1H-Indazol-5-yl)ethanone Derivatives
Abstract & Introduction
The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents in therapeutic areas ranging from oncology to neurodegenerative disorders.[1][2][3][4] Its bioisosteric relationship with indole allows it to modulate biological targets with high specificity.[5] The functionalization of the indazole core is therefore a critical endeavor in modern drug discovery. Among the available synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of its building blocks.[6][7][8][9]
This document provides an in-depth guide for researchers on the application of Suzuki-Miyaura coupling to 1-(1H-Indazol-5-yl)ethanone derivatives. We move beyond a simple recitation of steps to explain the underlying mechanistic principles and strategic considerations necessary for optimizing these transformations, particularly addressing the unique challenges posed by nitrogen-containing heteroaromatics.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The widely accepted catalytic cycle proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the indazole substrate (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of palladium ligand and the nature of the halide (I > Br > Cl >> F).[10]
-
Transmetalation: The organoboronic acid (or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (Ar') to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.[12][13]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Coupling with Indazole Derivatives
While the Suzuki coupling is robust, its application to N-heterocycles like indazole requires careful consideration of several parameters to mitigate potential pitfalls such as catalyst inhibition and side reactions.
-
The Indazole N-H Group: The acidic proton on the unprotected indazole can be a source of complications. In the presence of a strong base, the resulting indazolide anion can potentially coordinate to the palladium center, leading to catalyst deactivation.[14][15]
-
Strategy 1: N-H Protection. Protecting the indazole nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent these issues.[16][17] This approach simplifies reaction optimization but adds extra steps to the overall synthesis (protection/deprotection).
-
Strategy 2: Direct Coupling of N-H Free Indazoles. Recent advancements have shown that direct coupling of unprotected indazoles is feasible and highly efficient, provided the reaction conditions are carefully chosen.[14][15][18] This is often the preferred route for atom economy and step-efficiency. The choice of a weaker base or specific ligand systems can be crucial.
-
-
Catalyst & Ligand Selection: The electronic properties of the indazole ring necessitate a carefully selected catalyst system.
-
Palladium Precursors: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective, but pre-catalysts that readily form the active Pd(0) species are often preferred.
-
Ligands: The success of the coupling hinges on the ligand. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are the gold standard.[10][19] Ligands like XPhos, SPhos, and the ferrocene-based dppf are highly effective as they promote fast oxidative addition and reductive elimination while stabilizing the palladium center.[5][10][20] PdCl₂(dppf) is a particularly reliable and commercially available catalyst for this type of transformation.[5][20][21]
-
-
Base and Solvent: The base activates the boronic acid for transmetalation.[13]
-
Bases: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[5][10] The choice can influence reaction rate and yield; for example, K₂CO₃ is a good starting point, while Cs₂CO₃ is often used for more challenging couplings.
-
Solvents: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, dimethoxyethane (DME)/water, or toluene/water.[5][8][22] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Optimization & Data
The selection of optimal conditions is paramount for achieving high yields and purity. The following table summarizes typical screening results for the coupling of a 5-bromo-1H-indazole derivative.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | Moderate | [8] |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | High | [10] |
| 3 | PdCl₂(dppf) (3) | dppf | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 95 | [5][20] |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | 80 | 6 | High |[10] |
Based on representative literature data. Yields are illustrative.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous; consult Safety Data Sheets (SDS) before use.
Protocol 1: General Procedure for Suzuki Coupling of 1-(5-bromo-1H-indazol-yl)ethanone (Unprotected)
This protocol is optimized for the direct coupling of the N-H free indazole, which is often preferred for synthetic efficiency.
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Reagents & Equipment:
-
1-(5-bromo-1H-indazol-yl)ethanone (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-1H-indazol-yl)ethanone, the corresponding boronic acid, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen). This is critical to prevent oxidation of the Pd(0) species. A common method is to evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.
-
Solvent Addition: Prepare a degassed solvent mixture of DME and water. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or via freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 2-6 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Considerations for N-Boc Protected Indazoles
If using an N-Boc protected 1-(5-bromo-1H-indazol-yl)ethanone, the same procedure as Protocol 1 is generally applicable and highly effective. In some cases, the protected substrate may offer better solubility and lead to cleaner reaction profiles. The final product will require a subsequent deprotection step (e.g., using trifluoroacetic acid in dichloromethane) to yield the N-H free product.[16]
Table 2: Representative Substrate Scope
| Entry | Indazole Derivative | Boronic Acid Partner | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | 5-Bromo-1H-indazole | Phenylboronic acid | 5-Phenyl-1H-indazole | 85-95 |
| 2 | 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-indazole | 91 |
| 3 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-1H-indazole | 70-80 |
| 4 | 3-Iodo-1-Boc-indazole | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole (after deprotection) | >80 |
Yields are based on published examples and serve as a guide.[5][16][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (decomposed).4. Base is not sufficiently strong or dry. | 1. Ensure a thoroughly inert atmosphere.2. Use freshly degassed solvents.3. Use fresh, high-purity boronic acid.4. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation | Boronic acid is reacting with trace protons instead of transmetalating. Common with electron-rich or heteroaryl boronic acids. | 1. Use a higher concentration of the boronic acid (1.5-2.0 equiv).2. Use rigorously anhydrous conditions and a non-aqueous base if possible.3. Use boronate esters (e.g., pinacol esters) which are more stable. |
| Homo-coupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Residual palladium catalyst or ligand contamination in the product. | 1. Filter the crude product through a pad of Celite®.2. Use a palladium scavenger resin during workup.3. Ensure optimal chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the C-5 functionalization of this compound and related indazole derivatives. A thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent are critical for success. By employing robust conditions, such as those utilizing the PdCl₂(dppf) catalyst, researchers can efficiently access a wide array of novel indazole-based compounds, paving the way for the development of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijcrt.org [ijcrt.org]
Application Notes and Protocols for 1-(1H-Indazol-5-yl)ethanone in Cancer Research
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its structural rigidity, coupled with its capacity for diverse substitutions, has established it as a "privileged scaffold" in drug discovery.[1][2] This is particularly evident in oncology, where numerous indazole-containing molecules have progressed into clinical trials and several have been approved as frontline cancer therapies.[3][4] Drugs such as Axitinib, a potent VEGFR inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, underscoring its utility in targeting key signaling pathways that drive cancer progression.[2]
1-(1H-Indazol-5-yl)ethanone (CAS: 1001906-63-3) , also known as 5-acetyl-1H-indazole, represents a fundamental building block within this important class of compounds.[5] While primarily utilized as a synthetic intermediate for more complex derivatives, its inherent structural features—a reactive acetyl group for further functionalization and the indazole nucleus for potential kinase hinge-binding interactions—make it an ideal starting point for cancer drug discovery programs.[6][7]
These application notes provide a comprehensive guide for researchers on how to utilize and evaluate this compound as a scaffold for developing novel anticancer agents. We will detail protocols for its derivatization and subsequent biological characterization, focusing on antiproliferative and kinase inhibition assays, culminating in preclinical in vivo evaluation.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.18 g/mol |
| Appearance | Solid |
| CAS Number | 1001906-63-3 |
| IUPAC Name | This compound |
Part 1: Synthetic Derivatization of the Scaffold
The ethanone moiety at the 5-position of the indazole ring is a versatile handle for chemical modification. One common and effective strategy is the synthesis of chalcone derivatives, which have shown significant antitumor effects.[8] The following protocol outlines a general procedure for creating a library of chalcone derivatives from this compound.
Protocol 1: Synthesis of Indazole-Containing Chalcone Derivatives
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield a diverse library of chalcones for screening.
Rationale: The chalcone scaffold is a known pharmacophore with anticancer activity. By combining it with the indazole nucleus, it is possible to generate novel compounds with potentially enhanced potency and unique mechanisms of action. The variety of commercially available aromatic aldehydes allows for the systematic exploration of the structure-activity relationship (SAR).
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stir plate and stir bars
-
Round-bottom flasks
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Prepare a solution of KOH (2 equivalents) in ethanol and add it dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
The resulting precipitate (the crude chalcone) is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to obtain the pure indazole-chalcone derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives is synthesized, the next critical step is to assess their biological activity. A foundational experiment in cancer research is the evaluation of a compound's ability to inhibit cancer cell growth.
Protocol 2: Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used technique for screening potential anticancer compounds.[7]
Rationale: This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effects on a panel of cancer cell lines. By determining the IC₅₀ (half-maximal inhibitory concentration), researchers can rank the potency of different derivatives and select promising candidates for further study.[6]
Materials:
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MKN45 gastric cancer, A549 lung cancer, MCF-7 breast cancer)[8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (and a positive control, e.g., 5-Fluorouracil) in complete medium.[7] The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 3: Mechanistic Insights - Kinase Inhibition Profiling
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[7] Therefore, a logical next step is to investigate whether the synthesized derivatives exert their anticancer effects by inhibiting specific protein kinases.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.
Rationale: This assay can be used to screen compounds against a panel of kinases (e.g., VEGFR, FGFR, Aurora kinases) that are frequently dysregulated in cancer.[2] Identifying specific kinase targets provides crucial mechanistic insight and can guide further drug development and patient selection strategies.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates and ATP
-
Synthesized indazole derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
In a 384-well plate, add the test compound solution. Include wells for a positive control inhibitor and a no-inhibitor (DMSO) control.
-
Add the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ values for active compounds.
Part 4: Preclinical In Vivo Efficacy Evaluation
Promising compounds identified through in vitro screening require validation in a living organism to assess their therapeutic potential. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.
Protocol 4: Human Tumor Xenograft Model for In Vivo Efficacy
Rationale: This in vivo model allows for the evaluation of a compound's ability to inhibit tumor growth in a more complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall tolerability.[9]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line known to be sensitive to the compound in vitro (e.g., HT-29 or KM 12 for colorectal cancer)[9]
-
Test compound formulated in a suitable vehicle
-
Standard chemotherapy agent (positive control)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, test compound, positive control).
-
Administer the test compound and controls via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the vehicle control group.
Visualizing the Workflow and Potential Mechanisms
To better illustrate the process and potential molecular interactions, the following diagrams are provided.
Caption: A typical workflow for developing anticancer agents from the this compound scaffold.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Acetyl-1H-indazole [thesynnovator.com]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN108558763B - Indazole-containing chalcone derivatives and their applications - Google Patents [patents.google.com]
- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(1H-Indazol-5-yl)ethanone Derivatives
Introduction: The Therapeutic Promise of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of 1-(1H-Indazol-5-yl)ethanone, a specific class of indazoles, have garnered considerable interest for their diverse biological activities, particularly as potent enzyme inhibitors and modulators of cellular signaling pathways.[3] This has led to their investigation in various therapeutic areas, most notably in oncology.[2][4][5][6] Several indazole-containing drugs have received FDA approval, underscoring the clinical relevance of this heterocyclic motif.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives. We will delve into the core assays required to characterize their biological activity, moving beyond mere procedural steps to explain the underlying scientific principles and the rationale for experimental design.
Part 1: Foundational Assays for Characterizing Biological Activity
The initial assessment of any novel compound library, including this compound derivatives, begins with broad screening assays to determine their cytotoxic and antiproliferative effects. These foundational assays are critical for identifying promising lead compounds for further development.
Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of chemical compounds.
Scientific Rationale: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Antiproliferative Effects
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, K562 chronic myeloid leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][7][8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Colony Formation Assay
The colony formation assay is a cell-based in vitro assay that assesses the ability of a single cell to grow into a colony. It is a measure of the long-term effects of a compound on cell proliferation and survival.
Scientific Rationale: This assay provides a more stringent test of a compound's anticancer activity than short-term proliferation assays like the MTT assay. It evaluates the ability of cells to maintain their reproductive integrity after treatment.
Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in 6-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Part 2: Mechanistic Assays: Unraveling the Mode of Action
Once a compound has demonstrated significant antiproliferative activity, the next crucial step is to elucidate its mechanism of action. For many anticancer agents, this involves the induction of apoptosis (programmed cell death) and/or cell cycle arrest.
Apoptosis Induction
Apoptosis is a tightly regulated process of cell death that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.
Key Indicators of Apoptosis:
-
Caspase Activation: Caspases are a family of proteases that are central executioners of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.
-
Bax/Bcl-2 Ratio: The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio promotes apoptosis.[4]
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: The loss of ΔΨm is an early event in the intrinsic pathway of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early-stage apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]
Cell Cycle Analysis
Many anticancer drugs function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the proliferation of cancer cells.
Scientific Rationale: The cell cycle is a series of events that leads to cell division and replication. Checkpoints in the cell cycle ensure the fidelity of this process. By analyzing the distribution of cells in different phases of the cell cycle after compound treatment, we can determine if the compound induces cell cycle arrest.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment: Treat cells with the this compound derivative for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][10][11]
Part 3: Target Identification and Validation: Kinase Inhibition Assays
The indazole scaffold is a common feature in many kinase inhibitors.[12] Therefore, a critical step in characterizing this compound derivatives is to assess their ability to inhibit specific kinases that are known to be dysregulated in cancer.
Common Kinase Targets for Indazole Derivatives:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Key mediator of angiogenesis.[13]
-
Pim kinases: Involved in cell survival and proliferation.[1]
-
PLK4 (Polo-like kinase 4): Regulates centriole duplication.[14]
-
FGFR (Fibroblast Growth Factor Receptor): Implicated in various tumors.[15]
-
Tpl2 (Tumor progression locus 2) kinase: A MAP kinase kinase kinase.[3]
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a format that detects the amount of ATP consumed, such as the ADP-Glo™ Kinase Assay.[16]
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the this compound derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The amount of luminescence is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
| Derivative | Target Cell Line/Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | Antiproliferative | 0.23 - 1.15 | [2][4] |
| Compound 13a | A549 (Lung Cancer) | Antiproliferative | 0.010 ± 0.0042 | [5] |
| Compound 9 | A2780 (Ovarian Cancer) | Antiproliferative | 4.21 - 18.6 | [6] |
| Compound 6i | VEGFR-2 | Kinase Inhibition | 0.0245 | [13] |
| Compound 6o | K562 (Leukemia) | Antiproliferative | 5.15 | [7][8] |
| Compound 7d | A2780 (Ovarian Cancer) | Antiproliferative | 0.64 | [10] |
| Indazole Derivative | FGFR1 | Kinase Inhibition | 0.1 | [15] |
| Compound 31 | Tpl2 Kinase | Kinase Inhibition | < 1 | [3] |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and signaling pathways.
Caption: High-level workflow for in vitro evaluation of novel compounds.
Caption: Simplified model of apoptosis induction by an indazole derivative.
Conclusion
The in vitro assays detailed in this application note provide a robust framework for the initial characterization and mechanistic understanding of this compound derivatives. By systematically evaluating their antiproliferative, apoptotic, cell cycle, and kinase inhibitory activities, researchers can identify promising lead compounds for further preclinical and clinical development. The explained causality behind each protocol aims to empower scientists to not only execute these assays but also to interpret the results with a deep understanding of their biological significance.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(1H-Indazol-5-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(1H-Indazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. The indazole core is a privileged scaffold in medicinal chemistry, making efficient and reproducible access to key intermediates like this compound critical for advancing drug discovery programs.[1][2][3][4] This resource combines established chemical principles with practical, field-proven insights to address common challenges encountered during this synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows little to no formation of the desired product, with starting material remaining largely unreacted.
Potential Causes & Solutions:
-
Inefficient Diazotization: The formation of the indazole ring often proceeds through a diazotization of an appropriately substituted aniline precursor, followed by cyclization.[1]
-
Causality: Incomplete diazotization due to improper temperature control or reagent quality will halt the reaction cascade.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution and verify the quality of the starting aniline.
-
-
Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is a critical step that can be influenced by solvent, temperature, and catalysts.
-
Causality: The energy barrier for the cyclization may not be overcome if the temperature is too low, or side reactions may occur if it is too high.
-
Solution: For cyclization of o-toluidine derivatives with sodium nitrite, refluxing in a suitable solvent like benzene is a common practice.[1] Experiment with reaction time and temperature to find the optimal conditions for your specific substrate.
-
-
Poor Quality of Starting Materials or Reagents:
-
Causality: Impurities in starting materials or degraded reagents can inhibit the reaction or lead to the formation of side products.
-
Solution: Verify the purity of your starting materials (e.g., substituted 2-aminophenyl ethanone) by NMR or melting point. Use fresh, high-purity reagents and anhydrous solvents where necessary.
-
Issue 2: Formation of Impurities and Side Products
Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis indicates the presence of significant impurities, complicating purification and reducing the final yield.
Potential Causes & Solutions:
-
N-Alkylation Regioisomerization: Alkylation of the indazole core can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers which can be challenging to separate.[3]
-
Causality: The tautomeric nature of the 1H- and 2H-indazoles allows for alkylation at both nitrogen atoms. The ratio of N-1 to N-2 alkylation is influenced by the alkylating agent, base, and solvent.
-
Solution: To favor N-1 acetylation, the reaction of indazole with acetic anhydride under acidic conditions is a common method.[5][6] Careful control of reaction conditions is crucial. For purification, column chromatography with a suitable solvent system is often effective.
-
-
Over-acetylation or Side Reactions:
-
Causality: If the reaction conditions are too harsh or the reaction time is excessively long, side reactions such as di-acetylation or degradation of the indazole ring can occur.
-
Solution: Monitor the reaction progress closely by TLC. Upon completion, quench the reaction promptly. Optimize the stoichiometry of acetic anhydride and the amount of acid catalyst used.
-
-
Incomplete Deprotection (if using a protecting group strategy):
-
Causality: If a protecting group is used on the indazole nitrogen and the deprotection step is incomplete, a mixture of protected and unprotected product will be obtained.
-
Solution: Ensure the deprotection conditions are appropriate for the specific protecting group used and that the reaction goes to completion. For example, a common deprotection involves basic hydrolysis.[7]
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
-
Inappropriate Crystallization Solvent:
-
Causality: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble.
-
Solution: Screen a variety of solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization. Trituration with a non-polar solvent can sometimes induce crystallization or remove soluble impurities.
-
-
Suboptimal Chromatography Conditions:
-
Causality: Poor separation on a silica gel column can be due to an inappropriate mobile phase, overloading the column, or the compound's inherent properties.
-
Solution: Systematically vary the polarity of the eluent. A gradient elution may be necessary to achieve good separation. Ensure the column is not overloaded with crude material.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective route involves the acetylation of 5-bromo-1H-indazole followed by a Heck coupling or a similar cross-coupling reaction to introduce the acetyl group. An alternative approach is the cyclization of a suitably substituted aminophenyl ethanone derivative.
Q2: How can I control the N-1 vs. N-2 acetylation of the indazole ring?
Controlling the regioselectivity of N-acylation can be challenging. Generally, acetylation with acetic anhydride in the presence of an acid catalyst tends to favor the N-1 isomer.[6] The reaction conditions, including solvent and temperature, play a significant role and may require optimization for a specific substrate.
Q3: What are the key reaction parameters to monitor for yield optimization?
The most critical parameters to monitor and optimize are:
-
Temperature: Especially during diazotization and cyclization steps.
-
Reaction Time: To ensure complete conversion without promoting side reactions.
-
Reagent Stoichiometry: Precise amounts of starting materials, catalysts, and other reagents are crucial.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Q4: What are the expected spectroscopic data for this compound?
While specific shifts can vary slightly based on the solvent and instrument, you can generally expect:
-
¹H NMR: Signals corresponding to the aromatic protons on the indazole ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons of the indazole ring, and the methyl carbon of the acetyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 160.18 g/mol .[8]
III. Experimental Protocols & Data
Protocol 1: Synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone
This protocol is adapted from a known procedure for the N-acetylation of a substituted indazole and serves as a representative example.[6]
Materials:
-
5-Nitro-1H-indazole
-
Acetic anhydride
-
Acetic acid (catalytic amount)
Procedure:
-
A mixture of 5-nitro-1H-indazole (3.68 mmol), acetic acid (2 mL), and acetic anhydride (10 mL) is heated to reflux for 4 hours.[6]
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is carefully poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to yield colorless crystals.[6]
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the diazonium salt. |
| Cyclization Temperature | Reflux (solvent dependent) | Provides sufficient energy for ring closure. |
| Acetylation Catalyst | Acetic Acid (catalytic) | Promotes the reaction with acetic anhydride. |
| Purification Method | Recrystallization/Column Chromatography | To obtain high-purity product. |
IV. Visualizing the Workflow
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
V. Concluding Remarks
The successful synthesis of this compound with a high yield relies on careful control of reaction conditions, the use of high-quality reagents, and systematic troubleshooting of any issues that may arise. This guide provides a foundational framework for optimizing your experimental outcomes. For further in-depth understanding, consulting the primary literature is highly recommended.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. This compound | 1001906-63-3 [sigmaaldrich.com]
Technical Support Center: Purification of 1-(1H-Indazol-5-yl)ethanone
Welcome to the technical support center for the purification of 1-(1H-Indazol-5-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during the purification of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Introduction to Purification Challenges
This compound is a solid at room temperature and possesses moderate polarity, making it amenable to standard purification techniques such as recrystallization and silica gel chromatography. However, its synthesis, often proceeding through acylation of 1H-indazole, presents a key challenge: the potential for acylation at two different nitrogen atoms (N-1 and N-2) of the indazole ring.[1][2] This can lead to the formation of a regioisomeric impurity, 1-(2H-Indazol-5-yl)ethanone, which may have similar chromatographic behavior to the desired N-1 product, complicating purification. The N-1 substituted indazole is generally the more thermodynamically stable isomer.[3][4]
This guide will provide structured advice for tackling this and other common purification issues.
Purification Strategy Decision Workflow
Before initiating purification, it is crucial to assess the purity of your crude material, typically via Thin Layer Chromatography (TLC) and ¹H NMR. This initial analysis will guide you to the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity I should be aware of?
A1: The most significant impurity is often the N-2 acylated regioisomer, 1-(2H-Indazol-5-yl)ethanone. Acylation of 1H-indazole can occur at either of the two ring nitrogens.[2][5] While the N-1 isomer is typically the thermodynamically favored product, kinetic control or specific reaction conditions can lead to the formation of the N-2 isomer.[1][3] These isomers can have very similar polarities, making their separation by column chromatography challenging. Careful selection of the eluent system is paramount.
Q2: My crude product is a dark oil, but the literature says it should be a solid. What should I do first?
A2: An oily crude product often indicates the presence of residual high-boiling solvents (like DMF or toluene) or significant impurities. Before attempting a complex purification, try trituration or slurrying. This involves stirring the crude oil with a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). This can often crash out the desired product as a solid, which can then be filtered and further purified by recrystallization or chromatography. A patent for a similar compound describes purification by slurrying in methanol followed by filtration.[6]
Q3: I performed a column and my yield is very low. Where did my product go?
A3: Low recovery from silica gel chromatography can be due to several factors:
-
Irreversible Adsorption: Indazoles, being basic heterocycles, can sometimes interact strongly with the acidic silica gel, leading to streaking and poor recovery. If this is suspected, you can pre-treat the silica slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v in your eluent).
-
Product is Too Soluble in Eluent: If your eluent system is too polar, the product may elute very quickly along with impurities. Always develop your solvent system using TLC first to ensure the desired compound has an Rf value of approximately 0.25-0.35 for good separation.[2]
-
Product Co-eluted with an Impurity: A UV-active impurity might be masking your product's spot on TLC, leading you to collect and combine the wrong fractions. It is always good practice to analyze collected fractions by TLC before combining them.
Q4: Can I purify this compound without using column chromatography?
A4: Yes, if the crude material is of reasonable purity (e.g., >90%) and the main impurities have different solubility profiles, recrystallization is an excellent and scalable alternative. The key is selecting an appropriate solvent system.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most versatile method for purifying this compound, especially when dealing with isomeric impurities or multiple side products.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Eluent System | Hexane / Ethyl Acetate Gradient | A good starting point is a gradient from 10% to 50% Ethyl Acetate in Hexane. This system offers good resolving power for many organic compounds.[7] |
| Alternative Eluent | Dichloromethane / Methanol (e.g., 98:2) | Useful for more polar compounds. A related hydroxy-indazole was purified using this system. |
| TLC Rf Target | ~0.3 | An Rf in the range of 0.25-0.35 in the chosen solvent system on a TLC plate generally provides the best separation on a column.[2] |
Troubleshooting Common Chromatography Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and N-2 Isomer | The eluent system is not optimal; the polarities of the isomers are too similar in that solvent. | 1. Decrease Polarity: Switch to a less polar solvent system. For example, try Toluene/Acetone or Dichloromethane/Diethyl Ether mixtures. 2. Use a Shallow Gradient: Run a very slow, shallow gradient of the eluent (e.g., increasing the polar component by only 1-2% per column volume) to maximize separation. |
| Product Elutes as a Broad, Tailing Band | 1. Acid-Base Interaction: The basic indazole nitrogen is interacting strongly with the acidic silica gel surface. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Add a Base Modifier: Add 0.5% triethylamine or pyridine to your eluent system to neutralize the acidic sites on the silica. 2. Reduce Load: As a rule of thumb, use a silica gel to crude material mass ratio of at least 50:1 for difficult separations.[6] |
| No Product Elutes from the Column | The eluent system is not polar enough to move the compound off the baseline. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). 2. Flush the Column: If the product is still not eluting, flush the column with a very polar solvent like 5-10% Methanol in Dichloromethane. Be aware this may elute all adsorbed compounds at once. |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining high-purity material, provided a suitable solvent is found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble at all temperatures.
Solvent Selection Protocol
-
Small-Scale Testing: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents include isopropanol, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water.
-
Observation at Room Temp: A good solvent will not dissolve the compound at room temperature.
-
Heating: Heat the tubes that did not show good solubility. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath.
-
Analysis: The best solvent is one that yields a large amount of crystalline solid upon cooling. Studies on similar compounds have shown that losses can be higher in pure ethanol compared to isopropanol or an ethanol/water mixture, making these good starting points.[8]
Caption: Troubleshooting common issues during recrystallization.
Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute/impurity mixture, or the solution is too supersaturated. | 1. Re-heat: Re-heat the solution until the oil redissolves. 2. Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point. 3. Cool Slowly: Ensure the solution cools as slowly as possible to give molecules time to arrange in a crystal lattice. Do not place it directly in an ice bath from boiling. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or nucleation is inhibited. | 1. Scratch: Scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can initiate crystal growth. 2. Seed: Add a tiny crystal of pure product (if available) to the solution to act as a template for crystallization. 3. Reduce Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration, and then re-cool. |
| Very Low Recovery of Product | The chosen solvent is too good, meaning the product has significant solubility even at low temperatures. | 1. Use a Solvent Mixture: Use a binary solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then add a "bad" or "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.[9] 2. Change Solvent: Re-evaluate your solvent choice. A slightly less polar solvent may be required. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. 1-(5-hydroxy-1H-indazol-1-yl)-Ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Friedel-Crafts Acylation of Indazoles
Welcome to the technical support center for the Friedel-Crafts acylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet challenging C-C bond-forming reaction. The unique electronic nature of the indazole ring system presents specific hurdles, from unpredictable regioselectivity to catalyst deactivation. This document provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Core Challenge - Regioselectivity
The primary difficulty in the acylation of indazoles is controlling where the acyl group attaches. The indazole scaffold has multiple reactive sites: the N1 and N2 nitrogen atoms and several positions on the carbocyclic ring. This often leads to a mixture of products.
Q1: My reaction is producing a mixture of N-acylated and C-acylated products. How can I favor C-acylation?
A: This is the most common issue. The nitrogen atoms of the indazole ring are nucleophilic and can be acylated directly, competing with the desired electrophilic aromatic substitution on the carbon ring. The N-H proton is also acidic, and deprotonation can lead to highly nucleophilic indazolide anions that readily react at the nitrogen positions.
Causality & Strategy:
-
Nitrogen Basicity: The lone pairs on the indazole nitrogens readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This interaction is often so strong that it deactivates both the catalyst and the indazole substrate towards C-acylation. The catalyst is sequestered, and the complexed indazole ring becomes highly electron-deficient (deactivated).[2]
-
Kinetic vs. Thermodynamic Control: N-acylation is often the kinetically favored process, occurring rapidly under mild conditions. C-acylation (the Friedel-Crafts reaction) has a higher activation energy and typically requires harsher conditions. However, N-acyl indazoles can sometimes rearrange to the more stable C-acyl product under thermodynamic control, though this is not always reliable.[3][4]
Solutions:
-
N-H Protection: The most robust strategy is to protect the N-H proton with a suitable protecting group (e.g., Boc, Ts, SEM). This eliminates N-acylation as a side reaction and allows the Friedel-Crafts reaction to proceed on the carbocyclic ring. The choice of protecting group is critical; it must be stable to the Lewis acidic conditions of the reaction.
-
Choice of Lewis Acid: Extremely strong Lewis acids like AlCl₃ aggressively complex with nitrogen.[5] Using milder or "softer" Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄ can sometimes reduce the extent of N-coordination and allow C-acylation to compete more effectively.[5]
-
Solvent and Temperature: Non-polar solvents can disfavor the formation of charged N-acylated intermediates. Running the reaction at higher temperatures may favor the thermodynamically more stable C-acylated product, but this can also lead to decomposition.
Q2: I've managed to achieve C-acylation, but I'm getting a mixture of isomers (e.g., C3, C5, C6). How can I control the regioselectivity on the carbon ring?
A: The position of C-acylation is governed by the electronic and steric properties of the indazole ring and any existing substituents. The goal is to direct the incoming electrophile (the acylium ion) to the desired carbon atom.
Causality & Electronic Effects:
The indazole ring is an electron-rich heteroaromatic system. Electrophilic attack will occur at the position that best stabilizes the positive charge in the resulting intermediate (the sigma complex or arenium ion). For many heterocycles like thiophene, attack at the position alpha to the heteroatom is favored because the resulting positive charge can be delocalized over more atoms through resonance.[6] In unsubstituted indazole, the C3 position is often electronically favored for electrophilic attack. However, the precise outcome depends heavily on the reaction conditions and substituents.
Solutions & Strategies:
-
Substituent Effects: The directing effects of any groups already on the indazole ring are paramount.
-
Electron-Donating Groups (EDGs) like alkoxy or alkyl groups will activate the ring and direct acylation ortho and para to themselves.
-
Electron-Withdrawing Groups (EWGs) like nitro or ester groups will deactivate the ring and direct incoming electrophiles meta to their position.[1]
-
-
Protecting Group Influence: The N1-protecting group can exert a significant steric and electronic influence, often directing acylation to the C3 or C5 positions.
-
Catalyst and Acylating Agent Size: Bulky Lewis acid-acylating agent complexes can be sterically hindered from attacking more crowded positions, favoring reaction at less hindered sites like C5 or C6.
Caption: Decision workflow for controlling regioselectivity in indazole acylation.
Section 2: Low Yield and Reaction Failure
Q3: My reaction yield is very low, or the reaction isn't working at all. What are the most likely causes?
A: Low or no yield in Friedel-Crafts acylations of N-heterocycles is a frequent problem. The root cause is often related to the catalyst, reagents, or substrate deactivation.
Caption: A systematic workflow for troubleshooting low-yield Friedel-Crafts reactions.
Detailed Explanations:
-
Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ react violently with water.[1] Any moisture in your glassware, solvent, or reagents will consume the catalyst, rendering it inactive. Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity Lewis acids.
-
Insufficient Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[7] This is because the ketone product is also a Lewis base and forms a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[7][8] Solution: Start with at least 1.1 equivalents of the Lewis acid. For difficult substrates, increasing this to 2-3 equivalents may be necessary.
-
Substrate Deactivation: If your indazole has strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the ring may be too electron-poor to participate in the electrophilic substitution.[1][2] The acylation of the nitrogen atoms by the Lewis acid also deactivates the ring. Solution: If possible, perform the acylation before introducing strong EWGs. N-protection is also a key strategy to prevent deactivation via Lewis acid complexation at nitrogen.
-
Sub-optimal Temperature: The reaction may have a high activation energy barrier that is not being overcome at room temperature. Solution: Cautiously increase the temperature and monitor the reaction's progress by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.
Section 3: Catalyst and Reagent Selection
Q4: Which catalyst is best for acylating indazoles, and are there "greener" alternatives to AlCl₃?
A: The "best" catalyst is substrate-dependent. While AlCl₃ is the classic choice, its high reactivity is often a liability with N-heterocycles.[5] A screening process is recommended.
| Catalyst Type | Examples | Advantages | Disadvantages | Best For... |
| Traditional Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | High reactivity, low cost.[9] | Moisture sensitive, stoichiometric amounts needed, strong complexation with heterocycles, harsh workup.[1][5][7] | N-protected indazoles or less sensitive substrates. |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Often more tolerant to functional groups, can be used in catalytic amounts, recyclable.[10] | Higher cost. | Complex molecules with sensitive functional groups. |
| Solid Acids / Zeolites | Sulfated Zirconia, Hβ Zeolite | Reusable, environmentally friendly, easy separation from reaction mixture, can offer shape selectivity.[11][12] | May require higher temperatures or microwave irradiation, lower activity for deactivated substrates. | Greener process development and acylation of activated rings. |
| Ionic Liquids (DES) | [CholineCl][ZnCl₂]₃ | Acts as both solvent and catalyst, recyclable, can provide high regioselectivity, often "greener".[13] | Can be viscous and require specific workup procedures. | Regioselective acylation of indoles/indazoles, especially under microwave conditions.[13] |
Expert Recommendation: For a new indazole substrate, begin with a milder Lewis acid like ZnCl₂ or FeCl₃. If yields are low, consider N-protection followed by the use of AlCl₃. For process optimization and green chemistry considerations, exploring a solid acid catalyst like a modified Hβ zeolite under microwave irradiation is a highly effective modern strategy.[11]
Section 4: Advanced Methodologies
Q5: Can I use microwave irradiation to improve my reaction?
A: Absolutely. Microwave-assisted organic synthesis (MAOS) is particularly effective for Friedel-Crafts acylations.
Mechanism of Improvement: Microwaves directly heat polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes.[14] This rapid heating can overcome high activation energies and often leads to cleaner reactions with higher yields by minimizing the time available for side reactions to occur.[15][16]
Application: This technique is especially powerful when combined with solid-supported catalysts or in solvent-free conditions.[11][16] For example, the acylation of indole with acetic anhydride over a tungstophosphoric acid-modified Hβ zeolite shows excellent performance under microwave irradiation.[11]
Experimental Protocols
Protocol 1: General Procedure for C-Acylation of an N-Protected Indazole
This protocol assumes you are starting with an indazole that has been protected at the N1 position (e.g., with a Boc or tosyl group).
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the N-protected indazole (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent: Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Nitrobenzene). Cool the mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.2 eq.) portion-wise, keeping the internal temperature below 5 °C. Stir the resulting suspension for 15-30 minutes at 0 °C.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq.) dissolved in a small amount of anhydrous solvent dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, gently heat the mixture (e.g., to 40 °C).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by cold dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Acylation using a Deep Eutectic Solvent
This protocol is adapted from modern, greener methodologies and is particularly useful for achieving high regioselectivity with unprotected indazoles or indoles.[13]
-
Catalyst/Solvent Preparation: Prepare the deep eutectic solvent (DES) [CholineCl][ZnCl₂]₃ by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a 10 mL microwave reaction vial, add the indazole (1.0 eq.), the acylating agent (e.g., acetic anhydride, 1.5 eq.), and the [CholineCl][ZnCl₂]₃ DES (as the solvent/catalyst).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-20 minutes). Power and temperature should be optimized for the specific substrate.
-
Workup & Extraction: After cooling, add water to the vial and extract the product with a suitable organic solvent like ethyl acetate. The DES will preferentially remain in the aqueous phase.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography. The aqueous layer containing the DES can often be recovered and reused after water removal.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 15. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 1-(1H-Indazol-5-yl)ethanone Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with 1-(1H-Indazol-5-yl)ethanone and its derivatives. As promising scaffolds in drug discovery, these compounds often exhibit poor aqueous solubility, a significant hurdle in preclinical and clinical development.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in unlocking the full therapeutic potential of these molecules. Our approach is grounded in established scientific principles and field-proven formulation techniques.
Understanding the Challenge: The Indazole Scaffold
Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5][6] However, the fused aromatic ring system of the indazole core contributes to its lipophilicity and often results in poor water solubility. This intrinsic property can lead to low dissolution rates, erratic absorption, and ultimately, diminished bioavailability, hindering the translation of a promising compound into a viable drug candidate.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has extremely low aqueous solubility. What is the first step I should take to improve it?
A1: The initial and often most straightforward approach is to assess the pH-solubility profile of your compound.[7][8][9] Indazole derivatives contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium.[3] By determining the pKa of your molecule, you can identify pH ranges where it exists in its more soluble ionized form. For many weakly basic indazole derivatives, solubility can be significantly increased in acidic conditions. Conversely, if your derivative has acidic functional groups, exploring alkaline conditions may be beneficial.
Q2: I've tried pH adjustment, but the solubility is still insufficient for my in vitro assays. What's the next logical step?
A2: The use of co-solvents is a widely adopted and effective strategy to enhance the solubility of poorly water-soluble drugs.[10][11][12][13] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds. Common co-solvents used in preclinical studies include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][12] It is crucial to perform a systematic study to determine the optimal co-solvent and its concentration to achieve the desired solubility without causing cellular toxicity in your assays.
Q3: Can I use surfactants to improve the solubility of my indazole derivative?
A3: Yes, surfactants are excellent solubilizing agents.[2] They are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate your poorly soluble indazole derivative, while the hydrophilic outer shell interacts with water, leading to a significant increase in apparent solubility.[2] Common non-ionic surfactants used in pharmaceutical formulations include polysorbates (e.g., Tween® 80) and poloxamers.
Q4: I am concerned about the potential for my compound to precipitate out of solution when the formulation is diluted. What can I do to prevent this?
A4: This is a common issue, especially with co-solvent and pH-adjusted formulations. To mitigate precipitation upon dilution, several strategies can be employed:
-
Use of Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC), can act as precipitation inhibitors by preventing the aggregation and crystallization of the drug.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16][17] They can form inclusion complexes with your indazole derivative, effectively encapsulating the molecule and increasing its solubility and stability in solution.[14][15][16][17]
-
Lipid-Based Formulations: Formulating your compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can prevent precipitation upon dilution by forming a fine oil-in-water emulsion in the aqueous environment.[18][19]
Q5: For in vivo studies, what are the most promising advanced formulation strategies for poorly soluble indazole derivatives?
A5: For in vivo applications, more advanced formulation strategies are often necessary to ensure adequate bioavailability.[1][18] Some of the most effective approaches include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymeric carrier to create an amorphous, high-energy state that enhances solubility and dissolution.[18][20][21][22][23][24]
-
Nanosuspensions: By reducing the particle size of your compound to the nanometer range, you can significantly increase its surface area, leading to a faster dissolution rate.[1][25][26][27][28]
-
Lipid-Based Formulations: These formulations, including microemulsions and SEDDS, can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[11][18]
-
Prodrug Approach: Chemical modification of the indazole derivative to create a more soluble prodrug that is converted back to the active parent drug in vivo can be a highly effective strategy.[29]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Screening
This guide outlines a stepwise process for systematically evaluating and improving the solubility of your this compound derivative for early-stage experiments.
Objective: To determine an appropriate solvent system for achieving a target concentration (e.g., 10 mM) for in vitro screening.
Experimental Workflow:
Caption: A decision-tree workflow for systematic solubility screening.
Protocol:
-
Initial Aqueous Solubility: Attempt to dissolve a known amount of your compound in a standard aqueous buffer (e.g., PBS, pH 7.4) to determine its intrinsic solubility.
-
pH Modification: If solubility is low, prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10) and assess the solubility of your compound in each. This will help identify if your compound is a weak acid or base and at what pH it is most soluble.[7][8]
-
Co-solvent Screening: If pH adjustment is insufficient, screen a panel of common co-solvents (DMSO, ethanol, PEG 400) at different concentrations (e.g., 1%, 5%, 10% v/v) in your chosen buffer.
-
Data Analysis: Quantify the solubility in each condition using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Data Summary Table:
| Formulation Strategy | Solvent System | Achieved Concentration (mM) | Observations |
| Aqueous Buffer | PBS (pH 7.4) | < 0.1 | Insoluble |
| pH Modification | Citrate Buffer (pH 3.0) | 1.5 | Significant improvement |
| Co-solvent | 5% DMSO in PBS (pH 7.4) | 5.0 | Good solubility |
| Co-solvent + pH | 5% DMSO in Citrate Buffer (pH 3.0) | > 10.0 | Target concentration achieved |
Guide 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
For compounds advancing to in vivo studies, enhancing oral bioavailability is critical. This guide details a lab-scale method for preparing an ASD.
Objective: To improve the dissolution rate and oral absorption of a poorly soluble indazole derivative.
Principle: By dispersing the crystalline drug in a polymer matrix at a molecular level, the energy required for dissolution is reduced, leading to a higher apparent solubility and faster dissolution rate.[20][21][22][23][24]
Experimental Workflow:
Caption: A simplified workflow for preparing an amorphous solid dispersion.
Protocol:
-
Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Solvent Selection: Identify a common solvent that can dissolve both your indazole derivative and the chosen polymer (e.g., methanol, acetone, dichloromethane).
-
Dissolution: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).
-
Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator to prevent phase separation and drug crystallization.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state.
-
X-ray Powder Diffraction (XRPD): To verify the lack of crystalline peaks.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD with the pure crystalline drug.
-
Expected Outcome: The dissolution profile of the amorphous solid dispersion should show a significantly faster and higher extent of drug release compared to the crystalline form.
Advanced Strategies: A Comparative Overview
For challenging compounds, a combination of strategies or more advanced techniques may be necessary. The following table provides a comparative overview to guide your selection process.
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area by reducing particle size.[18] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for aggregation. |
| Nanosuspension | Drastic increase in surface area and saturation solubility.[1][25][26][27][28] | High drug loading; suitable for parenteral and oral delivery. | Requires specialized equipment; potential for physical instability (crystal growth). |
| Cyclodextrin Complexation | Encapsulation of the drug molecule in a hydrophilic host.[14][15][16][17] | Increases solubility and stability; can reduce taste and irritation.[14] | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the GI tract.[11][18] | Enhances oral absorption via lymphatic uptake; protects the drug from degradation. | Can be complex to formulate and characterize; potential for GI side effects. |
| Prodrugs | Covalent modification of the drug to a more soluble form, which is cleaved in vivo.[29] | Can overcome very low solubility; potential for targeted delivery. | Requires chemical synthesis and validation of the conversion back to the parent drug. |
References
- 1. ijpsr.com [ijpsr.com]
- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajdhs.com [ajdhs.com]
- 8. ajdhs.com [ajdhs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. australiansciencejournals.com [australiansciencejournals.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 19. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. jopcr.com [jopcr.com]
- 24. japsonline.com [japsonline.com]
- 25. researchgate.net [researchgate.net]
- 26. jddtonline.info [jddtonline.info]
- 27. scispace.com [scispace.com]
- 28. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(1H-Indazol-5-yl)ethanone under different conditions
Welcome to the technical support center for 1-(1H-Indazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place, away from sources of ignition.[1] Room temperature storage is generally acceptable for the solid compound.[2][3][4]
Q2: Is this compound sensitive to light?
A2: Yes, indazole derivatives can be susceptible to photodegradation. Exposure to UV light, in particular, can induce a photochemical rearrangement of the indazole ring to form a more stable benzimidazole structure.[5] This transformation can occur even without the presence of other reagents.[5] Therefore, it is crucial to protect the compound from light during storage and experiments whenever possible.
Q3: How does pH affect the stability of this compound in solution?
A3: Indazole derivatives can undergo hydrolysis under both acidic and basic conditions.[5] The rate and extent of degradation are pH-dependent. It is advisable to perform initial experiments across a range of pH values to determine the optimal conditions for your specific application. For long-term storage in solution, a neutral pH is generally recommended, though empirical testing is necessary.
Q4: What is the thermal stability of this compound?
A4: The compound is a solid with a predicted boiling point of 348.8 ± 15.0 °C, suggesting good thermal stability under normal laboratory conditions.[2] However, prolonged exposure to high temperatures can lead to thermal decomposition.[5] It is recommended to avoid excessive heat during handling and storage.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability-related issues encountered during experimental work.
Issue 1: Unexpected Degradation Observed in Solution During a Reaction.
You've prepared a solution of this compound for a reaction, but analytical monitoring (e.g., HPLC, LC-MS) shows the appearance of unexpected peaks, indicating degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Causality and Corrective Actions:
-
Step 1: Evaluate Solvent: The stability of the indazole ring can be influenced by the solvent's properties.
-
Causality: Protic solvents, especially under non-neutral pH, can facilitate hydrolytic degradation.[5]
-
Corrective Action: If possible, switch to a non-polar, aprotic solvent. If an aqueous or protic solvent is necessary, buffer the solution to a neutral pH and analyze a control sample of this compound in the same solvent system over time to assess its stability independently of other reactants.
-
-
Step 2: Assess Reaction Temperature: Elevated temperatures can accelerate degradation.
-
Causality: Thermal energy can overcome the activation energy for decomposition pathways.[5]
-
Corrective Action: If the reaction allows, perform it at a lower temperature. Consider running the reaction for a shorter duration or adding the indazole compound at a later stage to minimize its exposure to heat.
-
-
Step 3: Consider Light Exposure: Photodegradation is a known issue for indazoles.[5]
-
Causality: UV irradiation can lead to the formation of a benzimidazole rearrangement product.[5]
-
Corrective Action: Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.
-
-
Step 4: Analyze Other Reagents: Strong acids, bases, or oxidizing agents can directly degrade the molecule.
-
Causality: The indazole ring is susceptible to oxidation, and extreme pH can catalyze hydrolysis.[5]
-
Corrective Action: If a harsh reagent is necessary, consider changing the order of addition or using a milder alternative if one is available.
-
Issue 2: Inconsistent Results or Loss of Purity in Stored Solid Samples.
You observe a decrease in purity or changes in the physical appearance (e.g., color change from white to light yellow) of your solid this compound over time.[1]
Troubleshooting Decision Tree:
Caption: Decision tree for solid sample instability.
Causality and Corrective Actions:
-
Improper Storage: Exposure to moisture, air (oxygen), and light can lead to slow degradation over time.
-
Causality: The indazole ring can be susceptible to slow oxidation.[5] Adsorbed moisture can also contribute to localized hydrolysis, especially if acidic or basic impurities are present. Photodegradation can occur even with ambient laboratory light over extended periods.[5]
-
Corrective Action: Ensure the compound is stored in a tightly sealed, amber glass vial. For long-term storage, placing the vial inside a desiccator can provide additional protection from moisture.
-
-
Inherent Instability: While generally stable, batch-to-batch variations or the presence of trace impurities from synthesis could potentially catalyze degradation.
-
Corrective Action: If proper storage does not resolve the issue, it is advisable to re-purify the material (e.g., by recrystallization) or obtain a new batch from a reputable supplier.
-
Section 3: Experimental Protocols
To assist in your investigations, the following are standard protocols for conducting forced degradation studies, which are essential for understanding the stability profile of a compound.[6][7]
Protocol 1: Forced Degradation Study - General Procedure
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder in an oven at 80°C for 48 hours. Then, dissolve to 0.5 mg/mL for analysis.
-
Photodegradation: Expose the solid powder to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A dark control sample should be stored under the same conditions but protected from light. Dissolve to 0.5 mg/mL for analysis.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of any degradation products.
Data Summary Table:
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 25% |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 10% |
| Thermal | Solid State | 80°C | 48 hours | 5% |
| Photolytic | ICH Q1B | Controlled | As per guideline | 30% |
Note: The % degradation values are illustrative and will depend on the specific experimental conditions.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 1001906-63-3 [m.chemicalbook.com]
- 3. This compound | 1001906-63-3 [sigmaaldrich.com]
- 4. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Scaling the Synthesis of 1-(1H-Indazol-5-yl)ethanone
An in-depth guide to overcoming common obstacles in the large-scale production of a key pharmaceutical intermediate.
Welcome to the technical support center for the synthesis of 1-(1H-Indazol-5-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. As a key intermediate in the development of numerous pharmaceuticals, ensuring a robust, reproducible, and scalable synthesis is paramount.
This document moves beyond a simple recitation of procedural steps. It is structured as a dynamic troubleshooting resource, grounded in mechanistic principles and practical, field-tested experience. We will explore the "why" behind common procedural choices and provide clear, actionable solutions to the challenges that frequently arise during scale-up.
The primary and most industrially viable route for this synthesis is the Friedel-Crafts acylation of 1H-indazole.[1][2] This electrophilic aromatic substitution, while powerful, presents unique challenges related to regioselectivity and process control when applied to a heteroaromatic system like indazole. Our guide will focus on mastering this pathway.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experimental work.
Question 1: My reaction yield is consistently low (<50%) upon scale-up, despite success at the lab scale. What are the likely causes?
Answer: Low yield during the scale-up of a Friedel-Crafts acylation is a common issue, often stemming from several interconnected factors that are exacerbated in larger reactors.
-
Insufficient Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. On a larger scale, longer addition times and greater headspace in the reactor increase the risk of exposure to atmospheric moisture, leading to catalyst deactivation. Ensure all reagents and solvents are rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Poor Mixing and Mass Transfer: Inadequate agitation in large vessels can lead to localized "hot spots" and areas of poor reagent distribution. This can result in the formation of insoluble catalyst-indazole complexes that precipitate out of solution, effectively halting the reaction. The product ketone also forms a stable complex with AlCl₃, which can precipitate and trap reagents if not adequately mixed.[1]
-
Sub-optimal Temperature Control: Friedel-Crafts acylations are often exothermic. Without efficient heat dissipation at scale, the reaction temperature can rise uncontrollably, promoting side reactions and decomposition, which is a known issue in similar large-scale processes.[3]
Solution Workflow:
-
Inert Atmosphere: Purge the reactor thoroughly with nitrogen. Use a nitrogen blanket throughout the reaction.
-
Reagent Quality: Use freshly opened or rigorously dried solvents and ensure the AlCl₃ is a fine, free-flowing powder.
-
Agitation Study: Verify that the reactor's agitation speed is sufficient to maintain a homogenous slurry. Observe for any "dead zones" where mixing is poor.
-
Controlled Addition: Add the acylating agent (acetyl chloride or acetic anhydride) subsurface at a controlled rate to manage the exotherm.
Question 2: My final product is contaminated with significant amounts of an unknown isomer. How can I identify and control it?
Answer: This is almost certainly an issue of regioselectivity . The indazole ring system can undergo electrophilic substitution at several positions.[4] While the C-5 position is a common target, acylation can also occur at other positions on the benzene ring (C-4, C-6, C-7) or even on the pyrazole nitrogen (N-1).
-
Mechanistic Insight: The fused pyrazole ring directs electrophilic substitution on the benzonoid ring. The precise substitution pattern is highly dependent on reaction conditions. Acylation at the N-1 position of the indazole ring is also a common side reaction, leading to the formation of 1-acetyl-1H-indazole.[5][6]
-
Impact of Solvent and Temperature: The choice of solvent significantly influences the reaction pathway. In polar solvents, the formation of N-acylated products can be more prevalent. Lower temperatures generally favor the thermodynamically more stable C-acylated product over the kinetically favored N-acylated product.
-
Isomer Identification: Use a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (like HMBC and NOESY) to definitively identify the structure of the isomeric impurity. The chemical shifts of the indazole ring protons are highly sensitive to the substituent's position.[7]
Control Strategies:
-
Protecting Groups: To prevent N-acylation, a common strategy is to first protect the N-1 position with a suitable protecting group (e.g., Boc, SEM), perform the Friedel-Crafts acylation, and then deprotect.
-
Solvent Selection: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for Friedel-Crafts reactions to favor C-acylation.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to 5 °C) to improve selectivity.
Question 3: The reaction work-up is problematic. I'm getting an emulsion/intractable solid during the quenching step, leading to product loss.
Answer: This is a classic issue in large-scale Friedel-Crafts reactions. The problem arises from the highly exothermic and vigorous hydrolysis of the aluminum chloride-ketone product complex when quenched with water.
-
Complex Formation: The ketone product is a Lewis base and forms a stable, often insoluble, complex with the AlCl₃ catalyst. A stoichiometric amount of catalyst is required precisely for this reason.[2]
-
Uncontrolled Quench: Adding water or aqueous base too quickly to the reaction mixture generates a large amount of heat and aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that can trap the product and create emulsions.
Optimized Work-up Protocol:
-
Controlled Quench: Cool the reaction mixture to 0-5 °C. Slowly and carefully add the reaction mixture to a separate, well-stirred vessel containing crushed ice and concentrated HCl. This protonates the aluminum-oxygen bond, breaking up the complex and keeping the aluminum salts soluble as AlCl₃ or [Al(H₂O)₆]³⁺.
-
Order of Addition: Always add the reaction mixture to the acid/ice mixture, not the other way around. This ensures the quenching medium is always in excess, helping to control the exotherm.
-
Extraction: After the quench is complete and two clear layers have formed, proceed with the extraction using a suitable organic solvent like ethyl acetate or DCM.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters I need to monitor for a successful scale-up?
A1: The most critical parameters are:
-
Reagent Stoichiometry: The ratio of indazole:acylating agent:Lewis acid is crucial. Typically, 1.1 to 1.5 equivalents of the acylating agent and 2.0 to 2.5 equivalents of AlCl₃ are used to drive the reaction to completion.
-
Temperature: Monitor and control the internal reaction temperature closely during reagent addition and throughout the reaction.
-
Reaction Time: Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or TLC to determine the optimal endpoint and avoid the formation of degradation impurities.
-
Agitation Rate: Ensure consistent and efficient mixing throughout the process.
Q2: How can I purify the final product at scale without resorting to column chromatography?
A2: Recrystallization is the most scalable and cost-effective purification method.[8] A solvent screen should be performed at the lab scale to identify a suitable solvent system (e.g., ethanol, isopropanol/water, toluene) that provides good recovery and effectively removes the key impurities, particularly regioisomers.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3:
-
Reagent Handling: Aluminum chloride reacts violently with water and is highly corrosive. Acetyl chloride is also corrosive and lachrymatory. Handle these reagents in a well-ventilated area using appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction can generate significant heat. Ensure the reactor has adequate cooling capacity to prevent a thermal runaway.
-
Quench Hazard: The work-up step is highly exothermic and releases HCl gas. This step must be performed in a controlled manner with proper venting.
Data Presentation: Key Process Parameters
The following table summarizes a typical set of parameters for the Friedel-Crafts acylation of 1H-indazole. These should be optimized for your specific equipment and scale.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale |
| 1H-Indazole | 1.0 eq (10 g) | 1.0 eq (1.0 kg) | Limiting Reagent |
| Aluminum Chloride (AlCl₃) | 2.2 eq | 2.2 eq | Stoichiometric amount needed to activate the acylating agent and complex with the product.[2] |
| Acetyl Chloride | 1.2 eq | 1.2 eq | A slight excess ensures complete conversion of the starting material. |
| Solvent (DCE) | 100 mL (10 vol) | 10 L (10 vol) | Provides a suitable medium for the reaction and helps control viscosity. |
| Addition Temperature | 0 - 5 °C | 0 - 5 °C | Minimizes side reactions and improves regioselectivity. |
| Reaction Temperature | 20 - 25 °C | 20 - 25 °C | Allows for a reasonable reaction rate after the initial exotherm is controlled. |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | Scale-up often requires slightly longer times for complete conversion due to mass transfer limitations.[3] |
| Expected Yield | 70 - 80% | 65 - 75% | Yields are typically slightly lower on scale due to transfer losses and work-up inefficiencies. |
Experimental Protocol: Scale-Up Synthesis
Safety Precaution: This procedure must be conducted by trained personnel in a suitable chemical reactor with appropriate safety controls.
-
Reactor Preparation: Charge a clean, dry, glass-lined reactor with 1,2-dichloroethane (DCE, 8.0 L). Begin aggressive stirring and cool the solvent to 0-5 °C.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully charge aluminum chloride (2.5 kg, 2.2 eq) to the cold solvent. Ensure the powder does not clump.
-
Indazole Addition: Slowly add 1H-indazole (1.0 kg, 1.0 eq) portion-wise, maintaining the internal temperature below 10 °C. Stir the resulting slurry for 30 minutes at 5 °C.
-
Acylation: Add acetyl chloride (0.8 L, 1.2 eq) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 6-8 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture, quench it carefully into cold dilute HCl, extract with ethyl acetate, and analyze by HPLC to confirm the consumption of starting material.
-
Work-up: In a separate reactor, prepare a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2.0 L). Once the reaction is complete, slowly transfer the reaction mixture into the ice/HCl slurry with vigorous stirring, maintaining the quench temperature below 20 °C.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCE (2 x 2.0 L). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., isopropanol) to afford pure this compound.
Visualizations
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis scale-up issues.
Parameter Interdependencies
Caption: Interplay of key reaction parameters and their impact on process outcomes.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jchr.org [jchr.org]
Technical Support Center: Synthesis of 1-(1H-Indazol-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1H-Indazol-5-yl)ethanone, a key building block in pharmaceutical research and development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a particular focus on byproduct analysis and mitigation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format. The primary route discussed is the Friedel-Crafts acylation of 1H-indazole, a common but challenging method due to the molecule's reactivity.
Question 1: My reaction yielded a complex mixture with very little of the desired C5-acylated product. What are the likely byproducts?
Answer:
The most common issue in the acylation of 1H-indazole is poor regioselectivity. The indazole nucleus has multiple reactive sites, leading to a mixture of isomers.
Potential Causes & Byproduct Identity:
-
N-Acylation: The nitrogen atoms of the pyrazole ring are highly nucleophilic. N-acylation is often the kinetically favored pathway, leading to the formation of 1-(1-acetyl-1H-indazol-5-yl)ethanone (di-acylated) or, more commonly, 1-acetyl-1H-indazole and 2-acetyl-1H-indazole if the C5 position is not also acylated. The 1H-indazole tautomer is generally more stable than the 2H form.[1][2] Regioselective N-acylation often favors the N1 position, which can be isomerized to the more stable N1 regioisomer from the N2 position.[3][4]
-
C-Acylation at other positions: While C5 is the target, minor products resulting from acylation at other positions on the benzene ring (e.g., C3, C6, C7) can occur depending on the directing effects of substituents and the reaction conditions.
-
Poly-acylation: If harsh conditions are used, multiple acetyl groups can be added to the molecule, particularly at both a nitrogen and a carbon atom. Friedel-Crafts alkylation is known for poly-substitution, but acylation is generally self-limiting as the acyl group deactivates the ring.[5] However, with a reactive substrate like indazole, it can still be a concern.
Suggested Solutions:
-
Initial Analysis: Use Thin Layer Chromatography (TLC) and LC-MS to get a preliminary idea of the number of components in your crude product.
-
Spectroscopic Characterization: Isolate the major byproducts by column chromatography and characterize them using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Compare the spectra to the expected data for the desired product and known N-acylated isomers.
Question 2: How can I improve the regioselectivity to favor C5-acylation over N-acylation?
Answer:
Improving C5-selectivity involves shifting the reaction from kinetic to thermodynamic control and modulating the reactivity of the indazole nitrogens.
Potential Causes of Poor Selectivity:
-
Unhindered Nitrogen Atoms: The lone pairs on the indazole nitrogens are readily available to attack the acylium ion electrophile.
-
Lewis Acid Complexation: The Lewis acid (e.g., AlCl₃) can complex with the nitrogen atoms of indazole, which can either protect them or activate the ring for electrophilic substitution. However, this complexation can also lead to side reactions.[5]
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for multiple side reactions.
Suggested Solutions:
-
Choice of Lewis Acid: A stoichiometric amount of a strong Lewis acid like AlCl₃ is often required.[6] The Lewis acid coordinates to the carbonyl oxygen of the product, preventing further reactions. Experiment with milder Lewis acids (e.g., ZnCl₂, FeCl₃) or alternative acylating conditions that do not require strong Lewis acids.
-
Solvent Selection: The choice of solvent is critical. Non-polar solvents like nitrobenzene or carbon disulfide are traditional for Friedel-Crafts reactions. The formation of complexes and reaction rates are highly solvent-dependent.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the thermodynamically more stable C-acylated product. Add the acylating agent slowly to maintain temperature control and minimize side reactions.
-
Protecting Group Strategy: In some cases, it may be necessary to protect the N1 position with a suitable protecting group (e.g., benzyl, tosyl) before performing the Friedel-Crafts acylation. The protecting group can then be removed in a subsequent step.
Question 3: I have confirmed the presence of N-acylated byproducts. Is there a way to remove them from my desired C5-acylated product?
Answer:
Yes, it is often possible to selectively remove N-acylated byproducts post-synthesis. N-acyl indazoles are essentially amides and can be hydrolyzed under conditions that do not affect the C-acyl ketone group.
Suggested Protocol: Selective Hydrolysis of N-Acyl Byproducts
This protocol is adapted from methodologies where N-acyl groups are cleaved from heterocyclic compounds.[7]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent like methanol or ethanol.
-
Base Addition: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). A 1M solution of a mild base is a good starting point.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS, observing the disappearance of the N-acylated byproduct spot and the appearance of a new spot corresponding to 1H-indazole.
-
Workup: Once the hydrolysis is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The desired this compound can now be more easily purified from the regenerated 1H-indazole starting material by column chromatography.
Causality: The C-N amide bond of an N-acyl indazole is more susceptible to basic hydrolysis than the C-C bond of the aryl ketone. This difference in reactivity allows for selective cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedel-Crafts acylation of indazole?
The reaction proceeds via electrophilic aromatic substitution. First, the acyl chloride or anhydride reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion (R-C≡O⁺).[8][9] The electron-rich aromatic ring of indazole then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product. The challenge with indazole is that the nucleophilic nitrogen atoms can compete with the benzene ring in attacking the acylium ion.[10][11]
Q2: What are the typical yields and purity I should expect?
Yields can vary significantly based on the chosen synthetic route and optimization. For Friedel-Crafts type reactions without extensive optimization, yields can range from low (20-30%) to moderate (50-60%) due to byproduct formation. With careful control of conditions and purification, purity greater than 97% is achievable. For instance, acetylation of 5-nitro-1H-indazole has been reported with a 75% yield.[12]
| Condition | Typical Yield Range | Major Impurities | Post-Purification Purity |
| Unoptimized Friedel-Crafts | 20-40% | N-acylated isomers, starting material | >95% |
| Optimized Friedel-Crafts | 50-75% | Residual starting material | >97% |
| With Hydrolysis Step | 40-65% (of desired product) | Regenerated starting material | >98% |
Table 1: Expected outcomes for this compound synthesis.
Q3: What analytical techniques are best for characterizing the product and byproducts?
A combination of techniques is essential for unambiguous characterization.
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural Elucidation | Look for characteristic aromatic splitting patterns for 5-substitution. The N-H proton is a broad singlet, often downfield (>10 ppm). Acetyl methyl group appears as a singlet around 2.6 ppm. |
| ¹³C NMR | Carbon Skeleton Analysis | The carbonyl carbon of the ketone will be significantly downfield (~197 ppm). |
| LC-MS | Purity & Mass Verification | Confirm the molecular weight of the product (C₉H₈N₂O, MW: 160.17 g/mol ) and identify the masses of impurities.[13] |
| FT-IR | Functional Group ID | Presence of a strong C=O stretch (~1670 cm⁻¹) for the ketone and a broad N-H stretch (~3200-3400 cm⁻¹). |
Table 2: Key analytical techniques and expected observations.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 1H-Indazole
Disclaimer: This is a representative procedure and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 1H-indazole (1.0 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench it by slowly adding crushed ice, followed by cold water and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 1-(1H-Indazol-5-yl)ethanone Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1H-Indazol-5-yl)ethanone and its analogs. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including several approved kinase inhibitors like Pazopanib and Axitinib.[1][2][3] The this compound motif serves as a versatile starting point for developing potent and selective modulators of various biological targets.
This guide is designed to provide practical, field-proven insights to help you navigate the common challenges encountered during the design, synthesis, and evaluation of these compounds. It is structured as a dynamic resource, moving from specific troubleshooting scenarios to broader strategic questions, to empower you to rationally enhance the biological activity of your analogs.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the experimental workflow in a question-and-answer format.
Q1: My synthesis of a desired N-1 alkylated indazole analog resulted in a mixture of N-1 and N-2 regioisomers, and the yield of my target compound is very low. How can I improve the regioselectivity and yield?
This is a classic and frequently encountered challenge in indazole chemistry. The indazole nitrogen atoms have different electronic properties, and direct alkylation often leads to mixtures that are difficult to separate, adversely affecting overall yield.[4]
Root Cause Analysis:
-
Tautomerism and Basicity: The 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[5][6] However, the N-2 position is often more nucleophilic, leading to competitive alkylation, especially under basic conditions. The pKb value for 2-methyl-2H-indazole is 2.02, while for 1-methyl-1H-indazole it is 0.42, indicating the 2H-tautomer is a stronger base.[7]
-
Steric Hindrance: The steric environment around the N-1 and N-2 positions can influence the site of alkylation. Bulky alkylating agents may favor the less hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N-1/N-2 alkylation ratio.
Troubleshooting Protocol & Solutions:
-
Protecting Group Strategy: For unambiguous synthesis, employ a protecting group strategy.
-
Step 1: Protect the indazole nitrogen, for example, with a tetrahydropyranyl (THP) group.
-
Step 2: Perform the desired modification on the indazole ring (e.g., at the C3 position).
-
Step 3: Deprotect the nitrogen.
-
Step 4: Perform a regioselective N-1 alkylation. Directed metallation strategies can be effective here.
-
-
Optimize Reaction Conditions for Direct Alkylation: If a one-step approach is preferred, systematically screen your reaction conditions.
-
Bases: Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often favor N-1 alkylation over stronger bases like sodium hydride (NaH).
-
Solvents: The solvent can influence the tautomeric equilibrium. Experiment with solvents of varying polarity, such as DMF, DMSO, and acetonitrile.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the selectivity for N-1 alkylation.
-
-
Alternative Synthetic Routes: Consider building the substituted indazole ring from a precursor that already contains the desired N-1 substituent. For example, a cyclization reaction of an appropriately substituted o-haloaryl N-sulfonylhydrazone can be an effective strategy.[3][5]
Q2: My purified indazole analog shows poor solubility in aqueous buffers, leading to inconsistent results in my biological assays. What can I do?
Poor aqueous solubility is a primary reason for the failure of promising compounds. If a compound precipitates in the assay medium, its effective concentration is unknown, rendering any activity data unreliable.[8][9]
Root Cause Analysis:
-
High Lipophilicity: The fused aromatic ring system of indazole and the addition of hydrophobic substituents during optimization can lead to a high LogP value and, consequently, low aqueous solubility.
-
Crystal Lattice Energy: A stable crystalline form of the compound can have a high lattice energy that is difficult for the solvent to overcome, resulting in poor solubility.
-
pH and pKa: The ionization state of the molecule is critical. The indazole ring is weakly basic. If your molecule has ionizable groups, the pH of the assay buffer will dictate the ratio of charged to uncharged species, which have vastly different solubilities.
Troubleshooting Protocol & Solutions:
-
Formulation Strategies:
-
Co-solvents: Ensure the final concentration of your stock solvent (typically DMSO) is low and non-toxic to your biological system (usually <0.5%).[8]
-
Solubilizing Excipients: For in vitro assays, consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80), but always run controls to ensure the excipient itself does not affect the assay outcome.
-
-
Structural Modification (Lead Optimization):
-
Introduce Polar/Ionizable Groups: The most robust solution is to modify the analog's structure. Introduce polar functional groups (e.g., hydroxyl, morpholine, or a short PEG chain) that can engage in hydrogen bonding with water.[10] For instance, in the development of CCR4 antagonists, morpholine groups were found to improve oral absorption compared to more basic amines.[10]
-
Bioisosteric Replacement: Replace a lipophilic group with a more polar bioisostere that preserves the key binding interactions.[11] For example, replacing a phenyl ring with a pyridine ring can improve solubility while potentially maintaining π-stacking interactions.
-
Salt Formation: If your analog has a sufficiently basic nitrogen, forming a salt (e.g., hydrochloride or mesylate) can dramatically increase aqueous solubility.
-
-
Physical Characterization:
-
Measure Solubility: Experimentally determine the kinetic and thermodynamic solubility of your key compounds early in the discovery process. This allows you to prioritize analogs with more favorable physical properties.
-
Q3: My indazole analog is inactive in my cell-based assay, even though it was potent in an enzymatic assay. What is the likely cause?
This is a common and frustrating issue that often points to problems with cell permeability, metabolic instability, or target engagement in the cellular environment.
Root Cause Analysis:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is often a problem for molecules that are too large, too polar, or do not adhere to guidelines like Lipinski's Rule of Five.
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into an inactive form.
-
Target Not Relevant in Cell Model: The specific pathway you are targeting may not be active or critical for the endpoint you are measuring (e.g., cell viability) in your chosen cell line.[8]
Troubleshooting Protocol & Solutions:
-
Assess Physicochemical Properties:
-
ClogP and Polar Surface Area (PSA): Calculate the ClogP and PSA. High values for either can suggest potential issues with permeability.
-
Experimental Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a direct measure of passive diffusion.
-
-
Verify Target Engagement in Cells:
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm if your compound is binding to its intended target protein within intact cells.[8]
-
Target Phosphorylation: If your target is a kinase, use Western blotting to check the phosphorylation status of a known downstream substrate. A lack of change in phosphorylation in the presence of your compound suggests a problem with target engagement.[8]
-
-
Evaluate Metabolic Stability:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes to get an early indication of its metabolic stability. Analogs with longer half-lives are generally preferred.
-
-
Re-evaluate the Biological System:
-
Confirm Target Expression: Ensure your chosen cell line expresses your target protein at a sufficient level.
-
Use a More Sensitive Readout: The biological endpoint you are measuring (e.g., apoptosis after 72 hours) might be too far downstream. Try measuring a more proximal event, such as the inhibition of substrate phosphorylation, which may occur at an earlier time point.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the key "hotspots" on the this compound scaffold for modification to improve biological activity?
A: Structure-activity relationship (SAR) studies have revealed several key positions. While the optimal substitution pattern is target-dependent, general trends have emerged:[5]
-
N-1 Position: This position is frequently substituted to explore a pocket in the target protein. N-1 meta-substituted benzyl groups have proven highly effective for some targets.[10] Modification here can significantly impact potency and pharmacokinetic properties.
-
C-3 Position: This position often points towards the solvent-exposed region of an active site. Attaching various heterocyclic or aryl groups here can modulate potency and selectivity. For some kinases, this position is crucial for establishing key interactions.[5]
-
C-4, C-6, and C-7 Positions: Substitutions on the benzene ring of the indazole core are critical for fine-tuning activity and properties. For example, in CCR4 antagonists, methoxy or hydroxyl groups at C-4 were potent, while only small groups were tolerated at C-6 and C-7.[10] For some FGFR1 inhibitors, a fluorine at the 6-position improved both enzymatic and cellular potency.[12]
-
The 5-ethanone group: This group itself can be modified. It can be used as a handle for further elaboration or reduced/oxidized to explore different interactions.
Q: How do I choose the right bioassay to screen my analogs?
A: The choice of assay depends on your research stage and your target. A tiered approach is most effective:
-
Primary Screen (High-Throughput): Start with a simple, robust biochemical or enzymatic assay. For a kinase target, this would be an in vitro kinase activity assay measuring substrate phosphorylation (e.g., using ADP-Glo™, HTRF®, or AlphaScreen®). This tells you if your compound directly interacts with and inhibits the target protein.
-
Secondary Screen (Cell-Based): Once you have active compounds, move to a cell-based assay to confirm on-target activity in a more physiological context. This could be measuring the phosphorylation of a downstream substrate via Western Blot or an ELISA-based method.[8]
-
Tertiary Screen (Functional): Finally, use a functional assay that measures the desired biological outcome. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), a cell migration assay, or a cytokine release assay, depending on the therapeutic hypothesis.[13]
Q: What computational tools can help guide the design of more potent analogs?
A: In silico methods are invaluable for prioritizing which analogs to synthesize, saving significant time and resources.
-
Molecular Docking: If a crystal structure of your target protein is available, docking can predict the binding mode of your analogs and help rationalize observed SAR. It can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes.[2][5]
-
Pharmacophore Modeling: If no crystal structure exists, you can build a pharmacophore model based on a set of known active compounds. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.[14][15]
-
3D-QSAR (Quantitative Structure-Activity Relationship): This method generates 3D contour maps that show where steric bulk or electrostatic charge is predicted to increase or decrease activity, providing a visual guide for your next design cycle.[14]
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of an N-1 Substituted this compound Analog
This protocol describes a common method for N-1 alkylation. Caution: Handle all reagents and solvents in a fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by pouring it into ice-water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Extraction: Collect the precipitate by filtration or, if extracted, combine the organic layers. Wash the organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-1 substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general workflow for assessing the IC₅₀ of an inhibitor against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 384-well plate. Typically, an 11-point, 3-fold dilution starting from 100 µM is used. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Kinase Reaction: To each well, add the kinase reaction buffer, the target kinase, and the specific peptide substrate/ATP mixture according to the manufacturer's protocol (e.g., Promega ADP-Glo™).
-
Initiation and Incubation: Add the test compound from the dilution plate to the reaction plate. Incubate at room temperature for the specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: After a final incubation period, measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Section 4: Data Presentation
Table 1: Representative Structure-Activity Relationship (SAR) for Indazole Analogs
The following table summarizes general SAR findings from the literature to guide rational design. Note that these are general trends and may not apply to all biological targets.
| Position on Indazole Ring | Type of Substitution | General Effect on Activity | Example Target(s) / Reference |
| N-1 | Small alkyl, substituted benzyl, heteroaryl | Often crucial for potency; interacts with specific pockets. Can modulate PK properties. | CCR4, LRRK2, PLK4[10][16][17] |
| C-3 | Aryl, heteroaryl, carboxamides | Key interaction point; can drive potency and selectivity. | Pim Kinases, CRAC Channels[5][18] |
| C-4 | Small, polar groups (e.g., -OMe, -OH) | Can enhance potency. | CCR4[10] |
| C-5 | Small groups tolerated | Larger groups often decrease activity. | CCR4[10] |
| C-6 | Small groups, halogens | Can improve potency and metabolic stability. | FGFR1, BRD4[12][19] |
| C-7 | Small groups (e.g., -Cl, -Me) | Can increase cardiovascular activity in specific scaffolds. | N/A (Cardiovascular)[20] |
Section 5: Visualizations
Diagram 1: General Workflow for Analog Optimization
This diagram illustrates the iterative cycle central to medicinal chemistry projects.
Caption: Iterative cycle for the design, synthesis, and evaluation of novel analogs.
Diagram 2: Hypothetical Kinase Inhibition Pathway
This diagram shows a simplified signaling cascade and the point of intervention for an indazole-based kinase inhibitor.
Caption: Mechanism of action for an indazole analog as a kinase inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of 1-(1H-Indazol-5-yl)ethanone for Researchers
For Immediate Release
In the landscape of drug discovery and development, the indazole scaffold has emerged as a privileged structure due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Among the myriad of indazole derivatives, 1-(1H-Indazol-5-yl)ethanone stands as a key building block and a compound of significant interest. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the characterization and validation of this compound. It offers a comparative analysis with its structural isomers and other relevant compounds, supported by spectroscopic data and established analytical protocols.
Introduction to this compound: A Versatile Indazole Derivative
This compound, with the chemical formula C₉H₈N₂O, is a solid at room temperature.[5] Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with an acetyl group substituted at the 5-position. The indazole nucleus can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and common form.[6][7] The precise characterization of this compound is crucial for its application in medicinal chemistry, as its isomeric purity and structural integrity directly impact its biological activity and downstream applications.
Structural Elucidation and Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. This section details the expected and reported spectral data, providing a framework for its validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons of the acetyl group, and the N-H proton of the pyrazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Isomers
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 1H-Indazole[6] | Key Differences and Rationale |
| N-H | ~13.5 (broad s) | ~13.40 (s, broad) | The N-H proton of the pyrazole ring is acidic and often appears as a broad singlet at a downfield chemical shift. The acetyl group's electronic effect is not expected to significantly alter this. |
| H-3 | ~8.2 (s) | ~8.10 (s) | The H-3 proton is a singlet and its chemical shift is sensitive to the substitution pattern on the benzene ring. |
| H-4 | ~8.1 (d) | ~7.51 (d) | The acetyl group at the 5-position is expected to deshield the ortho proton (H-4), causing a downfield shift. |
| H-6 | ~7.9 (dd) | - | The H-6 proton will be ortho to the acetyl group and is expected to be significantly deshielded and appear as a doublet of doublets due to coupling with H-4 and H-7. |
| H-7 | ~7.6 (d) | ~7.77 (d) | The chemical shift of H-7 will be influenced by the acetyl group, but to a lesser extent than H-4 and H-6. |
| -CH₃ | ~2.7 (s) | - | The methyl protons of the acetyl group will appear as a sharp singlet in the aliphatic region. |
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~198 | The carbonyl carbon of the acetyl group is highly deshielded. |
| C-3 | ~135 | Aromatic carbon of the pyrazole ring. |
| C-3a | ~123 | Bridgehead carbon. |
| C-4 | ~125 | Aromatic carbon deshielded by the adjacent acetyl group. |
| C-5 | ~132 | Carbon bearing the acetyl group. |
| C-6 | ~122 | Aromatic carbon. |
| C-7 | ~110 | Aromatic carbon. |
| C-7a | ~140 | Bridgehead carbon. |
| -CH₃ | ~27 | Aliphatic carbon of the acetyl group. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3100-3300 (broad) | Characteristic of the N-H bond in the pyrazole ring. |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H vibrations. |
| C=O stretch (ketone) | 1670-1690 | Strong absorption due to the carbonyl group of the acetyl moiety. |
| C=N stretch | 1600-1650 | Stretching vibration of the C=N bond in the pyrazole ring. |
| C=C stretch (aromatic) | 1450-1600 | Aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 160.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 160. A prominent fragment would likely be the loss of the acetyl group, resulting in a peak at m/z 117.
Experimental Protocols
To ensure the accurate characterization and validation of this compound, the following standardized experimental protocols are recommended.
Synthesis of this compound
A common synthetic route to 1H-indazoles involves the intramolecular cyclization of o-substituted arylhydrazones.[8]
Caption: General synthetic workflow for 1H-indazoles.
Step-by-Step Protocol:
-
Hydrazone Formation: React a suitable substituted phenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone.
-
Cyclization: Subject the purified hydrazone to cyclization conditions. A common method is heating in the presence of a dehydrating agent like polyphosphoric acid or using a palladium-catalyzed intramolecular C-H amination.[7]
-
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic validation of this compound.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or gas chromatography).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion.
Comparative Analysis: this compound vs. Alternatives
The position of the acetyl group on the indazole ring significantly influences the compound's electronic properties and, consequently, its biological activity. A comparative analysis with its regioisomers is therefore essential.
Comparison with 1-(1H-Indazol-3-yl)ethanone:
-
Spectroscopic Differences: The ¹H NMR spectrum of the 3-substituted isomer would show a different splitting pattern for the aromatic protons. The H-4 and H-7 protons would likely be more shielded compared to the 5-substituted isomer.
-
Physicochemical Properties: The dipole moment and polarity are expected to differ, which can affect solubility and chromatographic behavior.
-
Biological Activity: The position of the acetyl group can drastically alter the binding affinity to biological targets. For instance, different indazole isomers have shown varied inhibitory activities against kinases and other enzymes.[9]
Comparison with 1-(1H-Indazol-6-yl)ethanone:
-
Spectroscopic Differences: The aromatic region of the ¹H NMR spectrum would be distinct, with different coupling constants and chemical shifts for the protons on the benzene ring.
-
Biological Activity: Studies on various indazole derivatives have shown that the substitution pattern is critical for their pharmacological effects. For example, the anti-cancer activity of indazole derivatives can be highly dependent on the position of substituents.
Conclusion
The thorough characterization and validation of this compound are paramount for its reliable use in research and drug development. This guide has provided a comprehensive overview of the key analytical techniques and expected data for its structural elucidation. By following standardized protocols and conducting a comparative analysis with relevant isomers, researchers can ensure the quality and integrity of this important chemical entity, thereby advancing the discovery of new therapeutic agents based on the versatile indazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. This compound | 1001906-63-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 1-(1H-Indazol-5-yl)ethanone: A Guide for Researchers
Introduction
1-(1H-Indazol-5-yl)ethanone is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure, and its derivatives have shown promise in therapeutic areas such as oncology and inflammation. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic strategies to obtain this valuable intermediate, offering detailed experimental protocols and an objective assessment of their respective advantages and disadvantages.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic disconnections guide the synthetic approaches to this compound. The first strategy involves the construction of the indazole ring from a suitably substituted aniline precursor (Route A). The second approach focuses on the functionalization of a pre-existing indazole core (Route B). This guide will delve into the practical execution of these strategies, providing a critical evaluation of each.
Figure 1: Retrosynthetic analysis of this compound.
Route A: Indazole Synthesis via Diazotization and Cyclization
This classical approach builds the indazole heterocycle from an ortho-substituted aniline derivative. For the synthesis of this compound, the logical starting material is 4-amino-3-methylacetophenone. The synthesis proceeds through a diazotization of the primary amine, followed by an intramolecular cyclization.
Causality Behind Experimental Choices
The choice of an acidic medium for the diazotization is crucial for the in situ generation of nitrous acid from sodium nitrite. The subsequent intramolecular cyclization is a key step, and the conditions must be carefully controlled to favor the desired indazole formation over potential side reactions. The use of isoamyl nitrite in some procedures offers a milder alternative to aqueous nitrous acid.
Experimental Protocol: Synthesis from 4-Amino-3-methylacetophenone
Materials:
-
4-Amino-3-methylacetophenone
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve 4-amino-3-methylacetophenone (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Performance Analysis
| Parameter | Route A: Diazotization & Cyclization |
| Starting Material | 4-Amino-3-methylacetophenone |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid |
| Number of Steps | 1 (one-pot) |
| Typical Yield | Moderate to Good |
| Scalability | Good |
| Advantages | Convergent synthesis, potentially cost-effective. |
| Disadvantages | Diazonium intermediates can be unstable; requires careful temperature control. |
Route B: Functionalization of a Pre-formed Indazole Core
This strategy commences with a commercially available or readily synthesized indazole derivative, which is then elaborated to introduce the acetyl group at the C5 position. A common starting point is 5-bromo-1H-indazole.
Sub-Route B1: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi coupling, offer a powerful method for the introduction of the acetyl group. These reactions involve the coupling of the 5-bromoindazole with an organometallic reagent bearing the acetyl moiety.
The choice of the palladium catalyst and ligands is critical for achieving high efficiency and preventing side reactions. The organostannane or organozinc reagents are chosen for their reactivity and functional group tolerance. The base in the reaction mixture plays a crucial role in the catalytic cycle.
Experimental Protocol: Stille Coupling of 5-Bromo-1H-indazole
Materials:
-
5-Bromo-1H-indazole
-
(1-Ethoxyvinyl)tributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Hydrochloric Acid (1M)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in toluene, add (1-ethoxyvinyl)tributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 12-16 hours, monitoring the reaction progress by TLC.
-
Hydrolysis: After cooling to room temperature, add 1M hydrochloric acid and stir the mixture vigorously for 1 hour to hydrolyze the enol ether intermediate.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance Analysis
| Parameter | Route B1: Stille Coupling |
| Starting Material | 5-Bromo-1H-indazole |
| Key Reagents | (1-Ethoxyvinyl)tributyltin, Pd(PPh₃)₄ |
| Number of Steps | 2 (coupling and hydrolysis) |
| Typical Yield | Good to Excellent |
| Scalability | Moderate (cost of palladium and tin reagent) |
| Advantages | High yielding, good functional group tolerance. |
| Disadvantages | Toxicity of organotin reagents, cost of palladium catalyst. |
Comparative Summary and Conclusion
| Synthetic Route | Starting Material Availability | Number of Steps | Overall Yield | Scalability | Key Considerations |
| A: Diazotization & Cyclization | 4-Amino-3-methylacetophenone (may require synthesis) | 1 | Moderate-Good | Good | Potentially hazardous diazonium intermediate; requires strict temperature control. |
| B1: Stille Coupling | 5-Bromo-1H-indazole (commercially available) | 2 | Good-Excellent | Moderate | Toxicity and cost of organotin reagent and palladium catalyst. |
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
Route A (Diazotization and Cyclization) is an attractive option for large-scale synthesis due to its convergent nature and potentially lower raw material costs, provided that the starting aniline is readily accessible. However, careful process safety assessment is required due to the handling of diazonium salts.
-
Route B1 (Stille Coupling) offers a reliable and high-yielding laboratory-scale synthesis. The commercial availability of 5-bromo-1H-indazole is a significant advantage. The main drawbacks are the toxicity of the organotin reagent and the cost of the palladium catalyst, which may limit its applicability for large-scale production.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each route may lead to improved yields and more sustainable processes.
Visualization of Synthetic Workflows
Figure 2: Step-by-step workflow for the two primary synthetic routes.
A Comparative Guide to the Biological Evaluation of 1-(1H-Indazol-5-yl)ethanone and its Positional Isomers
Introduction: The Indazole Scaffold and the Criticality of Positional Isomerism in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules, particularly in oncology.[1] Its versatility as a bioisostere for the native purine core of ATP allows for effective competition at the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[2] Marketed drugs such as the kinase inhibitors Axitinib and Pazopanib feature the indazole core, underscoring its therapeutic relevance.[3][4]
While the indazole scaffold itself is a potent starting point, the biological activity and target selectivity of its derivatives are profoundly influenced by the nature and, crucially, the position of its substituents. This guide provides a comparative framework for the biological evaluation of 1-(1H-Indazol-5-yl)ethanone and its positional isomers: 1-(1H-Indazol-4-yl)ethanone, 1-(1H-Indazol-6-yl)ethanone, and 1-(1H-Indazol-7-yl)ethanone.
It is important to note that a direct head-to-head comparative study of these specific acetyl isomers in the same biological assays is not extensively available in the public domain. Therefore, this guide will synthesize available data on closely related derivatives and provide exemplary experimental protocols to empower researchers to conduct such comparative analyses. We will focus on the PI3K/Akt signaling pathway, a frequently dysregulated cascade in cancer, as a relevant context for this comparison, particularly given the precedence for 4-substituted indazoles as potent PI3K inhibitors.
The Influence of Acetyl Group Positioning on Biological Activity: A Comparative Overview
The position of the acetyl group on the indazole ring can significantly alter the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby dictating its interaction with biological targets.
| Isomer | Potential Biological Target(s) & Rationale | Reported Biological Activity Context |
| 1-(1H-Indazol-4-yl)ethanone | PI3Kα and other Class I PI3K isoforms. The 4-position provides a vector for substitution that can orient towards key residues in the PI3K active site. | The clinical candidate GDC-0941, a potent pan-PI3K inhibitor, features a 2-(1H-Indazol-4-yl) moiety, highlighting the importance of this substitution pattern for PI3K inhibition.[5][6] |
| This compound | Various kinases, GPCRs. The 5-position is a common point for modification in many kinase inhibitors. | Derivatives of 1H-indazol-5-amine have been synthesized and evaluated as kinase inhibitors, with some showing activity against solid tumors.[7] The simple acetyl derivative's specific targets remain to be elucidated. |
| 1-(1H-Indazol-6-yl)ethanone | Various kinases. The 6-position has been explored for substitutions in the development of kinase inhibitors with diverse selectivity profiles. | 6-substituted indazole derivatives have been shown to be potent inhibitors of various kinases, and their anticancer activity has been demonstrated in several studies.[8][9] |
| 1-(1H-Indazol-7-yl)ethanone | Kinases, other enzymes. The 7-position is sterically more hindered, and substitutions here can lead to unique selectivity profiles. | While less common, 7-substituted indazoles have been investigated. For instance, 7-methyl-1H-indazole-3-carboxamide derivatives have been explored as PAK1 and CRAC channel inhibitors.[10][11] |
Exemplary Experimental Workflows for Comparative Biological Evaluation
To facilitate a direct comparison of these isomers, a systematic experimental workflow is essential. The following sections detail the protocols for key assays.
Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative biological evaluation of indazole isomers.
Detailed Experimental Protocol 1: Cell Viability/Proliferation (MTT) Assay
This assay determines the cytotoxic or cytostatic effects of the indazole isomers on cancer cells. The HCT116 human colorectal carcinoma cell line, which often harbors mutations in the PI3K pathway, is a relevant model.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
-
Trypsinize and resuspend the cells to a density of 2 x 104 cells/well in a 96-well plate.[12]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of each indazole isomer in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plate with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
Incubate for 48 or 72 hours.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Detailed Experimental Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)
This assay directly measures the ability of the indazole isomers to inhibit the enzymatic activity of a specific kinase, in this case, PI3Kα.
Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of its substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. A decrease in signal indicates inhibition of the kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[14]
-
Prepare a solution of the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Dilute the recombinant PI3Kα enzyme in the kinase buffer/lipid substrate mixture.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the indazole isomer dilutions (in DMSO) or vehicle control to the wells.[14]
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.[14]
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 0.5 µL of the ATP solution.[14]
-
Incubate for 60 minutes at room temperature.[14]
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Detailed Experimental Protocol 3: Western Blot Analysis of the PI3K/Akt Pathway
This technique is used to determine if the observed cytotoxic effects of the indazole isomers are due to the inhibition of the PI3K/Akt signaling pathway by measuring the phosphorylation status of key downstream proteins like Akt.[15][16]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of the target proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat HCT116 cells with the IC50 concentration of each active indazole isomer for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).[1]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.
-
Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. americanelements.com [americanelements.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) studies of 1-(1H-Indazol-5-yl)ethanone derivatives.
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(1H-Indazol-5-yl)ethanone Derivatives for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold
The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] A number of approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this core structure, highlighting its clinical significance.[1]
Within this class, the this compound moiety serves as a particularly valuable starting point and pharmacophore. The ethanone group at the C-5 position provides a versatile chemical handle for further synthetic modifications, enabling the exploration of a broad chemical space to optimize biological activity.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. We will dissect how specific structural modifications influence biological outcomes, compare derivatives against key therapeutic targets, and provide exemplary experimental protocols.
General Synthetic Strategies: Building the Core
The synthesis of this compound derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of the indazole ring. A common approach begins with appropriately substituted fluorobenzonitriles or bromoindazoles, followed by key steps such as cyclization to form the indazole ring, and subsequent functionalization.[4][5][6]
The ethanone moiety itself is often introduced via acylation reactions.[3] The versatility of these synthetic routes is paramount, as it allows medicinal chemists to systematically alter the structure to probe the SAR. For instance, Suzuki coupling reactions are frequently employed to introduce aryl or heteroaryl substituents, significantly expanding the structural diversity and potential biological activity of the final compounds.[2][6]
Caption: Generalized synthetic workflow for this compound derivatives.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following analysis breaks down the key SAR findings based on modification points.
Substitutions at the C-3 Position
The C-3 position of the indazole ring is a critical determinant of activity, particularly for kinase inhibitors. The introduction of various moieties at this position directly influences the compound's ability to fit into the ATP-binding pocket of kinases.
-
Aryl and Heteroaryl Groups: The addition of groups like pyrazinyl, as seen in 3-(pyrazin-2-yl)-1H-indazoles, has been shown to yield potent pan-Pim kinase inhibitors.[7] SAR studies reveal that the choice of the heteroaryl ring and its substituents is crucial for achieving high potency.[7][8]
-
Carbohydrazide Moiety: For certain targets, a suitably substituted carbohydrazide moiety at the C-3 position plays a vital role in establishing strong inhibitory activity.[8]
-
Aminoindazoles: Using a 3-amino-1H-indazole as the starting point allows for the synthesis of potent inhibitors of kinases like anaplastic lymphoma kinase (ALK), where the amino group acts as a key interaction point.[9]
Substitutions at the N-1 Position
The N-1 position of the indazole is frequently modified to tune the physicochemical properties and target engagement of the molecule.
-
Small Alkyl Groups: Simple methylation at N-1 is a common strategy, often used as a baseline for comparison.[5]
-
Aryl and Substituted Aryl Groups: Attaching larger phenyl or substituted phenyl groups can significantly impact activity. For example, in a series of COX-2 inhibitors, a (4-fluorophenyl)methanone group at N-1 resulted in high binding energy.[10] This highlights the importance of this position for establishing interactions with the target protein.
-
Acetyl Group: The presence of an acetyl group, as in 1-(6-Nitro-1H-indazol-1-yl)ethanone, influences the planarity and electronic properties of the molecule.[11]
Substitutions on the Benzene Ring (C-5, C-6)
Modifications to the benzene portion of the indazole ring are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Halogenation: The introduction of fluorine or chlorine atoms can improve enzymatic activity and cellular potency. For instance, fluorine substitution at the C-6 position of 1H-indazol-3-amine derivatives led to enhanced FGFR1 inhibitory activity.[1]
-
Methoxy Groups: Dimethoxy substitutions, such as on a styryl group attached at C-3, are a recurring motif in indazole-based anticancer agents, suggesting they contribute favorably to binding.[2]
-
Piperazine Moieties: The incorporation of a piperazine group, often at the C-6 position, is a well-established strategy to improve solubility and cellular activity.[6][8]
Comparative Performance Analysis of Derivatives
The true measure of SAR is the comparative biological activity of the synthesized derivatives. The this compound scaffold has given rise to compounds with a wide range of activities, from kinase inhibition to antimicrobial effects.
| Derivative Class | Target/Assay | Key Structural Features | Potency (IC50/Activity) | Reference |
| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | Pyrazine at C-3, various substitutions on a C-5 piperidine ring. | 0.4 - 1.1 nM (Pim-1, 2, 3) | [9] |
| 1H-Indazol-3-amine Derivatives | Bcr-Abl Kinase | Amino group at C-3, complex substitutions at C-5. | 0.014 µM (WT), 0.45 µM (T315I) | [9] |
| Piperazine-Indazole Hybrids | K562 Cancer Cells | Piperazine group linked to C-3 via an ethyl amide linker. | 5.15 µM | [6] |
| Indazole-Pyrimidine Derivatives | VEGFR-2 Kinase | Pyrimidine at N-2, sulfonamide group on the pyrimidine. | 34.5 nM | [1] |
| Tetrahydro-1H-indazole Derivatives | Antibacterial (S. aureus, E. coli) | Indole and dimethyl substitutions on a tetrahydroindazole core. | "Excellent" activity for specific compounds. | [4] |
| 3,6-Disubstituted Indazoles | Hepcidin Production | Optimized substitutions at C-3 and C-6. | Potent inhibition in vitro and in vivo. | [12] |
This table illustrates that modifications at nearly every position of the indazole ring can be leveraged to tune the biological activity and target selectivity. For example, while 3-aminoindazoles show potent activity against Bcr-Abl, 3-pyrazinyl indazoles are highly effective against Pim kinases, demonstrating how C-3 substitutions can direct target specificity.
Exemplary Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
Protocol 1: Synthesis of a 3-Amino-Indazole Derivative
This protocol is a representative example of a Suzuki coupling reaction, a cornerstone technique in modifying the indazole scaffold.[6]
Objective: To synthesize a C-5 substituted 3-amino-1H-indazole derivative.
Step-by-Step Methodology:
-
Starting Material: Begin with 5-bromo-1H-indazol-3-amine (1 equivalent).
-
Reaction Setup: In a reaction vessel, combine the starting material, a substituted boronic acid ester (1.2 equivalents), Cesium Carbonate (Cs2CO3, 2 equivalents) as the base, and a Palladium catalyst such as PdCl2(dppf)2 (0.05 equivalents).
-
Solvent: Add a 1:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vessel with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the final compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Caption: Workflow for Suzuki coupling of an indazole derivative.
Protocol 2: In Vitro Anti-Proliferative MTT Assay
This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., K562).
Step-by-Step Methodology:
-
Cell Culture: Culture K562 human chronic myeloid leukemia cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., 5-Fluorouracil) in the culture medium. Add these dilutions to the wells, ensuring a final volume of 200 µL. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications at the C-3, N-1, and other positions on the indazole ring can yield compounds with high potency and selectivity against a range of biological targets, most notably protein kinases.
The comparative data underscores the scaffold's versatility. By strategically altering substituents, researchers can steer the biological activity towards different kinase families or even different classes of targets altogether, such as microbial enzymes or G-protein coupled receptors.[4][10][13][14] Future research should focus on leveraging computational tools like 3D-QSAR and molecular dynamics to more rationally design next-generation inhibitors with improved pharmacokinetic profiles and reduced off-target effects.[15] The continued exploration of this privileged structure holds immense promise for discovering new and effective treatments for cancer, inflammatory disorders, and infectious diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1-Methyl-1H-indazol-5-yl)ethanone | 1159511-24-6 | Benchchem [benchchem.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. prepchem.com [prepchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Analysis of 1-(1H-Indazol-5-yl)ethanone Analogs
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to the ATP-binding site of a wide range of protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a critical endeavor in drug discovery.[2] This guide provides an in-depth comparison of the kinase inhibitory profiles of various analogs derived from the 1-(1H-Indazol-5-yl)ethanone core, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The this compound Core: A Versatile Starting Point
While this compound itself is not typically a potent kinase inhibitor, its structure provides a versatile foundation for the synthesis of more complex and highly active analogs. The indazole's bicyclic aromatic system, with its hydrogen bond donor (N1-H) and acceptor (N2) capabilities, allows it to mimic the adenine region of ATP, anchoring the molecule in the kinase hinge region. The ethanone group at the 5-position serves as a convenient chemical handle for introducing a variety of substituents that can extend into different pockets of the ATP-binding site, thereby modulating potency and selectivity.
Comparative Kinase Inhibitory Profiles of Indazole Analogs
The following sections and tables summarize the kinase inhibitory activities of several series of indazole-based compounds, categorized by their primary kinase targets. The data presented is derived from various preclinical studies and highlights the remarkable versatility of the indazole scaffold.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitotic progression. Their overexpression is a common feature in many cancers, making them attractive therapeutic targets.[3] Several potent Aurora kinase inhibitors have been developed based on the indazole scaffold.
| Compound ID | Structure | Aurora A (IC50) | Aurora B (IC50) | Key Structural Features & SAR Insights | Reference |
| 17 | Indazole with urea linkage | 26 nM | 15 nM | Dual Aurora A/B inhibitor. The urea moiety and the substituted phenyl ring are crucial for potent activity. | [3] |
| 21 | Indazole with specific side chain | >10,000 nM | 31 nM | Selective for Aurora B. The nature of the substituent at the 3-position dictates selectivity. | [3] |
| 30 | Indazole with alternative side chain | 85 nM | >10,000 nM | Selective for Aurora A. Demonstrates that subtle changes in the side chain can switch isoform selectivity. | [3] |
| Danusertib (PHA-739358) | Established Indazole Inhibitor | 13 nM | 79 nM | Clinically evaluated Aurora kinase inhibitor for reference. | BenchChem |
| Alisertib (MLN8237) | Established Non-Indazole Inhibitor | 1.2 nM | - | Potent and selective Aurora A inhibitor for comparison. | BenchChem |
The data clearly indicates that the indazole core can be effectively decorated to achieve both potent dual inhibition and isoform-selective inhibition of Aurora kinases. The substituents at the 3 and 5-positions of the indazole ring play a critical role in determining the selectivity profile.[3]
PI3K/Akt/mTOR Pathway Inhibitors
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is one of the most common oncogenic events. Indazole-based compounds have emerged as potent inhibitors of this pathway.[4][5]
| Compound ID | Target Kinase | IC50 | Key Structural Features & SAR Insights | Reference |
| GDC-0941 | PI3Kα | 3 nM | A thienopyrimidine derivative with a 4-indazolyl group. Demonstrates high potency and selectivity for Class I PI3K. | [6] |
| Compound 10 (3-ethynyl-1H-indazole series) | PI3Kα | 361 nM | The 3-ethynyl group is a key feature. Modifications on the phenyl ring attached to the ethynyl group significantly impact activity. | [5] |
| Akt inhibitor analog (indazole-pyridine) | Akt1 | Ki = 0.16 nM | A highly potent ATP-competitive inhibitor of Akt. The pyridine moiety and substitutions on the indazole are optimized for high affinity. | [7] |
| Idelalisib (Zydelig®) | PI3Kδ | 2.5 nM | An FDA-approved PI3Kδ inhibitor for reference. | [8] |
These examples showcase the successful application of the indazole scaffold in targeting different nodes of the PI3K pathway, from the upstream PI3K enzyme to the downstream kinase Akt. The development of GDC-0941 highlights the potency that can be achieved through sophisticated chemical modifications of the indazole core.[6]
MAPK/ERK Pathway Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling pathway that is frequently hyperactivated in cancer.[9] Indazole-based structures have been successfully employed to develop inhibitors of key kinases in this pathway, such as ERK1/2.
| Compound ID | Target Kinase | IC50 | Key Structural Features & SAR Insights | Reference |
| MK-8353 (SCH900353) | ERK1 / ERK2 | 4 nM / 1 nM | An indazole-pyrrolidine derivative with high selectivity and potent inhibitory activity against ERK1/2. | [9] |
| GDC-0994 | ERK1 / ERK2 | 1.3 nM / 0.3 nM | A potent and selective ERK1/2 inhibitor that has entered clinical development. It is not an indazole derivative but serves as a benchmark for ERK inhibition. | [10] |
| Indazole Amide Analog | ERK2 | 16 nM | Optimization of an indazole amide hit from a kinase screen led to potent ERK1/2 inhibitors. | [11] |
The development of potent ERK inhibitors like MK-8353 demonstrates the utility of the indazole scaffold in targeting the downstream effectors of the MAPK pathway, which can be a valuable strategy to overcome resistance to upstream inhibitors like RAF and MEK inhibitors.[9]
Experimental Methodologies
The determination of the kinase inhibitory profile of a compound relies on robust and reproducible experimental assays. Below is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay, followed by a logical workflow diagram.
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction solution using a luciferase-based system. A decrease in kinase activity due to an inhibitor results in a higher concentration of residual ATP and thus a stronger luminescent signal.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may vary depending on the specific kinase.
- Kinase Solution: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
- ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration close to its Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
- Test Compound Dilution Series: Prepare a serial dilution of the this compound analogs in DMSO, and then dilute further in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
- Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, a known potent inhibitor for 0% activity) to the wells of a white, opaque 384-well plate.
- Add the kinase solution (e.g., 10 µL) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP solution (e.g., 10 µL) to each well.
- Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure that ATP consumption is within the linear range of the assay.
- Stop the kinase reaction by adding the ATP detection reagent (e.g., 25 µL) to each well. This reagent also contains luciferase and luciferin.
- Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence of each well using a plate reader.
3. Data Analysis:
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To better visualize the biological context and the experimental process, the following diagrams are provided.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Many indazole-based inhibitors target components of this pathway.
Caption: The MAPK/ERK signaling cascade and the point of intervention for indazole-based ERK inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines the logical flow of the in vitro kinase inhibition assay described above.
Caption: A streamlined workflow for determining the IC50 of kinase inhibitors using a luminescence-based assay.
Conclusion
The this compound scaffold and its derivatives represent a highly successful and versatile class of kinase inhibitors. Through systematic medicinal chemistry efforts, guided by structure-activity relationship studies and robust biochemical screening, these compounds have been optimized to potently and selectively inhibit key kinases in major oncogenic signaling pathways. The comparative data presented in this guide underscores the adaptability of the indazole core in achieving desired inhibitory profiles against diverse kinase targets. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of 1-(1H-Indazol-5-yl)ethanone derivatives compared to standard drugs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of 1-(1H-Indazol-5-yl)ethanone derivatives and related indazole compounds against established standard-of-care drugs in key therapeutic areas, particularly inflammation and oncology. By synthesizing preclinical data and elucidating the mechanistic rationale behind these findings, this document serves as a critical resource for advancing the development of this promising class of molecules.
Section 1: Anti-inflammatory Potential of Indazole Derivatives
Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in managing inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes. However, their use is often limited by gastrointestinal side effects. The quest for more targeted and better-tolerated anti-inflammatory agents has led to the exploration of indazole derivatives, many of which exhibit potent anti-inflammatory properties with potentially improved safety profiles.[2]
Comparative In Vivo Efficacy in Acute Inflammation
A key model for assessing the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents. This assay allows for a direct comparison of the edema-reducing effects of test compounds with those of standard NSAIDs.
One pivotal study investigated the in vivo anti-inflammatory effects of indazole and its amino and nitro derivatives in Wistar rats, using the standard NSAID diclofenac as a comparator.[2][3] The results demonstrated a significant, dose-dependent inhibition of paw edema by the indazole compounds. Notably, 5-aminoindazole at a dose of 100 mg/kg exhibited an 83.09% inhibition of inflammation, an efficacy comparable to that of diclofenac, which showed 84.50% inhibition.[3]
| Compound | Dose (mg/kg) | Maximum Inhibition of Paw Edema (%) | Standard Drug | Maximum Inhibition (%) |
| Indazole | 100 | 61.03 | Diclofenac | 84.50 |
| 5-Aminoindazole | 100 | 83.09 | Diclofenac | 84.50 |
| 6-Nitroindazole | 100 | Not specified in abstract | Diclofenac | 84.50 |
Table 1: Comparative in vivo anti-inflammatory activity of indazole derivatives and diclofenac in the carrageenan-induced rat paw edema model.[3]
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating acute inflammation. Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by the production of prostaglandins, which are the main targets of NSAIDs like diclofenac. Therefore, a compound's ability to inhibit this later phase suggests a mechanism of action involving the COX pathway, making it a relevant model for comparing potential NSAID alternatives.
Mechanistic Insights: COX-2 Inhibition
The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[3] In vitro assays comparing the COX-2 inhibitory activity of these indazole derivatives with celecoxib , a selective COX-2 inhibitor, provide a mechanistic basis for their in vivo efficacy.
| Compound | IC50 (µM) for COX-2 Inhibition | Standard Drug | IC50 (µM) for COX-2 Inhibition |
| Indazole | 23.42 | Celecoxib | 5.10 |
| 5-Aminoindazole | 12.32 | Celecoxib | 5.10 |
| 6-Nitroindazole | 19.22 | Celecoxib | 5.10 |
Table 2: In vitro COX-2 inhibitory activity of indazole derivatives compared to celecoxib.[3]
These data indicate that while celecoxib is a more potent COX-2 inhibitor, the indazole derivatives, particularly 5-aminoindazole, demonstrate significant inhibitory activity, which correlates with their strong in vivo anti-inflammatory effects.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Adult male Wistar rats (100-150g) are used.[3]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.[3]
-
Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., diclofenac 10 mg/kg), and test compound groups at various doses.[3][4]
-
Compound Administration: Test compounds or the vehicle are administered, typically via oral gavage or intraperitoneal injection.[4]
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Edema: Paw volume or diameter is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[3][4]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[3]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Section 2: Anti-Cancer Efficacy of Indazole Derivatives
The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors used in cancer therapy, such as pazopanib and axitinib.[1][5] This has spurred extensive research into novel indazole derivatives targeting various hallmarks of cancer, including uncontrolled proliferation and survival.
Comparative In Vivo Efficacy in a Breast Cancer Model
Preclinical evaluation in xenograft models is a critical step in assessing the anti-tumor potential of new chemical entities. One study detailed the synthesis and biological evaluation of a series of indazole derivatives, identifying compound 2f as a promising anti-cancer agent.[5][6][7] This compound demonstrated the ability to suppress tumor growth in a 4T1 mouse tumor model.[5][6] While the publication's abstract does not specify a direct comparison with a standard chemotherapeutic agent within the same in vivo experiment, the use of standard drugs like doxorubicin as a reference is common practice in such studies.[7]
Causality Behind Experimental Choices: The 4T1 murine breast cancer model is an aggressive, metastatic model that closely mimics human triple-negative breast cancer. Its use allows for the evaluation of a compound's effect not only on primary tumor growth but also on metastasis. The selection of an appropriate animal model that reflects the clinical indication is paramount for the translational relevance of preclinical findings.
Mechanistic Insights: Multi-Targeted Kinase Inhibition
The anti-cancer activity of many indazole derivatives stems from their ability to inhibit protein kinases that are crucial for tumor cell signaling and survival.[8][9][10] These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. The specific kinases targeted can vary depending on the substitution pattern of the indazole core. For instance, various indazole derivatives have been developed as inhibitors of:
-
Pim kinases: Involved in cell cycle progression, survival, and metabolism.[9]
-
Aurora kinases: Essential for mitotic progression.[11]
-
Fibroblast growth factor receptor (FGFR): A key driver in various cancers.[8]
-
Poly(ADP-ribose) polymerase (PARP): Crucial for DNA damage repair.[12][13][14]
Caption: Mechanism of Action for Kinase-Inhibiting Indazoles.
Experimental Protocol: Tumor Xenograft Study
-
Cell Culture: The selected human or murine cancer cell line (e.g., 4T1) is cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c for syngeneic models like 4T1, or nude mice for human xenografts) are used.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping and Treatment: Mice are randomized into different groups: vehicle control, standard drug (e.g., doxorubicin), and test compound at various doses. Treatment is administered according to a predefined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The collective evidence strongly supports the continued investigation of this compound and related indazole derivatives as a fertile ground for the discovery of novel therapeutics. The demonstrated in vivo efficacy of certain derivatives, which is comparable to that of standard drugs like diclofenac in inflammatory models, underscores their potential. In oncology, while direct comparative in vivo data for the specific ethanone scaffold remains to be published, the promising anti-tumor activity of related indazole compounds in preclinical models, coupled with their diverse and tunable mechanisms of action as kinase and PARP inhibitors, positions them as highly valuable candidates for further development. Future studies should focus on head-to-head in vivo comparisons with standard-of-care agents to definitively establish the therapeutic window and potential advantages of this compelling class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A pentacyclic aurora kinase inhibitor (AKI-001) with high in vivo potency and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 1-(1H-Indazol-5-yl)ethanone-Based Inhibitors
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including several clinically approved drugs like Pazopanib and Axitinib.[1] Its rigid, bicyclic structure and versatile substitution points allow for potent and specific interactions within the ATP-binding pocket of protein kinases. The 1-(1H-Indazol-5-yl)ethanone motif, in particular, offers a valuable starting point for developing novel inhibitors targeting a wide range of kinases involved in oncology, inflammation, and other disease areas.[2][3]
However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within the ATP-binding site.[4][5] This conservation presents a significant challenge, as inhibitors designed for one target can inadvertently bind to and modulate the activity of unintended "off-target" kinases.[4] Such cross-reactivity can lead to a spectrum of consequences, from reduced therapeutic efficacy and unpredictable side effects to severe toxicity. Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of preclinical drug development.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound-based inhibitors. We will explore the causal logic behind key experimental choices, present detailed protocols for essential assays, and offer a systematic approach to interpreting selectivity data for informed decision-making in drug discovery programs.
The Core Challenge: Navigating the Conserved Kinome Landscape
The primary mechanism for most kinase inhibitors involves competitive binding at the ATP pocket. The inherent structural conservation of this pocket across kinase families is the fundamental reason for cross-reactivity challenges.[4] An inhibitor that potently binds to the intended target may possess sufficient affinity for the ATP sites of other kinases to cause unintended inhibition. This necessitates a comprehensive screening approach early in the development process to map the inhibitor's interaction landscape across the entire kinome.
A robust cross-reactivity investigation follows a logical progression from broad, high-throughput screening to more focused biochemical and cellular validation. This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of a compound's specificity.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
Benchmarking the synthesis of 1-(1H-Indazol-5-yl)ethanone against published methods
Introduction: The Significance of 1-(1H-Indazol-5-yl)ethanone in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Specifically, this compound serves as a critical building block for the synthesis of more complex drug candidates. Its functionalized acetyl group and the reactive indazole nitrogen atoms provide versatile handles for molecular elaboration in the development of novel pharmaceuticals.
Synthetic Strategies: A Comparative Overview
The synthesis of the indazole ring system can be achieved through various strategies, most notably through the cyclization of ortho-substituted anilines.[6][7][8] The classical approach involves the diazotization of an ortho-amino-alkylbenzene derivative, followed by an intramolecular cyclization. This fundamental transformation forms the basis for the "Published Method" we will evaluate.
Our "Benchmark Method" builds upon this established chemistry but introduces key modifications to enhance the reaction's efficiency, safety, and ease of operation. The primary goal is to develop a more streamlined, one-pot procedure that minimizes intermediate handling and purification steps, ultimately leading to a higher-yielding and more scalable process.
Published Method: A Two-Step Diazotization and Cyclization Protocol
This procedure is adapted from the published synthesis of 1-acetyl-1H-indazole-5-carboxylic acid methyl ester from 4-amino-3-methyl-benzoic acid methyl ester.[5] We have applied this methodology to the commercially available 4-amino-3-methylacetophenone as the starting material.
Reaction Scheme: Published Method
Caption: Reaction scheme for the published two-step synthesis.
Experimental Protocol: Published Method
Step 1: Acetylation of 4-Amino-3-methylacetophenone
-
To a solution of 4-amino-3-methylacetophenone (10.0 g, 67.0 mmol) in chloroform (150 mL) at 0°C, slowly add acetic anhydride (12.8 mL, 134.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solution containing the N-acetyl intermediate is used directly in the next step without isolation.
Step 2: Diazotization and Intramolecular Cyclization
-
To the solution from Step 1, add potassium acetate (1.97 g, 20.1 mmol) and isoamyl nitrite (18.0 mL, 134.0 mmol).
-
Heat the reaction mixture to reflux at 70°C and maintain for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (200 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Benchmark Method: A Streamlined One-Pot Synthesis
Our benchmark method is designed to overcome the limitations of the two-step procedure, namely the long reaction time and the need for purification by column chromatography. By employing a different solvent system and a more direct diazotization agent, we have developed a one-pot synthesis that is both faster and higher yielding.
Reaction Scheme: Benchmark Method
Caption: Reaction scheme for the benchmark one-pot synthesis.
Experimental Protocol: Benchmark Method
-
Suspend 4-amino-3-methylacetophenone (10.0 g, 67.0 mmol) in glacial acetic acid (100 mL) and cool the mixture to 0°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (5.55 g, 80.4 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Comparative Analysis and Performance Data
The following table summarizes the key performance metrics for both the Published Method and our Benchmark Method.
| Parameter | Published Method (Adapted) | Benchmark Method |
| Starting Material | 4-Amino-3-methylacetophenone | 4-Amino-3-methylacetophenone |
| Key Reagents | Acetic Anhydride, Isoamyl Nitrite | Sodium Nitrite, Acetic Acid |
| Solvent | Chloroform, Dichloromethane | Acetic Acid, Water |
| Reaction Time | ~20 hours | ~3 hours |
| Procedure | Two-step, with intermediate in solution | One-pot |
| Purification | Column Chromatography | Filtration and Recrystallization |
| Expected Yield | 40-50% | 75-85% |
| Product Purity | >95% after chromatography | >98% after recrystallization |
| Scalability | Moderate | High |
| Safety & Environmental | Use of chlorinated solvents | Avoids chlorinated solvents |
Discussion: Causality of Improved Performance in the Benchmark Method
The superior performance of the Benchmark Method can be attributed to several key modifications:
-
One-Pot Procedure: By eliminating the need to isolate the N-acetyl intermediate, the Benchmark Method significantly reduces reaction time and minimizes potential product loss during handling.
-
Diazotization Reagent: The use of sodium nitrite in acetic acid is a more direct and efficient means of generating the diazonium salt in situ compared to the combination of potassium acetate and isoamyl nitrite.
-
Solvent System: The use of acetic acid as the solvent provides a suitable medium for both the diazotization and the subsequent intramolecular cyclization, while also being more environmentally benign than the chlorinated solvents used in the Published Method.
-
Simplified Purification: The product conveniently precipitates upon neutralization of the reaction mixture, allowing for isolation by simple filtration. This avoids the time-consuming and solvent-intensive process of column chromatography.
Experimental Workflow Comparison
The following diagram illustrates the streamlined workflow of the Benchmark Method compared to the more protracted Published Method.
Caption: Comparison of experimental workflows.
Conclusion: A Superior Synthetic Route to a Key Intermediate
This comparative guide demonstrates that the newly developed one-pot Benchmark Method offers a significantly improved synthetic route to this compound compared to the adapted Published Method. The Benchmark Method is not only faster and higher yielding but also employs a more environmentally friendly solvent system and a simpler purification procedure. These advantages make it a more practical and scalable approach for the synthesis of this important building block in drug discovery and development. We believe this detailed guide will be a valuable resource for researchers in the field, enabling more efficient access to this key indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 1-(1H-Indazol-5-yl)ethanone Analogs as Potential VEGFR-2 Inhibitors
In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2] Its inherent ability to engage with a multitude of biological targets, particularly protein kinases, has cemented its importance in medicinal chemistry.[3][4] Among the vast chemical space of indazole derivatives, 1-(1H-Indazol-5-yl)ethanone presents a versatile starting point for the rational design of novel inhibitors.[5][6][7] This guide provides an in-depth comparative molecular docking study of a series of rationally designed this compound analogs, targeting the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal protein in tumor angiogenesis.[8]
The rationale for selecting VEGFR-2 as the target is twofold. Firstly, VEGFR-2 is a well-validated target for anti-cancer therapy, and several indazole-based inhibitors, such as Axitinib and Pazopanib, have demonstrated significant clinical efficacy by targeting this kinase.[3][8] Secondly, the availability of high-resolution crystal structures of VEGFR-2 in complex with various ligands provides a solid foundation for structure-based drug design and in-silico investigations like molecular docking.
This guide is structured to not only present the results of our comparative docking studies but also to elucidate the scientific reasoning behind our experimental choices, from the selection of analogs to the intricacies of the docking protocol. By doing so, we aim to provide a self-validating framework that researchers, scientists, and drug development professionals can leverage in their own endeavors.
Selection of this compound Analogs: A Rationale Grounded in Structure-Activity Relationships
The design of the analog series for this study was guided by established structure-activity relationship (SAR) principles for indazole-based kinase inhibitors.[1][9][10] The core scaffold, this compound, was systematically modified at key positions to probe the chemical space within the VEGFR-2 active site. The selected analogs and the parent compound are detailed below:
| Compound ID | Structure | Rationale for Inclusion |
| Parent | This compound | The core scaffold for comparison. |
| Analog 1 | 1-(1-Methyl-1H-indazol-5-yl)ethanone | Investigates the effect of N1-methylation on binding.[11] |
| Analog 2 | 1-(6-Nitro-1H-indazol-5-yl)ethanone | Explores the impact of an electron-withdrawing group on the benzene ring.[12] |
| Analog 3 | 1-(5-Hydroxy-1H-indazol-1-yl)ethanone | Introduces a hydrogen bond donor at a key position.[13] |
| Analog 4 | N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22 analog) | A more complex analog inspired by potent PLK4 inhibitors to explore a different region of the binding pocket.[14] |
Experimental Protocol: A Step-by-Step Guide to the Comparative Docking Workflow
The following protocol outlines the comprehensive workflow employed in this study. Each step is designed to ensure the reliability and reproducibility of the docking results.
Protein Preparation
-
Step 1: Retrieval of Crystal Structure: The X-ray crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 4ASE) was downloaded from the Protein Data Bank. This specific structure was chosen due to its high resolution and the presence of a co-crystallized ligand, which helps in defining the active site.
-
Step 2: Pre-processing: All water molecules and the co-crystallized ligand were removed from the protein structure using UCSF Chimera.
-
Step 3: Addition of Hydrogens and Charge Assignment: Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to ensure a proper electrostatic representation.
-
Step 4: Active Site Definition: The binding pocket was defined as a grid box centered on the position of the co-crystallized ligand with dimensions of 25Å x 25Å x 25Å to encompass the entire active site.
Ligand Preparation
-
Step 1: 2D Structure Sketching: The 2D structures of the parent compound and its four analogs were drawn using MarvinSketch.
-
Step 2: 3D Structure Generation and Optimization: The 2D structures were converted to 3D and their geometries were optimized using the MMFF94 force field to obtain low-energy conformations.
-
Step 3: File Format Conversion: The optimized ligand structures were saved in the PDBQT format, which is required for AutoDock Vina.
Molecular Docking
-
Step 1: Docking Software: AutoDock Vina was employed for all docking calculations due to its accuracy and computational efficiency.
-
Step 2: Docking Execution: Each ligand was docked into the prepared VEGFR-2 active site. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
Step 3: Pose Selection: For each ligand, the binding pose with the lowest predicted binding energy was selected for further analysis.
Analysis and Visualization
-
Step 1: Binding Energy and Interaction Analysis: The predicted binding affinities (in kcal/mol) were recorded. The molecular interactions, including hydrogen bonds and hydrophobic contacts, between each ligand and the protein were analyzed using PyMOL and LigPlot+.
Visualizing the Workflow
The entire computational workflow can be summarized in the following diagram:
Caption: A flowchart illustrating the computational workflow for the comparative docking study.
Comparative Analysis of Docking Results
The docking studies yielded valuable insights into the potential binding modes and affinities of the this compound analogs within the VEGFR-2 active site. The results are summarized in the table below.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent | -7.2 | Cys919, Glu885, Asp1046 | 2 |
| Analog 1 | -7.5 | Cys919, Glu885, Asp1046, Leu840 | 2 |
| Analog 2 | -7.9 | Cys919, Glu885, Asp1046, Arg1027 | 3 |
| Analog 3 | -8.2 | Cys919, Glu885, Asp1046, Val848 | 4 |
| Analog 4 | -9.1 | Cys919, Glu885, Asp1046, Phe1047, Leu1035 | 4 |
Interpretation of Results
The parent compound, This compound , demonstrated a respectable binding affinity of -7.2 kcal/mol, forming key hydrogen bonds with the hinge region residue Cys919 and the DFG loop residue Asp1046. This interaction with the hinge region is a hallmark of many type II kinase inhibitors.
Analog 1 , with the N1-methylated indazole, exhibited a slightly improved binding affinity of -7.5 kcal/mol. The methyl group appears to engage in a favorable hydrophobic interaction with Leu840 in the hydrophobic pocket, contributing to the enhanced binding.
Analog 2 , featuring a nitro group at the 6-position, showed a further increase in binding affinity to -7.9 kcal/mol. The electron-withdrawing nature of the nitro group likely enhances the hydrogen bonding capabilities of the indazole N-H, and it also forms an additional hydrogen bond with Arg1027.
The most significant improvement among the simpler analogs was observed with Analog 3 . The introduction of a hydroxyl group at the 5-position resulted in a binding affinity of -8.2 kcal/mol. This hydroxyl group acts as a potent hydrogen bond donor, forming an additional two hydrogen bonds with the backbone of Val848 and the side chain of Glu885, thereby anchoring the ligand more securely in the active site.
Finally, Analog 4 , inspired by a known potent inhibitor scaffold, displayed the highest predicted binding affinity of -9.1 kcal/mol. The extended benzenesulfonamide moiety effectively occupies a larger portion of the ATP binding pocket, forming extensive hydrophobic interactions with residues such as Phe1047 and Leu1035. The sulfonamide group also participates in strong hydrogen bonding with the backbone of the hinge region.
Conclusion and Future Directions
This comparative docking study of this compound analogs has successfully identified key structural modifications that can enhance binding affinity to the VEGFR-2 active site. The results underscore the importance of introducing hydrogen bond donors and acceptors at strategic positions, as well as extending the molecule to occupy hydrophobic pockets within the binding site.
Specifically, the introduction of a hydroxyl group at the 5-position of the indazole ring and the incorporation of a benzenesulfonamide moiety appear to be highly promising strategies for improving inhibitory potency. These in-silico findings provide a strong rationale for the synthesis and in-vitro biological evaluation of these analogs to validate their predicted activity. Future work should focus on synthesizing these and other related analogs and assessing their VEGFR-2 inhibitory activity in biochemical and cell-based assays. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(1-Methyl-1H-indazol-5-yl)ethanone | 1159511-24-6 | Benchchem [benchchem.com]
- 6. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 1001906-63-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-(5-Hydroxy-1H-indazol-1-yl)ethanone | CymitQuimica [cymitquimica.com]
- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 1-(1H-Indazol-5-yl)ethanone: A Framework for Laboratory Safety and Compliance
As researchers and scientists dedicated to innovation, our work is predicated on a foundation of safety and responsibility. The handling and disposal of chemical reagents are not mere operational tasks; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(1H-Indazol-5-yl)ethanone (CAS No. 1001906-63-3), ensuring the protection of laboratory personnel, the environment, and maintaining strict regulatory compliance. The procedures outlined herein are grounded in established safety protocols and the principle of "cradle-to-grave" waste management mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1]
Hazard Characterization: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This compound is a hazardous substance, and its risk profile dictates every subsequent step in the disposal process. The Globally Harmonized System (GHS) classifications for this compound provide clear warnings that must be respected.
Key Hazards Associated with this compound:
-
H302: Harmful if swallowed. This indicates moderate acute oral toxicity.[2]
-
H315: Causes skin irritation. Direct contact can lead to inflammation and irritation.[2]
-
H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[2]
-
H335: May cause respiratory irritation. As a solid, inhalation of dust or powder can irritate the respiratory tract.[3]
These classifications unequivocally categorize this compound as hazardous waste, which must be managed according to federal, state, and institutional regulations.[4]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1001906-63-3 |
| Physical Form | Solid |
| GHS Signal Word | Warning[3] |
| Hazard Statements | H302, H315, H319, H335[3] |
Personal Protective Equipment (PPE) and Immediate Handling
Given the identified hazards, strict adherence to PPE protocols is the first line of defense. The causality is direct: proper PPE mitigates the risk of exposure and injury.
-
Eye Protection: Chemical splash goggles are mandatory to protect against airborne particles and accidental splashes, directly addressing the H319 "serious eye irritation" hazard.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn at all times to prevent skin contact, as mandated by the H315 "causes skin irritation" classification.[2][5]
-
Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.[5]
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to mitigate the respiratory irritation hazard (H335).[6][7]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process to ensure safety and compliance. This workflow begins the moment the chemical is deemed waste and ends with its documented transfer to a certified disposal facility.
As soon as this compound is designated for disposal, it is officially classified as hazardous waste.[5] The cardinal rule of chemical waste management is segregation.[8][9] This compound must be collected in a dedicated waste container and must not be mixed with other waste streams.
Incompatibility is a critical safety concern. Store this compound away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5] It should be disposed of as a non-halogenated organic solid. Mixing it with other waste types, such as halogenated solvents or aqueous waste, can complicate the disposal process, increase costs, and create safety hazards.[4]
The integrity of the waste container is essential for preventing leaks and exposures.[10]
-
Container Selection: Use a chemically compatible container in good condition with a secure, screw-top lid. The original manufacturer's container is often suitable if it is intact and can be securely sealed.[11]
-
Labeling: The container must be labeled immediately upon the first addition of waste.[4] Regulations enforced by the EPA require that each label clearly includes the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., Irritant, Harmful).[1][12]
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[4][5]
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[4][12]
Laboratory personnel are responsible for the waste until it is collected by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][13]
-
Scheduling Pickup: Once the container is nearly full (e.g., 90%), contact your institution's EHS office to schedule a waste pickup.[12] Do not overfill containers; leave at least one inch of headspace for expansion.[14]
-
Documentation: Be prepared to provide a completed hazardous waste disposal form or manifest, detailing the contents and quantity of the waste.[5][15] This documentation is part of the "cradle-to-grave" tracking system required by the EPA's Resource Conservation and Recovery Act (RCRA).
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, a swift and correct response is critical.
-
Small-Scale Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
The spill cleanup debris must be disposed of as hazardous waste.[4]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[16]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2][17]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
By adhering to this structured protocol, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and fully compliant with all regulatory standards.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. osha.gov [osha.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. boomwaste.com [boomwaste.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. 1-(1H-INDAZOL-3-YL)ETHANONE - Safety Data Sheet [chemicalbook.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(1H-Indazol-5-yl)ethanone
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1-(1H-Indazol-5-yl)ethanone (CAS: 1001906-63-3). As a substituted indazole, this compound is a valuable intermediate in medicinal chemistry and materials science.[1][2][3] However, its specific hazard profile necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to instill a deep understanding of the risks and the rationale behind each protective measure, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
Effective PPE selection is predicated on a thorough understanding of the specific risks posed by a chemical. This compound is a solid compound with a defined set of hazards that dictate our handling strategy.[4] The primary routes of exposure are inhalation of the solid dust, direct skin or eye contact, and accidental ingestion.
A summary of the chemical's identity and hazard profile is presented below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 1001906-63-3 | [5] |
| Molecular Formula | C₉H₈N₂O | [4][6] |
| Molecular Weight | 160.18 g/mol | [5] |
| Physical Form | Solid | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][7] |
The causality is clear: the H335 warning mandates control over airborne particles, H315 and H319 necessitate robust barriers for skin and eyes, and H302 underscores the need for stringent hygiene to prevent ingestion.[4]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to contextualize its role within the universal Hierarchy of Controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means like engineering or administrative controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
All handling of this compound powder must, at a minimum, be performed within a certified chemical fume hood. This engineering control is the primary barrier against respiratory exposure (H335) and is non-negotiable.
Core PPE Requirements: A Multi-Barrier System
A multi-layered approach to PPE is essential for comprehensive protection. This section details the minimum required equipment for handling this compound.
Eye and Face Protection: Shielding from Irritation
Mandatory:
-
Chemical Splash Goggles: Due to the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates and accidental splashes. All eye protection must meet ANSI Z87.1 standards.[8]
Recommended for High-Risk Operations:
-
Face Shield (over goggles): When handling large quantities (>25g) or performing operations with a higher risk of splashing (e.g., dissolution in a large volume of solvent), a face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.[8]
Skin and Body Protection: Preventing Dermal Contact
Gloves: The H315 "Causes skin irritation" hazard makes glove selection critical. As an aromatic ketone, solvent choice for reactions will also influence glove selection. Nitrile gloves provide adequate protection against the solid for short-term, incidental contact but have limited resistance to many organic solvents.[9][10]
| Glove Material | Protection Profile | Recommended Use Case | Limitations |
| Nitrile | Good for solids and incidental contact with many chemicals.[8] | Weighing, transfers of solid material, and short-duration tasks. Always double-glove. | Poor resistance to some ketones, esters, and chlorinated solvents.[10] Must be replaced immediately upon contamination. |
| Butyl Rubber | Excellent resistance to ketones, esters, and polar organics.[10] | Working with the compound in solution (e.g., in acetone, MEK), extended handling periods, and equipment cleaning. | Poor against hydrocarbons and has impaired dexterity.[10] |
| Neoprene | Medium chemical and physical resistance. | A viable alternative to nitrile for some applications involving acids, bases, and alcohols. | Poor for halogenated and aromatic hydrocarbons.[10] |
Operational Directive: For handling the solid compound, double-gloving with nitrile gloves is the minimum requirement. For any work involving solutions of this compound, butyl rubber gloves are strongly recommended. Always inspect gloves for tears or punctures before use.[11]
Laboratory Coat:
-
A clean, long-sleeved laboratory coat is mandatory. It must be fully buttoned to provide maximum skin coverage.[8]
Apparel:
-
Long pants and fully enclosed shoes (no perforations) are required at all times in the laboratory.[8] Polyester and acrylic fabrics should be avoided in favor of less flammable materials like cotton.
Procedural Guidance: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common cause of exposure. A systematic doffing procedure is critical for safety.
PPE Doffing (Removal) Sequence
The guiding principle is to remove the most contaminated items first, touching the outside of contaminated gear only with other contaminated gear.
Caption: The sequence for removing PPE to minimize cross-contamination.
Disposal Plan
-
Contaminated Gloves: Dispose of immediately in the designated solid chemical waste container. Never reuse disposable gloves.
-
Weigh Boats/Papers: All disposable items that have come into direct contact with the compound must be discarded into the solid chemical waste stream.
-
Empty Containers: The original container of this compound must be disposed of as hazardous waste according to your institution's and local regulations.
-
Solutions: Waste solutions containing the compound must be collected in a properly labeled, sealed hazardous waste container.
Emergency Protocols: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[7]
-
Ingestion: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.
By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.
References
- 1. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(1H-INDAZOL-3-YL)ETHANONE - Safety Data Sheet [chemicalbook.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. sjsu.edu [sjsu.edu]
- 11. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
